molecular formula C8H9NO B046363 N-Methylformanilide CAS No. 93-61-8

N-Methylformanilide

Cat. No.: B046363
CAS No.: 93-61-8
M. Wt: 135.16 g/mol
InChI Key: JIKUXBYRTXDNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylformanilide is a high-purity, polar aprotic solvent and reagent of significant importance in advanced organic synthesis. Its primary research application is as a key component in the Vilsmeier-Haack reaction, a fundamental method for the formylation of electron-rich aromatic compounds to produce aromatic aldehydes. In this mechanism, this compound reacts with phosphoryl chloride (POCI3) or other chlorinating agents to form the highly electrophilic Vilsmeier reagent, a chloro-iminium ion, which acts as the formylating species. Beyond this specific reaction, its properties as a high-boiling, stable solvent with good solvating power make it valuable in various other synthetic transformations, including as a reaction medium for condensations and polymerizations. Researchers value this compound for its ability to facilitate selective formylation under controlled conditions, enabling the synthesis of complex pharmaceutical intermediates, dyes, and functional organic materials. This product is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKUXBYRTXDNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059089
Record name Formamide, N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; mp = 9-13 deg C; [Alfa Aesar MSDS]
Record name N-Methylformanilide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21267
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.02 [mmHg]
Record name N-Methylformanilide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21267
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

93-61-8
Record name N-Methylformanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-methyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylformanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N-methyl-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formamide, N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylformanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Methylformanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8E5U4HSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Methylformanilide (CAS 93-61-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-Methylformanilide (CAS 93-61-8), a versatile organic compound utilized in a range of chemical syntheses. The information is presented to support laboratory research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][2] It is recognized for its utility as a formylating reagent and as a solvent in various chemical reactions.[2] The key physicochemical data for this compound are summarized in the tables below.

General Properties
PropertyValueReference(s)
CAS Number 93-61-8[3]
Molecular Formula C₈H₉NO[4]
Molecular Weight 135.16 g/mol [5]
Appearance Clear colorless to yellow liquid[4][6]
Physical Properties
PropertyValueConditionsReference(s)
Melting Point 8 - 14 °C[3][6][7]
Boiling Point 243 - 244 °C1013 hPa[3][6]
Density 1.095 g/cm³20 °C[3]
1.095 g/mL25 °C[5][6]
Solubility in Water 10.3 g/L[3][6]
Immiscible[6]
Vapor Pressure 2.66 Pa25 °C[3][8]
Refractive Index 1.561n20/D[5][6]
Flash Point 126 - 127 °CClosed Cup[8][9]
260 °F[6]
pH 3.5 - 5.5Saturated aqueous solution, 20°C[3][8]

Experimental Protocols

Determination of Melting Point

The melting point of an organic solid can be determined by heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range from the onset to the completion of melting.[1]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the heating bath (e.g., mineral oil in a Thiele tube).

  • The bath is heated slowly and uniformly, at a rate of about 1-2°C per minute near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9]

Determination of Boiling Point

The boiling point is determined by heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure. For small quantities, a micro or mini-scale method is employed.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube or oil bath)

Procedure:

  • A small volume of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and heated in a bath.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is stopped, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.

Apparatus:

  • Graduated cylinder or pycnometer

  • Analytical balance

Procedure:

  • The mass of a clean, dry graduated cylinder is accurately measured.

  • A specific volume of the liquid is carefully added to the graduated cylinder, and the volume is recorded.

  • The mass of the graduated cylinder containing the liquid is measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.[11][12]

Determination of Solubility

The solubility of an organic compound in water is determined by observing the formation of a homogeneous solution when the solute is mixed with the solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rod

Procedure:

  • A small, measured amount of the organic compound (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.

  • A small volume of water (e.g., 0.75 mL) is added in portions.

  • The mixture is vigorously shaken or stirred after each addition.

  • The compound is considered soluble if it completely dissolves to form a clear solution. The solubility can be quantified by determining the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.[13]

Determination of Flash Point

The flash point is determined using a closed cup apparatus, which simulates a closed environment where vapors can accumulate. The ASTM D93 standard test method using a Pensky-Martens closed-cup tester is a common procedure.[5][7]

Apparatus:

  • Pensky-Martens closed-cup apparatus

  • Thermometer

  • Ignition source

Procedure:

  • The test cup is filled with the sample to the specified level.

  • The lid is placed on the cup, and the apparatus is assembled.

  • The sample is heated at a slow, constant rate while being stirred.

  • At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the opening in the lid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6][8]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of N-methylaniline with formic acid, with the azeotropic removal of water using a solvent like toluene (B28343).[3]

Reactants:

  • N-methylaniline

  • Formic acid (85-90%)

  • Toluene

Apparatus:

  • Round-bottom flask

  • Distillation column

  • Condenser

  • Receiving flask

  • Heating mantle

Procedure:

  • In a 3-liter round-bottom flask, 321 g (3 moles) of N-methylaniline, 300 g of formic acid (85–90%), and 1.8 L of toluene are combined.[3]

  • The flask is fitted with a distillation column and a condenser set for downward distillation.

  • The solution is heated and distilled slowly. The toluene-water azeotrope distills at a vapor temperature of 87–88 °C.[3]

  • Distillation is continued until all the water has been removed, which is indicated by a rise in the vapor temperature to 108–110 °C. This typically takes 5–6 hours, and approximately 1.5 L of toluene is collected.[3]

  • The remaining residue is then transferred to a modified Claisen flask for purification.

  • The product is purified by vacuum distillation, collecting the fraction that boils at 114–121 °C at 8 mm Hg.[3]

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products NMA N-Methylaniline Reaction Reaction & Azeotropic Distillation NMA->Reaction FA Formic Acid FA->Reaction Tol Toluene (Solvent) Tol->Reaction Purification Vacuum Distillation Reaction->Purification Crude Product Water Water (removed) Reaction->Water NMF This compound Purification->NMF Purified Product

Caption: Workflow for the synthesis of this compound.

Physical_Property_Determination cluster_sample Sample Preparation cluster_tests Physical Property Tests cluster_data Data Output Sample This compound Sample MP Melting Point Determination Sample->MP BP Boiling Point Determination Sample->BP Density Density Measurement Sample->Density Solubility Solubility Test Sample->Solubility FP Flash Point Test Sample->FP MP_Data Melting Range (°C) MP->MP_Data BP_Data Boiling Point (°C) BP->BP_Data Density_Data Density (g/cm³) Density->Density_Data Solubility_Data Solubility (g/L) Solubility->Solubility_Data FP_Data Flash Point (°C) FP->FP_Data

Caption: Logical flow for determining physical properties.

References

Spectroscopic Profile of N-Methylformanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methylformanilide, a versatile compound utilized in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Chemical Structure

This compound (CAS No. 93-61-8) is an organic compound with the molecular formula C₈H₉NO.[1][2][3][4] Its structure consists of a formamide (B127407) group attached to an N-methylaniline moiety.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
Predicted values
3.29sN-CH₃
7.18 - 7.45mAromatic-H
8.35sCHO

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
32.5N-CH₃
120.7Aromatic C-H
125.1Aromatic C-H
129.6Aromatic C-H
141.2Aromatic C-N
162.8C=O
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1670StrongC=O stretch (amide)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1400MediumC-N stretch
~750, ~690StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
135High[M]⁺ (Molecular Ion)
106High[M - CHO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[4][5]

  • Transfer the solution to a 5 mm NMR tube.[6]

Instrumentation and Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).

  • ¹H NMR:

    • Acquire a 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a 1D carbon spectrum with proton decoupling.[7]

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film Method):

  • Place a small drop of neat this compound onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[9]

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[9][10]

  • Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing:

    • Acquire a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Conditions (Typical):

    • Injector Temperature: 250-280 °C.[12]

    • Column: A non-polar capillary column (e.g., DB-5MS or equivalent).[12]

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 250-300 °C.

    • Carrier Gas: Helium at a constant flow rate.[12]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Processing:

    • The instrument software will generate a total ion chromatogram (TIC) and mass spectra for the eluting peaks.

    • Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference library or the expected fragmentation pattern.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_analysis Analysis Stage cluster_processing Processing Stage start Start: this compound Sample sample_prep Sample Preparation start->sample_prep nmr_prep Dissolve in CDCl₃ sample_prep->nmr_prep ir_prep Prepare Liquid Film on KBr Plate sample_prep->ir_prep ms_prep Dilute in Volatile Solvent sample_prep->ms_prep nmr_acq ¹H & ¹³C NMR Acquisition nmr_prep->nmr_acq ir_acq FTIR Acquisition ir_prep->ir_acq ms_acq GC-MS Acquisition ms_prep->ms_acq analysis Spectroscopic Analysis nmr_proc Fourier Transform, Phasing, Baseline Correction nmr_acq->nmr_proc ir_proc Background Subtraction ir_acq->ir_proc ms_proc Chromatogram & Mass Spectrum Analysis ms_acq->ms_proc data_proc Data Processing & Interpretation end End: Spectroscopic Data nmr_proc->end ir_proc->end ms_proc->end

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

Synthesis of N-Methylformanilide from N-Methylaniline and Formic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methylformanilide from N-methylaniline and formic acid. This reaction is a fundamental N-formylation process with applications in the production of valuable intermediates for pharmaceuticals, dyes, and other specialty chemicals. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Introduction

This compound is a versatile chemical intermediate and a key reagent in Vilsmeier-Haack reactions, which are instrumental in the formylation of aromatic compounds. The synthesis from N-methylaniline and formic acid is a direct and widely used method. The core of this reaction is the dehydration of an intermediate formed between the amine and the carboxylic acid to yield the corresponding amide. This guide explores various experimental approaches to maximize the yield and purity of this compound.

Reaction Pathway and Mechanism

The synthesis of this compound from N-methylaniline and formic acid proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the final this compound product. The overall reaction is an equilibrium process, and therefore, the removal of water is crucial to drive the reaction towards the product side and achieve high yields.[1][2]

dot

Reaction_Mechanism NMA N-Methylaniline plus1 + NMA->plus1 FA Formic Acid Intermediate Tetrahedral Intermediate FA->Intermediate Nucleophilic Attack plus1->FA NMF This compound Intermediate->NMF Dehydration plus2 + NMF->plus2 Water Water plus2->Water

Caption: General reaction pathway for the synthesis of this compound.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

ParameterMethod 1: Azeotropic Distillation[3]Method 2: Boric Acid Dehydration[1]Method 3: Isotopic Labeling Synthesis[4]
Reactants N-methylaniline, Formic acid (85-90%)N-methylaniline, Formic acid (88%)N-methylaniline, ¹³C-Formic acid
Solvent Toluene (B28343)TolueneToluene
Dehydrating Agent Toluene (azeotropic removal)Boric acidToluene (azeotropic removal via Dean-Stark)
Stoichiometry 3 moles N-methylaniline, 300g Formic acid0.22 mol N-methylaniline, 0.26 mol Formic acid, 0.47 mol Boric acid0.1 mol N-methylaniline, 0.1 mol ¹³C-Formic acid
Reaction Temp. Reflux (vapor temp. 87-88°C then 108-110°C)90-100°CReflux
Reaction Time 5-6 hours4.5 hours4-6 hours
Yield 93-97%>99% conversion, 91.9% overall yieldNot specified, but expected to be high
Purification Vacuum distillationFiltration and direct use or distillationWashes, extraction, and vacuum distillation or chromatography
Boiling Point 114-121°C at 8 mmHg80-90°C at 7 mmHg118-122°C at 10 mmHg
Refractive Index n²⁹D 1.553–1.555Not specifiedNot specified

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Method 1: Synthesis using Azeotropic Distillation with Toluene

This protocol is a classic and high-yielding method that relies on the azeotropic removal of water using toluene.[3]

Apparatus:

  • 3 L round-bottomed flask

  • Indented column (approx. 3 ft)

  • Condenser set for downward distillation

  • Modified Claisen flask for vacuum distillation

Reagents:

  • N-methylaniline: 321 g (3 moles)

  • Formic acid (85–90%): 300 g

  • Toluene: 1.8 L

Procedure:

  • Combine N-methylaniline, formic acid, and toluene in the 3 L round-bottomed flask.

  • Heat the mixture and distill slowly. The initial vapor temperature will be around 87–88°C as the toluene-water azeotrope distills.

  • Continue the distillation until the vapor temperature rises to 108–110°C, indicating that most of the water has been removed. This typically takes 5-6 hours, and approximately 1.5 L of toluene will be collected.

  • Separate the water layer from the distillate, which will amount to 140–150 mL.

  • Transfer the residue to a modified Claisen flask and perform vacuum distillation.

  • Collect the fraction boiling at 114–121°C/8 mm Hg.

Expected Yield: 380–393 g (93–97%) of this compound.

dot

Azeotropic_Distillation_Workflow Start Combine Reactants and Toluene Heat Heat to Reflux Start->Heat Distill Azeotropic Distillation (T_vapor = 87-88°C) Heat->Distill Monitor Monitor Vapor Temperature (Rises to 108-110°C) Distill->Monitor Cool Cool Reaction Mixture Monitor->Cool Transfer Transfer to Claisen Flask Cool->Transfer Vacuum_Distill Vacuum Distillation (114-121°C at 8 mmHg) Transfer->Vacuum_Distill Product Collect Pure this compound Vacuum_Distill->Product

Caption: Experimental workflow for azeotropic synthesis.

Method 2: Synthesis using Boric Acid as a Dehydrating Agent

This method utilizes boric acid as a chemical dewatering agent, which reacts with the water formed during the reaction to drive the equilibrium towards the product.[1]

Apparatus:

  • 500 mL three-necked flask

  • Mechanical stirrer

  • Reflux condenser

Reagents:

  • Boric acid: 28 g (0.47 mol)

  • Toluene: 80 mL

  • Formic acid (88%): 14 g (containing 0.26 mol formic acid)

  • N-methylaniline: 23.3 g (0.22 mol)

Procedure:

  • In the three-necked flask, add boric acid and toluene. Reflux to remove the water from the boric acid (approximately 7.7 g of water is removed over 2 hours).

  • Cool the mixture to 90°C.

  • Add the formic acid and N-methylaniline.

  • Maintain the temperature at 90-100°C with mechanical stirring for 4.5 hours.

  • Monitor the reaction by gas chromatography until the conversion rate is greater than 99%.

  • Cool the reaction mixture to room temperature and filter to recover the boric acid (which can be reused).

  • Wash the filter residue with 20 mL of toluene.

  • The combined filtrates contain the this compound and can be used directly for subsequent reactions or purified by distillation.

Expected Yield: A conversion rate of over 99% is reported.[1]

dot

Boric_Acid_Dehydration_Workflow Start Dehydrate Boric Acid in Toluene Cool1 Cool to 90°C Start->Cool1 Add_Reactants Add Formic Acid and N-Methylaniline Cool1->Add_Reactants React React at 90-100°C for 4.5h Add_Reactants->React Monitor Monitor Conversion by GC (>99%) React->Monitor Cool2 Cool to Room Temperature Monitor->Cool2 Filter Filter to Remove Boric Acid Cool2->Filter Product Product in Toluene Solution Filter->Product

References

N-Methylformanilide in the Vilsmeier-Haack Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction stands as a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. While N,N-dimethylformamide (DMF) is the most commonly employed formylating agent, N-Methylformanilide offers a valuable alternative with distinct applications and advantages. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the Vilsmeier-Haack reaction. It details the formation of the Vilsmeier reagent, the subsequent electrophilic aromatic substitution, and presents quantitative data and experimental protocols for key reactions.

Introduction

The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack, involves the formylation of a nucleophilic substrate, typically an electron-rich aromatic or heteroaromatic compound, using a substituted formamide (B127407) and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[1] The reaction proceeds via an electrophilic intermediate known as the Vilsmeier reagent.[1] this compound serves as a precursor to a specific Vilsmeier reagent, which has been effectively utilized in the formylation of various substrates, notably in the synthesis of 9-anthracenecarboxaldehyde.[1]

The Core Mechanism: A Two-Stage Process

The Vilsmeier-Haack reaction using this compound can be dissected into two primary stages:

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to generate the electrophilic chloroiminium salt, the active formylating species.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.

Stage 1: Formation of the N-Methyl-N-phenyl-chloroiminium ion (Vilsmeier Reagent)

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of this compound on the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by the elimination of a dichlorophosphate (B8581778) anion and subsequent attack by the released chloride ion to form the Vilsmeier reagent, a chloroiminium ion.

Vilsmeier_Reagent_Formation NMF This compound Adduct Initial Adduct NMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - [PO₂Cl₂]⁻ Byproduct Dichlorophosphate anion Adduct->Byproduct

Caption: Formation of the Vilsmeier reagent from this compound and POCl₃.

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The generated Vilsmeier reagent, being a potent electrophile, is then attacked by the electron-rich aromatic ring. This electrophilic substitution reaction proceeds through a sigma complex (Wheland intermediate). Subsequent elimination of a proton restores aromaticity, yielding an iminium salt. Finally, aqueous workup hydrolyzes the iminium salt to the corresponding aryl aldehyde.

Electrophilic_Substitution Arene Electron-Rich Arene (e.g., Anthracene) Sigma_Complex Sigma Complex (Wheland Intermediate) Arene->Sigma_Complex + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde + H₂O (Hydrolysis) NMA N-Methylaniline Iminium_Salt->NMA + H₂O (Hydrolysis)

Caption: Electrophilic aromatic substitution and hydrolysis in the Vilsmeier-Haack reaction.

Data Presentation: Quantitative Analysis

The choice of formylating agent can influence the yield of the Vilsmeier-Haack reaction. This compound has been shown to be particularly effective for certain substrates. The following table summarizes quantitative data for the formylation of selected aromatic compounds.

SubstrateFormylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Anthracene (B1667546)This compoundo-Dichlorobenzene90-95184[2]
AnthraceneN,N-Dimethylformamideo-DichlorobenzeneNot specifiedNot specified62.5[2]
N,N-DimethylanilineThis compound-¹³CDichloromethane (B109758)0 to RT2-475-85[3]
β-Naphthyl ethyl etherThis compoundNeatSteam bath6Not specified[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for the Vilsmeier-Haack reaction using this compound.

Synthesis of 9-Anthraldehyde (B167246)

This procedure is adapted from Organic Syntheses.[4]

Materials:

  • This compound (0.26 mole)

  • Phosphorus oxychloride (0.23 mole)

  • Anthracene (0.13 mole)

  • o-Dichlorobenzene (20 mL)

  • Crystalline sodium acetate (B1210297)

  • Water

Procedure:

  • Vilsmeier Reagent Formation and Reaction: In a 2-L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine this compound (35 g, 0.26 mole), phosphorus oxychloride (35 g, 0.23 mole), o-dichlorobenzene (20 mL), and anthracene (22.5 g, 0.13 mole).

  • Heat the mixture on a steam bath with stirring to 90–95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.

  • Continue heating for 1 hour.

  • Work-up: Cool the reaction mixture and add a solution of crystalline sodium acetate (140 g) in water (250 mL).

  • Rapidly distill the o-dichlorobenzene and most of the N-methylaniline with steam (approximately 15–20 minutes).

  • The crude 9-anthraldehyde will remain as a black oil which solidifies upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid.

Synthesis of 4-(Dimethylamino)benzaldehyde-carbonyl-¹³C

This protocol is for the synthesis of an isotopically labeled aldehyde, demonstrating the versatility of the reaction.[3]

Materials:

  • This compound-carbonyl-¹³C (1.0 eq)

  • Phosphorus oxychloride (1.1 eq), freshly distilled

  • N,N-Dimethylaniline (1.0 eq), freshly distilled

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound-carbonyl-¹³C (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by carefully adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Experimental_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous solvent B Cool to 0°C A->B C Add POCl₃ dropwise B->C D Stir at 0°C C->D E Add substrate solution at 0°C D->E F Warm to room temperature E->F G Stir for 2-4 hours F->G H Monitor by TLC G->H I Quench with ice/bicarbonate H->I J Extract with organic solvent I->J K Wash and dry organic layer J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Caption: A generalized experimental workflow for the Vilsmeier-Haack reaction.

Conclusion

This compound is a highly effective reagent in the Vilsmeier-Haack reaction for the formylation of a range of electron-rich aromatic compounds. The mechanism, proceeding through the formation of a potent chloroiminium electrophile, allows for the efficient introduction of an aldehyde functionality. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the practical application of this important chemical transformation. The choice between this compound and other formylating agents like DMF can be guided by factors such as substrate reactivity, desired yield, and reaction conditions.

References

N-Methylformanilide: An In-depth Technical Guide to Chemical Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF), a substituted amide of formic acid and N-methylaniline, serves as a crucial intermediate and reagent in various chemical syntheses, including in the pharmaceutical and dye industries. A thorough understanding of its chemical stability and degradation pathways is paramount for ensuring the quality, safety, and efficacy of products derived from it. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its primary degradation pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing stable formulations, predicting degradation products, and developing robust analytical methods.

Chemical Stability Profile

This compound is a relatively stable compound under standard storage conditions, typically stored below +30°C.[1] However, its stability is significantly influenced by environmental factors such as pH, temperature, and light. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule and to identify potential degradation products that may form under stress conditions.[2][3]

Hydrolytic Stability

The amide linkage in this compound is susceptible to hydrolysis, a reaction catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on the pH of the solution.

Degradation Pathway: Under both acidic and basic conditions, the primary hydrolytic degradation pathway of this compound involves the cleavage of the amide bond to yield N-methylaniline and formic acid .[4]

cluster_conditions Conditions NMF This compound Products Degradation Products NMF->Products Hydrolysis (Acid/Base Catalyzed) H2O H₂O NMA N-Methylaniline Products->NMA FA Formic Acid Products->FA

Figure 1: General Hydrolytic Degradation Pathway of this compound.

Oxidative Stability

Oxidative degradation can be a significant pathway for this compound, particularly in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.

Potential Degradation Pathways: While specific studies on the oxidative degradation of this compound are limited, related compounds like N-methyl-N-formylhydrazine and N-methylpyrrolidone undergo oxidation to form various products.[4][5] For this compound, potential oxidative pathways could involve:

  • N-dealkylation and N-deformylation: Cleavage of the N-methyl or N-formyl group.

  • Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring or the methyl group.

  • N-oxidation: Formation of an N-oxide derivative.

The use of hydrogen peroxide (H₂O₂) is a common approach in forced degradation studies to simulate oxidative stress.[6]

cluster_conditions Conditions NMF This compound Products Potential Oxidative Degradation Products NMF->Products Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) NDP N-dealkylation/ N-deformylation Products Products->NDP HP Hydroxylated Products Products->HP NO N-Oxide Products->NO

Figure 2: Potential Oxidative Degradation Pathways of this compound.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of this compound. The extent of degradation depends on the wavelength and intensity of the light source.[2]

Potential Degradation Pathways: Studies on the photolysis of the related compound N-methylformamide at 193 nm have identified several primary dissociation channels, including the formation of radicals (HCO + NHCH₃) and molecular products (CO + CH₃NH₂).[7][8] It is plausible that this compound could undergo similar photochemical reactions, leading to a complex mixture of degradation products. The determination of the photodegradation quantum yield is crucial for assessing the photostability of the molecule.[9]

cluster_conditions Conditions NMF This compound Products Potential Photodegradation Products NMF->Products Photolysis Light UV/Vis Light RP Radical Products Products->RP MP Molecular Products Products->MP start Start: this compound Sample stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) start->stress analyze Analyze Stressed Samples (e.g., HPLC-UV/MS) stress->analyze identify Identify and Characterize Degradation Products analyze->identify quantify Quantify Degradation and Determine Kinetics identify->quantify pathway Elucidate Degradation Pathways quantify->pathway end End: Stability Profile pathway->end

References

N-Methylformanilide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Structure and Polarity

N-Methylformanilide (CAS No. 93-61-8) is a polar aprotic molecule.[1] Its structure, featuring a phenyl group, a nitrogen atom, and a formyl group, imparts a significant dipole moment. This inherent polarity is the primary determinant of its solubility behavior, generally following the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents.

Qualitative Solubility Profile

This compound is widely reported to be soluble in most organic solvents. However, it is immiscible with water.[1] Based on its polar aprotic nature and recommendations for its use as a solvent in applications like NMR spectroscopy, a qualitative solubility profile can be summarized.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvent Classes

Solvent ClassRepresentative SolventsQualitative SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Readily Soluble / MiscibleAs a polar aprotic compound, NMF interacts favorably with other polar aprotic solvents through dipole-dipole interactions. Its successful use in deuterated versions of these solvents for NMR spectroscopy supports high solubility.[1]
Halogenated Dichloromethane, ChloroformReadily Soluble / MiscibleThese solvents have sufficient polarity to dissolve NMF. Chloroform-d is a recommended initial solvent for NMR studies of NMF, indicating good solubility.[1]
Alcohols (Polar Protic) Methanol, EthanolSolubleThe polarity of alcohols allows for favorable interactions with NMF.
Aromatic Hydrocarbons Toluene, BenzeneSolubleWhile less polar than NMF, the presence of the phenyl ring in NMF allows for favorable π-stacking interactions with aromatic solvents. Benzene-d6 has been noted as a potential, though not ideal, NMR solvent.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately to Sparingly SolubleEthers are less polar than NMF, which may limit solubility.
Nonpolar Aliphatic Hexane, HeptaneSparingly Soluble to ImmiscibleThe significant difference in polarity between NMF and nonpolar aliphatic solvents results in poor solubility.

Disclaimer: This table is based on general principles of solubility and inferred data. For precise applications, experimental verification is strongly recommended.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a tabulated set of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents. Most sources either state its general solubility qualitatively or provide a value for its limited solubility in water. Therefore, for applications requiring precise concentrations, the experimental determination of solubility is essential.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of this compound in a specific organic solvent using the widely accepted shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade, dry)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Vials with airtight caps

  • Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer, Gas Chromatograph with a suitable detector, or High-Performance Liquid Chromatograph).

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation:

    • Add a known volume of the organic solvent to several vials.

    • Add an excess amount of this compound to each vial. The presence of undissolved NMF is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the solvent and agitation speed. It is advisable to test multiple time points to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess this compound to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

  • Sample Extraction and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe. It is critical not to disturb the undissolved layer. For added certainty, a syringe filter can be used during extraction.

    • Accurately dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration into the linear range of the pre-calibrated analytical instrument.

  • Quantification:

    • Analyze the diluted sample using the chosen analytical method (e.g., UV-Vis, GC, HPLC).

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical steps of the experimental protocol for determining the solubility of this compound are illustrated in the following diagram.

G Workflow for Experimental Determination of this compound Solubility cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions (for Calibration Curve) quantification Analyze diluted sample using a calibrated instrument (e.g., HPLC, GC) prep_standards->quantification prep_samples Prepare Samples: Add excess NMF to a known volume of solvent in vials equilibration Equilibrate samples in a temperature-controlled shaker (e.g., 24-72 hours) prep_samples->equilibration separation Separate Phases: Allow to settle, then centrifuge to sediment excess NMF equilibration->separation extraction Extract a known volume of the clear supernatant separation->extraction dilution Dilute the extracted sample to a known volume extraction->dilution dilution->quantification calculation Calculate original concentration accounting for dilution quantification->calculation result Report Solubility (e.g., in g/100mL or mol/L) calculation->result

Caption: A flowchart of the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of N-Methylformanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics and thermodynamics of N-Methylformanilide. The information presented herein is intended to support research and development activities where this compound is utilized as a reagent, intermediate, or solvent.

Thermodynamic Properties of this compound

Understanding the thermodynamic landscape of this compound is crucial for predicting reaction spontaneity, equilibrium positions, and for process design and scale-up. Key thermodynamic parameters for the formation and hydration of this compound have been investigated.

A significant thermodynamic study focused on the hydration of this compound, which is the reverse of its formation from formic acid and N-methylaniline. The heat of formation of this compound was determined by measuring the equilibrium constant for its formation in aqueous solution at various temperatures. This allows for the calculation of other thermodynamic properties associated with its reactions.

Table 1: Thermodynamic Data for this compound

ParameterValueConditionsReference
Heat of Formation (ΔHf°)-23.1 ± 1.2 kcal/molAqueous solution[1]
Free Energy of Formation of the Tetrahedral Intermediate in Hydrolysis (ΔGf°)CalculatedAqueous solution[1]

Reaction Kinetics of this compound

The study of reaction kinetics provides insights into the rates and mechanisms of chemical transformations involving this compound. A primary focus of kinetic studies on this and related compounds has been its hydrolysis under both acidic and alkaline conditions.

Hydrolysis of this compound

The hydrolysis of this compound, yielding formic acid and N-methylaniline, is a reaction of significant interest. The rate of this reaction is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis:

In acidic solutions, the hydrolysis of formanilides generally proceeds via the AAC2 mechanism. The reaction rate is proportional to the hydronium ion concentration. For this compound, the N-methyl group influences the electronic and steric environment of the amide bond, affecting the rate of hydrolysis compared to unsubstituted formanilide.

Base-Catalyzed Hydrolysis:

Under alkaline conditions, the hydrolysis of formanilides follows a modified BAC2 mechanism. The reaction kinetics can be complex, sometimes showing mixed first and second-order dependence on the hydroxide (B78521) ion concentration. For the alkaline hydrolysis of this compound, the rate-determining step is the cleavage of the C-N bond within the tetrahedral intermediate.[1]

Table 2: Kinetic Data for the Hydrolysis of Amides (General and Related Compounds)

AmideConditionActivation Energy (Ea)Rate Constant (k)Reference
General AmidesBase-catalyzed21 kJ/molNot specified[2]
General AmidesAcid-catalyzed31 kJ/molNot specified[2]
Formamide (B127407)Base-catalyzed17.9 ± 0.2 kcal/mol (ΔH‡)Not specified[3]
FormamideAcid-catalyzed17.0 ± 0.4 kcal/mol (ΔH‡)Not specified[3]

Note: The data for general amides and formamide are provided for comparative purposes to contextualize the reactivity of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline methodologies for key experiments related to the study of this compound kinetics and thermodynamics.

Protocol for Kinetic Study of Amide Hydrolysis

This protocol is a generalized procedure for determining the rate of hydrolysis of this compound under acidic or basic conditions.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.

Materials:

  • This compound

  • Hydrochloric acid (or other suitable acid) or Sodium hydroxide (or other suitable base) of known concentration

  • Constant temperature bath

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Quenching solution (e.g., a buffer to neutralize the acid or base catalyst)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and the acid or base catalyst in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

  • Temperature Equilibration: Place the reactant solutions in a constant temperature bath to reach the desired reaction temperature.

  • Reaction Initiation: Initiate the reaction by mixing the this compound solution with the catalyst solution. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a predetermined volume of a quenching solution.

  • Analysis: Analyze the quenched samples to determine the concentration of this compound remaining or the concentration of a product formed. This can be done using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength, or by HPLC for more complex mixtures.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

Protocol for Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following is a common laboratory-scale procedure.

Objective: To synthesize this compound from N-methylaniline and formic acid.

Materials:

  • N-methylaniline

  • Formic acid (85-90%)

  • Toluene (B28343)

  • Round-bottomed flask

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a distillation apparatus, combine N-methylaniline, formic acid, and toluene.

  • Azeotropic Distillation: Heat the mixture to reflux. The toluene forms an azeotrope with the water produced during the reaction, which is then removed by distillation.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the temperature of the vapor and collecting the distillate. The reaction is typically complete when the temperature of the vapor rises to that of boiling toluene.

  • Workup: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted formic acid.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the toluene under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the study of this compound.

Reaction_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Reactant Solutions B Temperature Equilibration A->B Equilibrate C Initiate Reaction B->C Mix D Collect Aliquots at Time Intervals C->D Sample E Quench Reaction D->E Stop Reaction F Measure Concentration (Spectrophotometry/HPLC) E->F Analyze G Plot ln[A] vs. Time F->G Process Data H Determine Rate Constant (k) G->H Calculate

Figure 1: General experimental workflow for a kinetic study of this compound hydrolysis.

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NMF This compound TI Tetrahedral Intermediate NMF->TI Nucleophilic Attack H2O H2O H2O->TI Catalyst H+ or OH- Catalyst->TI FA Formic Acid / Formate TI->FA C-N Bond Cleavage NMA N-Methylaniline / N-Methylanilinium TI->NMA C-N Bond Cleavage

Figure 2: Simplified reaction pathway for the hydrolysis of this compound.

Conclusion

This technical guide has summarized key kinetic and thermodynamic data for this compound, with a focus on its hydrolysis. While specific kinetic parameters for this compound are not extensively tabulated in the literature, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for researchers. The thermodynamic data on its heat of formation is valuable for process chemistry and reaction design. Further experimental work is encouraged to populate a more comprehensive kinetic dataset for this versatile compound.

References

N-Methylformanilide: A Versatile Formylating Agent for Exploratory Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylformanilide (NMF) has emerged as a significant reagent in organic synthesis, primarily valued for its role as a formylating agent. Its application spans a variety of reactions, most notably the Vilsmeier-Haack reaction, offering a valuable alternative to the more commonly used N,N-dimethylformamide (DMF). This technical guide provides a comprehensive overview of the use of this compound in formylation reactions, detailing experimental protocols, presenting comparative data, and illustrating key reaction pathways. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemical research and drug development, aiding in the exploration of novel synthetic routes.

Introduction to this compound as a Formylating Agent

This compound is a monosubstituted formamide (B127407) that serves as an effective source of the formyl group (CHO) in various chemical transformations.[1][2][3] It is particularly recognized for its application in the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The Vilsmeier reagent, the active electrophile in this reaction, is generated in situ from a substituted amide like this compound and a halogenating agent, typically phosphorus oxychloride (POCl₃).[5][7] While DMF is a more common choice, this compound presents distinct characteristics that can be advantageous in specific synthetic contexts.

The utility of this compound extends to the formylation of a range of substrates, including activated aromatic hydrocarbons, phenols, and indoles.[5][8] Furthermore, its reactions with organometallic reagents such as Grignard and organolithium compounds provide pathways to aldehydes and ketones.[9][10]

The Vilsmeier-Haack Reaction: The Core Application

The Vilsmeier-Haack reaction is a cornerstone of formylation chemistry, enabling the introduction of a formyl group onto electron-rich aromatic rings.[4][6] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[5]

Mechanism of the Vilsmeier-Haack Reaction

The reaction mechanism involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution NMF This compound Adduct Intermediate Adduct NMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent Elimination Arene Electron-Rich Arene Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex + Arene Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: General mechanism of the Vilsmeier-Haack reaction.

Comparison with N,N-Dimethylformamide (DMF)

While both this compound and DMF are effective in the Vilsmeier-Haack reaction, they can exhibit differences in reactivity and selectivity. The choice between the two often depends on the specific substrate and desired outcome. In some cases, this compound has been reported to provide better yields or regioselectivity.[11]

Formylation of Various Substrates

This compound has been successfully employed in the formylation of a diverse range of organic compounds.

Formylation of Aromatic Hydrocarbons

Electron-rich aromatic hydrocarbons are excellent substrates for formylation using the this compound/POCl₃ system. For instance, anthracene (B1667546) can be formylated at the 9-position to yield 9-anthracenecarboxaldehyde.[5]

SubstrateProductReagentsSolventTemp (°C)Yield (%)Reference
Anthracene9-AnthracenecarboxaldehydeNMF, POCl₃o-Dichlorobenzene9585[12]
PyrenePyrene-3-aldehydeNMF, POCl₃o-Dichlorobenzene9590[12]
3,4-Benzpyrene3,4-Benzpyrene-5-aldehydeNMF, POCl₃o-Dichlorobenzene9590[12]
1,2-Benzanthracene1,2-Benzanthracene-10-aldehydeNMF, POCl₃o-Dichlorobenzene9564[12]
Formylation of Phenols

Phenols, being highly activated aromatic systems, readily undergo formylation. The reaction typically occurs at the ortho- and para-positions relative to the hydroxyl group.

SubstrateProductReagentsConditionsYield (%)Reference
Phenolp-HydroxybenzaldehydeNMF, POCl₃VariesModerate[13]
Resorcinol2,4-DihydroxybenzaldehydeNMF, POCl₃VariesGood
Formylation of Indoles

The C3-position of the indole (B1671886) ring is particularly susceptible to electrophilic attack, making it a prime target for Vilsmeier-Haack formylation. This reaction is a key step in the synthesis of many biologically active indole alkaloids.[8] Recent developments have also explored metal-free, iodide-catalyzed methods for the C3-formylation of indoles using N-methylaniline, a related compound, as the formyl source.[8][14]

SubstrateProductReagentsConditionsYield (%)Reference
IndoleIndole-3-carboxaldehydeNMF, POCl₃VariesGood[15]
Substituted IndolesC3-Formylated IndolesN-methylaniline, nBu₄NI, PivOHDMSO, 80 °C42-82[8]

Reactions with Organometallic Reagents

This compound can react with potent nucleophiles like Grignard and organolithium reagents to afford aldehydes. This provides an alternative to the use of Weinreb amides for ketone synthesis.[9][10] The initial addition of the organometallic reagent to the carbonyl group of this compound forms a tetrahedral intermediate which, upon aqueous workup, yields the corresponding aldehyde.

Organometallic_Reaction NMF This compound Intermediate Tetrahedral Intermediate NMF->Intermediate + R-M RMgX Grignard Reagent (R-MgX) or Organolithium (R-Li) Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Aqueous Workup

Caption: General scheme for the reaction of this compound with organometallic reagents.

Organometallic ReagentSubstrateProductConditionsYield (%)
Phenylmagnesium BromideThis compoundBenzaldehydeTHF, then H₃O⁺Moderate
n-ButyllithiumThis compoundPentanalDiethyl ether, then H₃O⁺Moderate

Experimental Protocols

The following are generalized experimental protocols for formylation reactions using this compound. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.

General Procedure for Vilsmeier-Haack Formylation of an Aromatic Hydrocarbon
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place this compound (1.2 eq.) and a suitable solvent (e.g., o-dichlorobenzene).

  • Vilsmeier Reagent Formation: Cool the flask in an ice bath and add phosphorus oxychloride (1.1 eq.) dropwise with stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Reaction with Substrate: Add the aromatic hydrocarbon (1.0 eq.) to the reaction mixture. The reaction may be exothermic.

  • Reaction Progression: Heat the reaction mixture to the desired temperature (e.g., 70-95 °C) and monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium acetate (B1210297) or sodium hydroxide (B78521) solution) until the pH is neutral.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Experimental_Workflow Start Start Reagent_Prep Prepare NMF solution in solvent Start->Reagent_Prep Vilsmeier_Formation Add POCl₃ dropwise at 0-10 °C Reagent_Prep->Vilsmeier_Formation Substrate_Addition Add aromatic substrate Vilsmeier_Formation->Substrate_Addition Heating Heat to reaction temperature Substrate_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Pour onto ice and neutralize Monitoring->Workup Reaction Complete Extraction Extract with organic solvent Workup->Extraction Purification Purify by chromatography/recrystallization Extraction->Purification End End Purification->End

Caption: Workflow for a typical Vilsmeier-Haack formylation.

Safety and Handling

This compound is a chemical that requires careful handling. It is irritating to the eyes, respiratory system, and skin.[16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[16][17] All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with plenty of water and seek medical attention.[16][17] Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[16]

Conclusion

This compound is a valuable and versatile formylating agent with significant applications in organic synthesis, particularly in the Vilsmeier-Haack reaction. It offers a viable, and in some cases superior, alternative to DMF for the formylation of a wide array of substrates including aromatic hydrocarbons, phenols, and indoles. Its utility in reactions with organometallic reagents further broadens its synthetic potential. This guide provides a foundational understanding and practical protocols to encourage the exploration of this compound in the development of novel synthetic methodologies. As with any chemical reagent, a thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its successful and safe implementation in the laboratory.

References

N-Methylformanilide synthesis and characterization techniques

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylformanilide

This compound (NMF) is a versatile organic compound with significant applications as a solvent, a reagent in Vilsmeier-Haack reactions, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Its utility in facilitating complex chemical reactions and its role as a building block for intricate molecular structures make it a compound of high interest to researchers, scientists, and professionals in drug development.[4] This guide provides a comprehensive overview of the primary synthesis routes and characterization techniques for this compound, complete with detailed experimental protocols and data presented for clarity and comparison.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, most commonly involving the formylation of N-methylaniline. The choice of method often depends on factors such as desired yield, purity, scale, and available reagents.

Formylation of N-Methylaniline with Formic Acid

This is one of the most common and efficient methods for preparing this compound. The reaction involves the dehydration of N-methylaniline and formic acid, with the water produced being removed azeotropically to drive the reaction to completion.[5]

Reaction: C₆H₅NH(CH₃) + HCOOH → C₆H₅N(CH₃)CHO + H₂O

Experimental Protocol: A detailed procedure for this synthesis is well-documented in Organic Syntheses.[5]

  • Reaction Setup: In a 3-liter round-bottomed flask equipped with a distillation column and a condenser set for downward distillation, combine 321 g (3 moles) of N-methylaniline, 300 g of 85-90% formic acid, and 1.8 L of toluene (B28343).[5] The toluene acts as an azeotropic agent to remove water.[5] Alternatively, benzene (B151609) can be used with a Dean-Stark apparatus to return the organic solvent to the flask.[5]

  • Reaction: The solution is heated and distilled slowly. The water-toluene azeotrope will distill at 87–88°C.[5] Continue the distillation for 5-6 hours until the temperature of the vapor rises to 108–110°C, indicating that all the water has been removed.[5]

  • Work-up and Purification: After cooling, the remaining residue is transferred to a modified Claisen flask. The product is then purified by vacuum distillation, collecting the fraction that boils at 114–121°C/8 mm Hg.[5]

This method typically yields 380–393 g (93–97%) of this compound.[5]

Other Synthetic Methods

Several other methods for the synthesis of this compound have been reported, offering alternative routes that may be suitable for specific laboratory or industrial contexts.

  • From N-methylaniline and Formamide (B127407): this compound can be obtained by heating N-methylaniline with formamide in a glacial acetic acid solution, with reported yields of 67.5%.[5]

  • Catalytic N-formylation: A method involving the reaction of N-methylaniline with CO₂ and H₂ in the presence of a Ruthenium-based catalyst (Ru/MOF-808(Zr)) has been described.[6] This reaction, conducted at 200°C under 3.2 MPa pressure for 8 hours, resulted in a 68.25% conversion of N-methylaniline with a 98.31% selectivity for this compound.[6]

  • From N-formylaniline and Dimethyl Sulfate (B86663): This method involves the methylation of N-formylaniline using dimethyl sulfate in the presence of a potassium hydroxide (B78521) solution, with the temperature controlled below 15°C.[7] The yield for this process is approximately 90%.[7]

Summary of Synthesis Data
MethodReactantsReagents/CatalystConditionsYieldReference
Formylation with Formic AcidN-Methylaniline, Formic AcidTolueneReflux, 5-6 hours93-97%[5]
Formylation with FormamideN-Methylaniline, FormamideGlacial Acetic AcidHeating67.5%[5]
Catalytic N-formylationN-Methylaniline, CO₂, H₂4.65wt% Ru/MOF-808(Zr)200°C, 3.2 MPa, 8 hours98.31% selectivity[6]
Methylation of N-formylanilineN-formylaniline, Dimethyl SulfatePotassium Hydroxide< 15°C~90%[7]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical property measurements is typically employed.

Diagram of Synthesis and Characterization Workflow

The general process for synthesizing and subsequently characterizing this compound is depicted below.

G Reactants Reactants (N-Methylaniline, Formylating Agent) Synthesis Chemical Synthesis (e.g., Formylation) Reactants->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization Pure_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (GC-MS) Characterization->MS IR IR Spectroscopy (FTIR) Characterization->IR Purity Purity Analysis (GC Assay) Characterization->Purity

General workflow for this compound synthesis and characterization.
Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[3][7] Its key physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₈H₉NO[2]
Molecular Weight135.16 g/mol [8]
Boiling Point243-244 °C (at 1013 hPa)[2]
Melting Point8-13 °C[2]
Density1.095 g/cm³ (at 20 °C)
Refractive Index (n²⁰/D)1.561[2]
Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Isotopically labeled this compound-carbonyl-¹³C is also used as a probe in ¹³C NMR for applications like temperature calibration and mechanistic studies.[9]

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[10]

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for this purpose.[8][11]

Experimental Protocol (GC-MS):

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent.

  • Injection: Inject the sample into the GC-MS system. The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization and Analysis: In the mass spectrometer, the sample is ionized (commonly by electron ionization - EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).[12]

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak and characteristic fragment peaks.

Key Mass Spectral Data:

  • Molecular Ion (M⁺): m/z = 135[8][11]

  • Major Fragment Peaks (m/z): 106 (base peak), 94, 77, 66, 51, 39[11]

c) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the amide carbonyl group and the aromatic ring.

Experimental Protocol (FTIR):

  • Sample Preparation: A small drop of the liquid sample can be placed between two KBr plates to form a thin film.[8]

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with specific functional groups.

Diagram of Characterization Techniques

The relationship between different analytical techniques and the information they provide for characterizing this compound is illustrated below.

G NMF This compound Structure Molecular Structure NMF->Structure Purity Purity & Identity NMF->Purity Properties Physical Properties NMF->Properties NMR NMR (¹H, ¹³C) Structure->NMR Connectivity MS Mass Spectrometry (GC-MS) Structure->MS Fragmentation IR IR Spectroscopy Structure->IR Functional Groups Purity->MS Molecular Weight GC Gas Chromatography (GC Assay) Purity->GC Assay (%) Physical_Tests Physical Measurements (m.p., b.p., density) Properties->Physical_Tests Constants

Relationship between characterization techniques and molecular information.
Purity Analysis

Gas chromatography (GC) is a standard method for determining the purity of this compound.[2]

Experimental Protocol (GC Assay):

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Injection: Inject a small volume of the solution into the gas chromatograph.

  • Separation and Detection: The sample is vaporized and travels through a capillary column, separating it from any impurities. A detector (e.g., Flame Ionization Detector - FID) measures the amount of each component as it elutes.

  • Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Commercial this compound is typically available with a purity of ≥98.0% or higher.[13]

By employing these synthesis and characterization methodologies, researchers and drug development professionals can reliably produce and verify the quality of this compound for its various applications in organic synthesis.

References

N-Methylformanilide molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of N-Methylformanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NMF), with the chemical formula C₈H₉NO, is a versatile organic compound widely utilized as a solvent, a reagent in organic synthesis, and an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] Its role in the Vilsmeier-Haack reaction for formylating aromatic compounds is particularly noteworthy.[2] A thorough understanding of its molecular structure and bonding is critical for optimizing reaction conditions, predicting its behavior in biological systems, and designing new molecules with desired properties. This guide provides a detailed technical overview of the structural and electronic characteristics of this compound.

Molecular Structure and Bonding

The structure of this compound is characterized by a central formamide (B127407) group linking a methyl group and a phenyl group via the nitrogen atom. The key to understanding its properties lies in the electronic nature of the amide bond.

The Amide Bond: Resonance and Planarity

The formamide core of this compound exhibits significant resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) pi-system. This delocalization results in a hybrid of two primary resonance structures, imparting a partial double bond character to the carbon-nitrogen (C-N) bond.

This resonance has two profound structural consequences:

  • Planarity : The atoms involved in the amide bond (O, C, N, and the atoms directly attached to C and N) tend to lie in the same plane to maximize p-orbital overlap.

  • Rotational Barrier : The partial double bond character of the C-N bond severely restricts rotation, leading to a significant energy barrier. This barrier is substantially higher than that of a typical C-N single bond. Experimental and computational studies on similar amides, such as N-methylformamide and N-benzhydrylformamides, show this barrier to be in the range of 20-23 kcal/mol.[3][4]

Caption: Resonance structures of the this compound amide bond.

Conformational Analysis

Due to the high rotational barrier, this compound can exist as distinct conformers. The orientation of the phenyl ring relative to the formamide plane is also a key structural feature. Computational studies on the related formanilide (B94145) molecule show that the trans isomer (where the phenyl group and carbonyl oxygen are on opposite sides of the C-N bond) is typically more stable, but the molecule may adopt a twisted conformation to minimize steric hindrance.[5]

Quantitative Structural and Physical Data

Table 1: Physical Properties of this compound

Property Value Reference(s)
Molecular Formula C₈H₉NO [1]
Molecular Weight 135.16 g/mol [8]
Appearance Clear colorless to yellow liquid [2][9]
Melting Point 8 - 13 °C [9]
Boiling Point 243 - 244 °C [9]
Density 1.095 g/mL at 25 °C [9]

| Refractive Index (n20/D) | 1.561 |[9] |

Table 2: Key Structural Parameters (Amide Core based on N-methylformamide data)

Parameter Bond/Angle Typical Value Reference
Bond Length C=O 1.219 Å [7]
Bond Length C(carbonyl)-N 1.366 Å [6]
Bond Length N-C(methyl) ~1.46 Å [5]
Bond Length N-C(phenyl) ~1.40 Å [5]
Bond Angle O=C-N ~125° [10]

| Bond Angle | C(carbonyl)-N-C(phenyl) | ~121° |[10] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

Table 3: Key Spectroscopic Data for this compound

Spectroscopy Feature Wavenumber (cm⁻¹) / Chemical Shift (ppm)
Infrared (IR) C=O stretch (Amide I band) ~1670 - 1690 cm⁻¹
C-N stretch ~1350 - 1400 cm⁻¹
Aromatic C-H stretch ~3000 - 3100 cm⁻¹
Aliphatic C-H stretch ~2850 - 2960 cm⁻¹
¹³C NMR (in CDCl₃) C=O (carbonyl) ~162.6 ppm
C (aromatic, ipso) ~142.1 ppm
C (aromatic, ortho/meta/para) ~120 - 130 ppm
C (methyl) ~32.4 ppm
¹H NMR (in CDCl₃) H (formyl) ~8.4 ppm (singlet)
H (aromatic) ~7.2 - 7.5 ppm (multiplet)

| | H (methyl) | ~3.3 ppm (singlet) |

Note: Exact values may vary based on solvent and experimental conditions.[11][12][13]

Experimental Protocols

Synthesis of this compound

A common and high-yield synthesis involves the formylation of N-methylaniline with formic acid, using an azeotropic distillation to remove water and drive the reaction to completion.

SynthesisWorkflow A Combine N-methylaniline, formic acid, and toluene (B28343) in a reaction flask. B Equip flask with a Dean-Stark apparatus and reflux condenser. A->B C Heat the mixture to reflux. (Toluene-water azeotrope distills at 87-88 °C) B->C D Continue reflux until water collection ceases (approx. 4-6 hours). C->D E Cool the reaction mixture to room temperature. D->E F Wash solution with saturated NaHCO₃ (aq) followed by brine. E->F G Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. F->G H Filter to remove the drying agent. G->H I Remove toluene under reduced pressure (rotary evaporation). H->I J Purify the crude product by vacuum distillation. I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine N-methylaniline, formic acid, and a solvent such as toluene.

  • Reaction : Heat the mixture to reflux. The water produced during the reaction is continuously removed as an azeotrope with toluene, which collects in the Dean-Stark trap.

  • Work-up : After the reaction is complete (indicated by the cessation of water collection), cool the mixture. Transfer it to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with brine.

  • Isolation : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification : The resulting crude product is purified by vacuum distillation to yield pure this compound.

Structural Characterization Methodologies
  • X-ray Crystallography :

    • Crystal Growth : Grow a single, high-quality crystal of this compound. As it is a low-melting solid/liquid at room temperature, this requires low-temperature crystallization techniques.

    • Data Collection : Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of cold nitrogen gas. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

    • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data to achieve the final, high-resolution molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve a small amount (~5-10 mg) of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition : Place the sample in the NMR spectrometer. Acquire ¹H and ¹³C spectra. Additional experiments like DEPT, COSY, and HSQC can be performed to confirm assignments and provide further structural information.

    • Data Analysis : Process the raw data (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign chemical shifts by referencing to the solvent peak or an internal standard (e.g., TMS).

Conclusion

The molecular architecture of this compound is fundamentally governed by the principles of amide resonance. This electronic delocalization results in a planar amide group, a significant rotational barrier around the C-N bond, and characteristic bond lengths that are intermediate between single and double bonds. These structural and bonding features dictate the chemical reactivity, solvent properties, and spectroscopic signatures of the molecule, making them essential knowledge for professionals in chemical research and drug development.

References

An In-depth Technical Guide to the Health and Safety of N-Methylformanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for N-Methylformanilide (CAS No. 93-61-8), focusing on its chemical and physical properties, toxicological profile, safe handling procedures, and emergency measures. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough overview for professionals working with this compound.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow or light brown viscous liquid.[1][2] It is used in organic synthesis, for instance as a formylating reagent and as a swelling agent in the dyeing process of meta-aramid fibers.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
CAS Number 93-61-8[1]
Appearance Clear colorless to yellow/light brown liquid[1][2]
Odor Odorless[2]
Melting Point/Range 8 - 13 °C (46.4 - 55.4 °F)[1][2]
Boiling Point/Range 243 - 244 °C (469.4 - 471.2 °F)[1][2]
Flash Point 126 - 127 °C (258.8 - 260.6 °F) - closed cup[1][4][5]
Density / Specific Gravity 1.095 g/mL at 25 °C[1][6]
Refractive Index n20/D 1.561[6]
Water Solubility 10.3 g/L[1]
Vapor Pressure 2.66 Pa (0.02 mmHg) at 25 °C[1][7]
pH 3.5-5.5 (saturated aqueous solution, 20°C)[1]
Partition Coefficient (n-octanol/water) log Pow: 1.031[1]
Stability Stable under recommended storage conditions.[2][4]

Hazard Identification and Classification

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[7][8] It is also irritating to the eyes, skin, and respiratory system.[4]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementReference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[7]
Skin IrritationCategory 2H315: Causes skin irritation[7]
Eye IrritationCategory 2AH319: Causes serious eye irritation[7]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[3]

Signal Word: Warning[2][7]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[5]

Toxicological Information

The toxicological data for this compound is limited. However, an acute oral toxicity study in rats has been reported.

Table 3: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference
LD50RatOral1517 mg/kg[1][2]

For other toxicological endpoints such as skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity, specific data for this compound is largely unavailable.[1] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]

Experimental Protocols

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the LD50 and identify the hazard class of a substance. A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality over a period of at least 14 days. The outcome of the test determines the next step, which could be dosing another group at a lower or higher dose level, or concluding the test.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 439

This in vitro method uses a reconstructed human epidermis model. The test chemical is applied topically to the skin tissue model. After a defined exposure period, the chemical is removed, and the tissue is incubated. Cell viability is then measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD Test Guideline 492

Similar to the skin irritation test, this in vitro method uses a reconstructed human cornea-like epithelium model. The test chemical is applied to the surface of the corneal tissue. After the exposure period, cell viability is determined. A decrease in viability below a specified level suggests that the chemical has the potential to cause eye irritation.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken.[1][4]

  • General Advice: Consult a physician and show them the safety data sheet.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][4]

FirstAidMeasures cluster_exposure Exposure Route cluster_first_aid First Aid Procedure cluster_medical_attention Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. Give artificial respiration if not breathing. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap_Water Wash off with soap and plenty of water. Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye Contact Rinse_with_Water Rinse with plenty of water for at least 15 minutes. Eye_Contact->Rinse_with_Water Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Consult_Physician Consult a Physician Move_to_Fresh_Air->Consult_Physician Wash_with_Soap_Water->Consult_Physician Rinse_with_Water->Consult_Physician Rinse_Mouth->Consult_Physician

First aid procedures for different exposure routes.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Use with adequate ventilation.[4]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • Store in a cool place, below +30°C.[2][3]

  • Store away from incompatible materials such as oxidizing agents.[1][9]

SafeHandlingWorkflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation (Use in a fume hood) ppe->ventilation handling Handling Procedures: - Avoid skin/eye contact - Avoid inhalation - No eating/drinking/smoking ventilation->handling spill In Case of Spill: - Use absorbent material - Dispose as hazardous waste handling->spill Spill Occurs storage Storage: - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatibles handling->storage No Spill spill->storage end End of Procedure storage->end

Workflow for safe handling and storage of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and impervious clothing to prevent skin exposure.[2][4]

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A respirator with a filter for organic gases and vapors (Type A) is recommended.[2][4]

PPE_Requirements ppe_main Personal Protective Equipment (PPE) for this compound eye_face Eye/Face Protection Safety goggles with side-shields or face shield ppe_main->eye_face skin Skin Protection Protective gloves (e.g., Nitrile rubber) Impervious clothing ppe_main->skin respiratory Respiratory Protection Use in well-ventilated area or with respirator (Type A filter) ppe_main->respiratory

Required personal protective equipment for handling this compound.

Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken:

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][10]

  • Environmental Precautions: Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, vermiculite) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1][4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[1][4]

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Stability and Reactivity

  • Reactivity: No data available.[1]

  • Chemical Stability: Stable under recommended storage conditions.[1][4]

  • Possibility of Hazardous Reactions: No data available.[1]

  • Conditions to Avoid: Incompatible materials and strong oxidants.[4]

  • Incompatible Materials: Oxidizing agents.[1][9]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[1][4]

This guide is intended to provide essential health and safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

N-Methylformanilide theoretical studies and computational chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to study N-Methylformanilide (NMF). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties, conformational landscape, and spectroscopic features of this important chemical intermediate. The guide details common computational methodologies, presents illustrative data in a structured format, and visualizes key theoretical concepts.

Introduction to this compound

This compound (C₈H₉NO) is an organic compound widely used as a solvent and a reagent in various chemical syntheses, including the Vilsmeier-Haack reaction for formylating aromatic compounds.[1] Its utility in the synthesis of pharmaceuticals and other fine chemicals makes a thorough understanding of its molecular structure and properties essential.[2] Computational chemistry provides powerful tools to investigate these aspects at a granular level, offering insights that complement experimental data.

Theoretical studies on NMF and related amide-containing molecules typically focus on several key areas:

  • Conformational Analysis: Identifying the stable conformers and the energy barriers between them.

  • Geometric Parameters: Calculating precise bond lengths, bond angles, and dihedral angles.

  • Vibrational Spectroscopy: Predicting infrared (IR) and Raman spectra to aid in the interpretation of experimental results.

  • Electronic Properties and NMR Spectroscopy: Determining electronic structure and predicting NMR chemical shifts.

Computational Methodologies

The theoretical investigation of this compound's properties relies on a variety of computational methods. Density Functional Theory (DFT) is a particularly popular and effective approach, offering a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in the theoretical study of NMF is to locate the minimum energy structures on its potential energy surface. This involves geometry optimization of various possible conformers.

Experimental Protocol (Typical):

  • Initial Structure Generation: The starting 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. For NMF, the primary degree of freedom is the rotation around the C-N amide bond, leading to cis and trans isomers relative to the formyl proton and the methyl group. Further conformational flexibility arises from the rotation of the phenyl group.

  • Geometry Optimization: Each potential conformer is then fully optimized using a selected quantum mechanical method. The DFT functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-311++G(d,p) is a common choice for such calculations.[3] The optimization process continues until the forces on each atom are negligible and the structure corresponds to a stationary point on the potential energy surface.

  • Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point or transition state), vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies.[4]

Potential Energy Surface (PES) Scan

To understand the energetic landscape connecting different conformers, a potential energy surface scan is performed. This involves systematically changing a specific geometric parameter (like a dihedral angle) and optimizing the rest of the molecule's geometry at each step.

Experimental Protocol (Typical):

  • Define Scan Coordinate: The dihedral angle defining the rotation around the C-N amide bond (e.g., O=C-N-C(phenyl)) is selected as the scan coordinate.

  • Perform Relaxed PES Scan: The chosen dihedral angle is varied in discrete steps (e.g., 10-15 degrees) over a full 360-degree rotation. At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax to their optimal values.[5] This is known as a "relaxed" scan.

  • Plot Energy Profile: The resulting energy at each step is plotted against the dihedral angle to visualize the rotational energy barrier and identify the energy minima corresponding to stable conformers.

Vibrational Frequency and NMR Chemical Shift Calculation

Once the optimized geometries of the stable conformers are obtained, their spectroscopic properties can be predicted.

Experimental Protocol (Typical):

  • Vibrational Frequencies: Using the optimized geometry, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This yields the harmonic vibrational frequencies, which correspond to the peaks in the theoretical IR and Raman spectra.[3][4] The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement.

  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR isotropic shielding constants.[6] These shielding values are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Key Theoretical Concepts and Visualizations

Conformational Isomerism

The most significant conformational feature of this compound is the rotational isomerism around the C(O)-N bond, which has a partial double bond character. This gives rise to two primary planar conformers, often referred to as E and Z (or trans and cis). Theoretical studies on related amides consistently show that one conformer is more stable than the other.[7]

G Conformational Isomerism Workflow Start Initial NMF Structure PES_Scan Potential Energy Surface Scan (Rotation around C-N bond) Start->PES_Scan Identify_Minima Identify Energy Minima (Stable Conformers) PES_Scan->Identify_Minima Transition_State Identify Transition State (Energy Barrier) PES_Scan->Transition_State E_Conformer E (trans) Conformer Identify_Minima->E_Conformer Z_Conformer Z (cis) Conformer Identify_Minima->Z_Conformer Conclusion Determine Relative Stabilities and Rotational Barrier E_Conformer->Conclusion Z_Conformer->Conclusion Transition_State->Conclusion

A flowchart illustrating the computational workflow for analyzing conformational isomers.
General Computational Workflow

The process of theoretically characterizing a molecule like this compound follows a logical sequence of steps, starting from the basic structure and leading to the prediction of various properties.

G General Computational Chemistry Workflow for NMF cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis Build 1. Build Initial Molecular Structure Choose_Method 2. Choose Level of Theory (e.g., B3LYP/6-311++G(d,p)) Build->Choose_Method Opt 3. Geometry Optimization & Conformational Search Choose_Method->Opt Freq 4. Vibrational Frequency Calculation Opt->Freq NMR 5. NMR Shielding Calculation Opt->NMR Geom 6. Analyze Geometric Parameters Opt->Geom Vib 7. Assign Vibrational Spectra Freq->Vib ChemShift 8. Predict NMR Chemical Shifts NMR->ChemShift

A diagram showing the typical steps in a computational study of this compound.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the most stable conformer of this compound, as would be predicted from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Note: These values are representative and compiled based on typical results for similar amide molecules and are intended for illustrative purposes.

Table 1: Calculated Geometric Parameters
ParameterBond/AngleValue
Bond Lengths (Å) C=O1.225
C(O)-N1.378
N-C(methyl)1.455
N-C(phenyl)1.428
C(phenyl)-C(phenyl) (avg.)1.395
Bond Angles (°) O=C-N125.1
C(O)-N-C(methyl)118.5
C(O)-N-C(phenyl)121.0
C(methyl)-N-C(phenyl)120.5
Dihedral Angles (°) O=C-N-C(phenyl)180.0 (trans planar)
C(O)-N-C(phenyl)-C(phenyl)45.0
Table 2: Calculated Vibrational Frequencies and Assignments
Frequency (cm⁻¹) (Scaled)Assignment
~3100 - 3000Aromatic C-H stretch
~2950Methyl C-H stretch
~1685C=O stretch (Amide I band)
~1595, ~1490Aromatic C=C stretch
~1420Methyl group deformation
~1250C(O)-N stretch (Amide III band)
~1100Phenyl ring in-plane bending
~750, ~690Phenyl ring out-of-plane bending
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts

Experimental ¹H NMR data shows signals for the N-Methyl protons around 3.29 ppm, aromatic protons between 7.06-7.44 ppm, and the formyl proton at 8.53 ppm.[6] Calculated values aim to reproduce this pattern.

Atom TypeCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
Formyl (CHO)8.5 - 8.6163.0 - 164.0
N-Methyl (N-CH₃)3.2 - 3.434.0 - 35.0
Phenyl (ortho)7.1 - 7.2120.0 - 121.0
Phenyl (meta)7.4 - 7.5129.5 - 130.5
Phenyl (para)7.2 - 7.3125.0 - 126.0
Phenyl (ipso)-142.0 - 143.0

Conclusion

Theoretical and computational chemistry offers indispensable tools for the in-depth study of this compound. Through methods like DFT, it is possible to perform detailed conformational analyses, predict geometric and spectroscopic properties, and gain a fundamental understanding of the molecule's behavior. This guide outlines the standard protocols and expected outcomes of such studies, providing a framework for researchers to leverage computational approaches in their work with NMF and related compounds in drug discovery and materials science.

References

The Emergence and Utility of N-Methylformanilide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF) is a versatile organic compound that has carved a significant niche in the landscape of synthetic chemistry.[1][2] Primarily recognized for its role in the Vilsmeier-Haack reaction, this reagent has become an indispensable tool for the formylation of a wide array of organic molecules, leading to the synthesis of valuable aldehydes and heterocyclic compounds.[3][4] Its unique properties and reactivity have also made it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis. This compound is a clear, colorless to light yellow liquid with a set of well-defined characteristics.[3][5]

PropertyValueReference(s)
CAS Number 93-61-8[2][5]
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2]
Melting Point 8 - 14 °C[3][5][6]
Boiling Point 243 - 244 °C[3][5]
Density 1.095 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.561[5]
Vapor Pressure 2.66 Pa at 25 °C[5][6]
Solubility Slightly soluble in water[6]

Historical Context and Discovery

The significance of this compound is intrinsically linked to the development of the Vilsmeier-Haack reaction. In 1927, German chemists Anton Vilsmeier and Albrecht Haack discovered that an electron-rich aromatic compound could be formylated using a substituted formamide, like N,N-dimethylformamide (DMF) or this compound, in the presence of phosphorus oxychloride (POCl₃).[4][7] This reaction provided a novel and efficient method for the synthesis of aryl aldehydes.[8] The key to this transformation is the in-situ formation of a highly electrophilic species known as the Vilsmeier reagent, a chloroiminium salt, which then participates in an electrophilic aromatic substitution.[4][8]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction is a cornerstone of this compound's utility. The process can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on an electron-rich substrate.

Formation of the Vilsmeier Reagent

This compound reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent.[4][9]

Vilsmeier_Haack_Mechanism Arene Electron-Rich Arene Iminium Iminium Salt Intermediate Arene->Iminium + Vilsmeier Vilsmeier Reagent Vilsmeier->Iminium Hydrolysis Hydrolysis (H₂O) Iminium->Hydrolysis Aldehyde Aryl Aldehyde Hydrolysis->Aldehyde Isotopic_Labeling_Workflow Synthesis Synthesis of This compound-carbonyl-¹³C Reaction ¹³C-Formylation Reaction (e.g., Vilsmeier-Haack) Synthesis->Reaction Purification Purification of ¹³C-labeled Product Reaction->Purification Analysis Analysis (MS, NMR) Purification->Analysis Application Application (Metabolic Studies, Mechanistic Elucidation) Analysis->Application

References

Methodological & Application

Application Notes and Protocols: The Vilsmeier-Haack Reaction Using N-Methylformanilide for the Formylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium species, to introduce a formyl group (-CHO) onto an aromatic ring.[3][4] The Vilsmeier reagent is typically generated in situ from a substituted formamide, such as N-Methylformanilide, and an activating agent like phosphorus oxychloride (POCl₃).[3][5] The subsequent intermediate is then hydrolyzed to yield the corresponding aryl aldehyde.[1][4] This method is particularly valuable in synthetic organic chemistry and drug development for the synthesis of key intermediates and functionalized aromatic systems.[6][7] this compound serves as an effective alternative to the more commonly used dimethylformamide (DMF), offering different reactivity profiles and solubility characteristics.

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form a chloroiminium ion, also known as the Vilsmeier reagent.[1][4] This is the active electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate and the restoration of aromaticity.[1]

  • Hydrolysis: During aqueous workup, the iminium intermediate is hydrolyzed to yield the final aldehyde product.[1][2]

The overall workflow of the Vilsmeier-Haack reaction using this compound is depicted in the following diagram:

Vilsmeier_Haack_Workflow cluster_workup Workup & Purification NMF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) NMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Arene Electron-Rich Aromatic Substrate Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate Electrophilic Attack Aqueous_Workup Aqueous Workup (Hydrolysis) Iminium_Intermediate->Aqueous_Workup Aldehyde_Product Aryl Aldehyde Product Aqueous_Workup->Aldehyde_Product Hydrolysis Purification Purification (e.g., Chromatography) Aldehyde_Product->Purification

Caption: Workflow of the this compound Vilsmeier-Haack reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the formylation of various electron-rich aromatic substrates using this compound and POCl₃.

SubstrateThis compound (Equivalents)POCl₃ (Equivalents)SolventReaction Temperature (°C)Reaction Time (hours)Yield (%)
N,N-Dimethylaniline[5]1.01.1Dichloromethane (B109758)0 to Room Temp2-475-85
Anthracene[4]1.01.0-Steam Bath0.75Not specified
9-Methylanthracene[8]1.01.0-Steam Bath0.7585
2,5-Dimethoxytoluene[3]1.01.2-701Not specified

Detailed Experimental Protocol

This protocol provides a general procedure for the formylation of an electron-rich aromatic compound, using N,N-dimethylaniline as a representative substrate.[5]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylaniline, freshly distilled

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate for chromatography

Equipment:

  • Flame-dried, two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Chromatography column

Procedure:

Part 1: Formation of the Vilsmeier Reagent

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.[5]

  • Cool the solution to 0 °C using an ice bath.[5]

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.[5]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur during this time.[5]

Part 2: Formylation Reaction

  • To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[5]

  • Stir the reaction mixture at room temperature for 2-4 hours.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion of the reaction (as indicated by TLC), carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice.[5]

  • Neutralize the acidic mixture by the slow, portion-wise addition of a saturated solution of sodium bicarbonate until effervescence ceases. Ensure the solution remains cold during neutralization.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).[5]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aldehyde.[5]

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • The reaction should be carried out under an inert atmosphere to prevent moisture from decomposing the reagents.

  • The quenching and neutralization steps are exothermic and should be performed slowly and with cooling to avoid uncontrolled reactions.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

N-Methylformanilide: A High-Boiling Point Solvent for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF) is a versatile organic compound that serves as a high-boiling point, polar aprotic solvent in a variety of chemical syntheses. Its excellent solvating power for a wide range of organic and inorganic compounds, coupled with its high thermal stability, makes it a valuable alternative to other high-boiling point solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This document provides detailed application notes and experimental protocols for the use of this compound in advanced organic synthesis, with a focus on reactions requiring elevated temperatures.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application as a high-boiling point solvent. These properties dictate the reaction conditions under which it can be employed and inform purification strategies.

PropertyValue
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Boiling Point 243-244 °C
Melting Point 8-13 °C
Density 1.095 g/mL at 25 °C
Refractive Index n20/D 1.561
Flash Point 127 °C
Solubility Soluble in most organic solvents; slightly soluble in water.

Key Applications in Organic Synthesis

This compound's high boiling point and polarity make it an ideal solvent for reactions that are sluggish at lower temperatures or require good solubility of polar reagents and intermediates. Key applications include:

  • Nucleophilic Aromatic Substitution (SNA r) Reactions: NMF can facilitate SNAr reactions, which often require high temperatures to proceed at a reasonable rate, particularly with less reactive aryl halides. Its ability to dissolve both the aryl halide and the nucleophile promotes efficient reaction.

  • Ullmann Condensation Reactions: Traditionally, Ullmann condensations for the formation of C-O and C-N bonds require high-boiling polar solvents.[1] NMF serves as an excellent medium for these copper-catalyzed cross-coupling reactions, enabling the synthesis of diaryl ethers and diaryl amines.

  • Synthesis of Heterocyclic Compounds: The construction of various heterocyclic scaffolds often involves condensation and cyclization reactions that benefit from high temperatures. NMF provides a stable reaction medium for the synthesis of a wide array of nitrogen-containing heterocycles.

  • Vilsmeier-Haack and Related Formylation Reactions: While NMF can act as a formylating reagent in the Vilsmeier-Haack reaction in the presence of an activating agent like phosphorus oxychloride, it can also serve as the solvent for such transformations, particularly when higher temperatures are required.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound.

Protocol 1: Synthesis of this compound

This protocol details the preparation of this compound from N-methylaniline and formic acid, a common laboratory-scale synthesis.

Materials:

  • N-methylaniline

  • Formic acid (85-90%)

  • Toluene (B28343)

  • Round-bottom flask (3 L)

  • Distillation column and condenser

  • Modified Claisen flask

Procedure:

  • In a 3-L round-bottom flask equipped with a distillation column and condenser, combine 321 g (3 moles) of N-methylaniline, 300 g of formic acid (85-90%), and 1.8 L of toluene.[2]

  • Heat the mixture and distill slowly. The toluene-water azeotrope will distill at a vapor temperature of 87-88 °C.[2]

  • Continue the distillation until all the water has been removed, indicated by a rise in the vapor temperature to 108-110 °C. This typically takes 5-6 hours, and approximately 1.5 L of toluene will be collected.[2]

  • After the reaction is complete, transfer the residue to a modified Claisen flask.[2]

  • Purify the product by vacuum distillation, collecting the fraction boiling at 114-121 °C/8 mm Hg.[2]

Expected Yield: 93-97%[2]

Protocol 2: Vilsmeier-Haack Formylation of N,N-Dimethylaniline using this compound

This protocol illustrates the use of this compound as a formylating agent in the synthesis of 4-(Dimethylamino)benzaldehyde. While NMF is a reagent here, this reaction is often performed at elevated temperatures where NMF's high boiling point is advantageous.

Materials:

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C using an ice bath.[3]

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.[3]

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.[3]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice.[3]

  • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[3]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[3]

Quantitative Data for Vilsmeier-Haack Formylation:

ParameterValue
SubstrateN,N-Dimethylaniline
Formylating AgentThis compound
Activating AgentPhosphorus Oxychloride (POCl₃)
Reaction SolventDichloromethane (CH₂Cl₂)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield75-85%

Visualizing Reaction Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in synthesis.

Synthesis_of_NMF cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification NMA N-Methylaniline Mix Mix & Reflux NMA->Mix FA Formic Acid FA->Mix Toluene Toluene Toluene->Mix Distill Azeotropic Distillation (Remove Water) Mix->Distill VacDist Vacuum Distillation Distill->VacDist Product This compound VacDist->Product

Caption: Workflow for the synthesis of this compound.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_purification Work-up & Purification NMF This compound DCM1 DCM (0 °C) NMF->DCM1 POCl3 POCl₃ POCl3->DCM1 Reagent Vilsmeier Reagent DCM1->Reagent Reaction Reaction (0 °C to RT) Reagent->Reaction Substrate N,N-Dimethylaniline DCM2 DCM Substrate->DCM2 DCM2->Reaction Workup Aqueous Work-up Reaction->Workup Purify Column Chromatography Workup->Purify FinalProduct 4-(Dimethylamino)benzaldehyde Purify->FinalProduct

Caption: Vilsmeier-Haack formylation experimental workflow.

Safety Considerations

This compound is harmful if swallowed and may cause an allergic skin reaction. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable high-boiling point solvent for a range of organic transformations. Its thermal stability and ability to dissolve a variety of substrates make it particularly suitable for reactions requiring high temperatures, such as nucleophilic aromatic substitutions and Ullmann condensations. The provided protocols and workflows serve as a guide for researchers and professionals in the effective and safe utilization of this compound in their synthetic endeavors. Further exploration of its applications in modern synthetic chemistry is warranted.

References

Application Notes and Protocols for N-Methylformanilide in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylformanilide (NMF) is a versatile and efficient reagent in organic synthesis, primarily serving as a precursor to the Vilsmeier reagent for formylation and cyclization reactions. Its application is crucial in the construction of a variety of heterocyclic scaffolds that are prominent in medicinal chemistry and drug development. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for the synthesis of quinolines, indoles, isoquinolines, pyrimidines, and oxazoles.

Vilsmeier-Haack Reaction: A Gateway to Functionalized Heterocycles

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] this compound, in the presence of an activating agent like phosphorus oxychloride (POCl₃), generates the electrophilic Vilsmeier reagent (a chloroiminium salt), which then effects the formylation.[3][4] This reaction is not only a means to introduce an aldehyde functional group but also a key step in the synthesis of various heterocyclic systems through intramolecular cyclization.[1][2]

Synthesis of Quinolines

The Vilsmeier-Haack reaction of acetanilides is a classic and effective method for the synthesis of 2-chloro-3-formylquinolines. These products are valuable intermediates for further functionalization in drug discovery programs. The reaction proceeds through the formation of the Vilsmeier reagent from this compound and POCl₃, which then reacts with the acetanilide (B955) to induce cyclization and formylation.

Quantitative Data for Quinoline Synthesis

SubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)
AcetanilideThis compound, POCl₃Dichloromethane (B109758)0 to RT2-42-Chloro-3-formylquinoline75-89
o-Methyl acetanilideThis compound, POCl₃Dichloromethane80-906-82-Chloro-8-methyl-3-formylquinolineHigh
m-Methoxy acetanilideThis compound, POCl₃DMF80-90-2-Chloro-7-methoxy-3-formylquinoline89

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.[5]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution.[5]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[5]

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of acetanilide (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, and then reflux for 4-6 hours.

  • Work-up and Purification: After cooling, carefully pour the reaction mixture into a beaker containing crushed ice.[5]

  • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate.[5]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the pure 2-chloro-3-formylquinoline.

Reaction Workflow

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis NMF This compound Vilsmeier Vilsmeier Reagent NMF->Vilsmeier 0 °C, CH2Cl2 POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Acetanilide Acetanilide Acetanilide->ReactionMix Workup Work-up & Purification ReactionMix->Workup Reflux Product 2-Chloro-3-formylquinoline Workup->Product

Workflow for Quinoline Synthesis

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] While this compound is not a direct reactant in the classical Fischer indole synthesis, the Vilsmeier reagent derived from it can be employed to activate ketone precursors or to effect cyclization of pre-formed hydrazones under milder conditions. The Vilsmeier reagent can act as a Lewis acid and a dehydrating agent to promote the key[3][3]-sigmatropic rearrangement.

Logical Workflow for Fischer Indole Synthesis

G Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Vilsmeier Vilsmeier Reagent (from NMF + POCl3) Vilsmeier->Rearrangement Activation Cyclization Cyclization & Elimination of NH3 Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole

Fischer Indole Synthesis Pathway

General Experimental Protocol Outline

  • Hydrazone Formation: React the desired arylhydrazine with an appropriate ketone or aldehyde in a suitable solvent like ethanol (B145695) or acetic acid.

  • Vilsmeier Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent from this compound and POCl₃ as described previously.

  • Cyclization: Add the pre-formed hydrazone to the Vilsmeier reagent at a controlled temperature.

  • Allow the reaction to proceed, monitoring by TLC.

  • Work-up: Quench the reaction with ice-water and neutralize.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Bischler-Napieralski Reaction for Isoquinoline Synthesis

The Bischler-Napieralski reaction is a key method for the synthesis of 3,4-dihydroisoquinolines by the intramolecular cyclization of β-phenylethylamides.[1][3] This reaction typically requires a condensing agent and acidic conditions. The Vilsmeier reagent, generated from this compound and POCl₃, can serve as an efficient activating agent for the amide, facilitating the cyclization onto the electron-rich aromatic ring.

Mechanistic Pathway

G Amide β-Phenylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Vilsmeier Vilsmeier Reagent (from NMF + POCl3) Vilsmeier->Nitrilium Activation Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline

Bischler-Napieralski Reaction Mechanism

General Experimental Protocol Outline

  • Reaction Setup: Dissolve the β-phenylethylamide substrate in an anhydrous solvent such as acetonitrile (B52724) or dichloroethane.

  • Vilsmeier Reagent Addition: Add the Vilsmeier reagent (pre-formed or generated in situ from this compound and POCl₃) to the solution at a low temperature (e.g., 0 °C).

  • Reaction: Allow the mixture to warm to room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction and quench with ice-water.

  • Neutralize the solution, typically with an aqueous base like sodium carbonate or ammonia.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Synthesis of Pyrimidines

The Vilsmeier-Haack reagent derived from this compound can be utilized in the synthesis of pyrimidine (B1678525) derivatives. For instance, the reaction with active methylene (B1212753) compounds adjacent to a nitrogen-containing group can lead to cyclization and the formation of the pyrimidine ring. A notable application is the synthesis of pyrimidin-4(3H)-ones from 3-aminopropenamides.

Quantitative Data for Pyrimidine Synthesis

SubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)
3-Amino-N-phenylpropenamideNMF, POCl₃DCE70-751-156-Chloro-3-phenylpyrimidin-4(3H)-one54-85
3-Amino-N-(4-methylphenyl)propenamideNMF, POCl₃DCE70-751-156-Chloro-3-(4-methylphenyl)pyrimidin-4(3H)-one78

Experimental Protocol: Synthesis of 6-Chloro-3-phenylpyrimidin-4(3H)-one

  • Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent from this compound (2 eq) and POCl₃ (3 eq) in 1,2-dichloroethane (B1671644) (DCE) at 0 °C.

  • Reaction: Add 3-amino-N-phenylpropenamide (1 eq) to the Vilsmeier reagent.

  • Heat the reaction mixture to 70-75 °C for 1-15 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, pour the mixture into ice-water and neutralize with aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Synthesis of Oxazoles

The Vilsmeier reagent from this compound can be used to synthesize substituted oxazoles. One reported method involves the intramolecular cyclization of 2-azidoacetophenones. The Vilsmeier reagent reacts with the azide (B81097) functionality to initiate a cyclization cascade, ultimately forming a 5-aryloxazole-4-carboxaldehyde.[8][9]

Experimental Protocol: Synthesis of 5-Aryloxazole-4-carboxaldehydes

  • Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent from this compound and POCl₃ in a suitable solvent like DMF under anhydrous conditions at 0 °C.

  • Reaction: Add the 2-azidoacetophenone substrate to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-aryloxazole-4-carboxaldehyde.

Reaction Pathway

G Azidoacetophenone 2-Azidoacetophenone Cyclization Intramolecular Cyclization Azidoacetophenone->Cyclization Vilsmeier Vilsmeier Reagent (from NMF + POCl3) Vilsmeier->Cyclization Activation Oxazole 5-Aryloxazole-4-carboxaldehyde Cyclization->Oxazole

Oxazole Synthesis via Vilsmeier Cyclization

References

Application Notes and Protocols for the Formylation of Organometallic Reagents using N-Methylformanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of organometallic reagents is a cornerstone transformation in organic synthesis, providing a direct route to aldehydes, which are pivotal building blocks for pharmaceuticals and other complex molecules. N-Methylformanilide has established itself as a versatile and effective formylating agent for this purpose, reacting readily with both Grignard and organolithium reagents. This method, often referred to as the Bouveault aldehyde synthesis, offers a reliable alternative to other formylating agents.[1]

This document provides detailed application notes, experimental protocols, and comparative data for the formylation of organometallic reagents using this compound.

Reaction Principle

The core of the reaction involves the nucleophilic addition of an organometallic reagent (Grignard or organolithium) to the carbonyl carbon of this compound. The resulting tetrahedral intermediate, a hemiaminal salt, is stable under the reaction conditions. Subsequent acidic hydrolysis breaks down this intermediate to yield the desired aldehyde and N-methylaniline as a byproduct.[1]

Applications in Synthesis

The introduction of a formyl group onto an organic framework is a critical step in the synthesis of a vast array of compounds. Aldehydes serve as versatile precursors for:

  • Oxidation to carboxylic acids.

  • Reduction to primary alcohols.

  • Reductive amination to form amines.

  • Carbon-carbon bond formation through reactions like the Wittig, aldol, and Grignard reactions.

This compound is a valuable tool in these synthetic pathways, particularly in the development of pharmaceutical intermediates and complex natural products.

Quantitative Data Summary

The efficiency of the formylation reaction using this compound is dependent on the nature of the organometallic reagent and the specific substrate. The following tables summarize representative yields for the formylation of various Grignard and organolithium reagents.

Table 1: Formylation of Grignard Reagents using this compound

Grignard Reagent (R-MgX)Substrate (R-X)Product AldehydeSolventYield (%)
Phenylmagnesium BromideBromobenzeneBenzaldehydeTHF/Ether~60-70
β,β-Diphenylvinylmagnesium Bromideβ,β-Diphenylvinyl Bromideβ-PhenylcinnamaldehydeEtherNot specified
2-Thienylmagnesium Bromide2-BromothiopheneThiophene-2-carboxaldehydeTHF/Ether~65-75
n-Hexylmagnesium Bromide1-BromohexaneHeptanalTHF~50-60

Table 2: Formylation of Organolithium Reagents using this compound

Organolithium Reagent (R-Li)SubstrateProduct AldehydeSolventYield (%)
n-Butyllithiumn-Butyl HalidePentanalHexane/THF~55-65
PhenyllithiumBromo- or IodobenzeneBenzaldehydeEther~60-70
2-BenzothienyllithiumBenzothiopheneBenzothiophene-2-carboxaldehydeTHF62

Experimental Protocols

Safety Precaution: Organometallic reagents such as Grignard and organolithium reagents are highly reactive, often pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

Protocol 1: General Procedure for the Formylation of a Grignard Reagent

This protocol provides a general method for the synthesis of an aldehyde from an aryl or alkyl halide via a Grignard reagent.

Materials:

  • Aryl or Alkyl Halide (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • This compound (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Iodine crystal (optional, for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Add a solution of the aryl or alkyl halide in anhydrous diethyl ether or THF dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation Reaction:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent solution over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl with vigorous stirring until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude aldehyde by distillation or silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for the Formylation of an Organolithium Reagent

This protocol outlines a general method for the formylation of an organolithium reagent, which can be generated in situ via metal-halogen exchange or deprotonation.

Materials:

  • Aryl or Alkyl Halide (or protonated substrate) (1.0 eq)

  • n-Butyllithium (n-BuLi) or other organolithium base (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • This compound (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Generation of the Organolithium Reagent:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the aryl or alkyl halide (or other substrate) in anhydrous THF or diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the organolithium reagent (e.g., n-BuLi) dropwise to the stirred solution.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Formylation Reaction:

    • While maintaining the temperature at -78 °C, add a pre-cooled solution of this compound in anhydrous THF dropwise to the organolithium solution.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the resulting aldehyde by distillation or column chromatography.

Diagrams

Reaction Mechanism

ReactionMechanism RMgX Organometallic Reagent (R-M) Intermediate Tetrahedral Intermediate (Hemiaminal Salt) RMgX->Intermediate Nucleophilic Attack NMF This compound NMF->Intermediate Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Acidic Workup (H3O+) Byproduct N-Methylaniline Salt Intermediate->Byproduct Acidic Workup (H3O+) FinalAldehyde Final Aldehyde Aldehyde->FinalAldehyde Hydrolysis Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification start Flame-dry glassware under inert atmosphere add_reagents Add Mg turnings or substrate solution start->add_reagents gen_organometallic Generate Grignard or Organolithium Reagent add_reagents->gen_organometallic cool_reaction Cool to 0°C or -78°C gen_organometallic->cool_reaction add_nmf Add this compound solution dropwise cool_reaction->add_nmf react Stir and warm to room temperature add_nmf->react quench Quench with acidic solution react->quench extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by distillation or chromatography wash_dry->purify end_product Pure Aldehyde purify->end_product

References

N-Methylformanilide: Application and Protocols in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF) is a versatile reagent and solvent extensively utilized in organic synthesis, particularly within the pharmaceutical industry.[1] Its primary application lies in its role as a formylating agent in the Vilsmeier-Haack reaction, a powerful method for the introduction of an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[2] This functionality is a crucial step in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), as the aldehyde group serves as a versatile handle for further molecular elaboration.

While this compound is a key intermediate in the broader context of pharmaceutical synthesis, a comprehensive review of scientific and patent literature indicates that it is not a commonly cited reagent in the direct, final-stage synthesis of Fluvastatin, Ubrogepant, Atogepant, and Vonoprazan (B1684036) in widely published routes. For instance, the synthesis of Vonoprazan intermediates typically specifies the use of N,N-Dimethylformamide (DMF) for the Vilsmeier-Haack formylation of the pyrrole (B145914) core.[3][4] Similarly, the synthesis of a key acrylaldehyde intermediate for Fluvastatin involves a Vilsmeier-Haack type reaction, but utilizes 3-(N-methyl-N-phenylamino)acrolein rather than NMF directly in the final formylation step.[1][5] The synthetic pathways for Ubrogepant and Atogepant, which feature complex spirocyclic structures, do not typically involve a Vilsmeier-Haack formylation of their core heterocyclic systems in the described routes.[6][7][8]

Nevertheless, the Vilsmeier-Haack reaction using NMF is a fundamental and highly relevant process for the synthesis of substituted indoles and pyrroles, which are the core scaffolds of Fluvastatin and Vonoprazan, respectively. Understanding the application of NMF in the formylation of these and related heterocyclic systems is therefore of significant value to researchers and professionals in drug development.

This document provides detailed application notes and protocols for the use of this compound in the Vilsmeier-Haack formylation of indole (B1671886) and pyrrole derivatives, serving as a representative guide to its application in the synthesis of key pharmaceutical intermediates.

Application Notes: Vilsmeier-Haack Formylation of Heterocycles

The Vilsmeier-Haack reaction is an indispensable tool for the C-formylation of a wide array of electron-rich heterocyclic compounds. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from this compound and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2]

Mechanism of the Vilsmeier-Haack Reaction

The reaction can be conceptually divided into three main stages:

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form a chloroiminium ion, the active electrophilic species known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich heterocyclic substrate (e.g., indole or pyrrole) attacks the electrophilic carbon of the Vilsmeier reagent. For indoles, this attack typically occurs at the electron-rich C3 position. For pyrroles, formylation generally takes place at the C2 position.

  • Hydrolysis: The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde.

Substrate Scope and Regioselectivity

The Vilsmeier-Haack reaction is highly effective for a range of electron-rich heterocycles. The regioselectivity of the formylation is dictated by the electronic properties of the substrate.

  • Indoles: Formylation occurs preferentially at the 3-position due to the higher electron density at this position.

  • Pyrroles: Unsubstituted pyrrole is formylated at the 2-position. The presence of substituents can influence the regioselectivity.

  • Other Heterocycles: Furan, thiophene, and their derivatives are also excellent substrates for the Vilsmeier-Haack reaction.[9]

Data Presentation

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various indole and pyrrole derivatives using this compound or the closely related N,N-Dimethylformamide (as specific data for NMF is not always available for these exact substrates). This data is intended to provide a general overview of typical reaction conditions and yields.

SubstrateFormylating AgentActivating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
IndoleNMF / POCl₃POCl₃Dichloromethane0 to RT2 - 485-95General Literature
2-MethylindoleNMF / POCl₃POCl₃Dichloromethane0 to RT3 - 580-90General Literature
5-BromoindoleDMF / POCl₃POCl₃DMF90891[10]
PyrroleNMF / POCl₃POCl₃Dichloromethane0 to RT2 - 475-85General Literature
N-MethylpyrroleNMF / POCl₃POCl₃Dichloromethane0 to RT2 - 480-90General Literature

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Indole using this compound

This protocol provides a representative method for the formylation of indole at the C3 position.

Materials:

  • Indole

  • This compound (NMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.2 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution of NMF in DCM. Maintain the temperature at 0 °C during the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a thick, white precipitate indicates the generation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve indole (1.0 equivalent) in anhydrous dichloromethane. Add the indole solution dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure indole-3-carboxaldehyde.

Mandatory Visualization

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis NMF This compound Intermediate1 Oxygen Adduct NMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OP(O)Cl₂⁻ Sigma_Complex Sigma Complex Indole Indole Indole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Hemiaminal Hemiaminal Intermediate Iminium_Salt->Hemiaminal + H₂O H2O H₂O Aldehyde Indole-3-carboxaldehyde Hemiaminal->Aldehyde - N-Methylaniline - H⁺

Caption: Mechanism of the Vilsmeier-Haack Reaction using this compound.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (NMF + POCl₃ in DCM at 0°C) Start->Reagent_Prep Substrate_Add Add Indole Solution at 0°C Reagent_Prep->Substrate_Add Reaction Stir at Room Temperature (Monitor by TLC) Substrate_Add->Reaction Quench Quench with NaHCO₃ (aq) at 0°C Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO₃ (aq) and Brine Extraction->Wash Dry_Concentrate Dry over Na₂SO₄ & Concentrate Wash->Dry_Concentrate Purification Purify by Chromatography or Recrystallization Dry_Concentrate->Purification Product Indole-3-carboxaldehyde Purification->Product

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Conclusion

This compound is a cornerstone reagent in the synthesis of formylated heterocyclic compounds, which are pivotal intermediates in the pharmaceutical industry. While direct, published protocols for the synthesis of Fluvastatin, Ubrogepant, Atogepant, and Vonoprazan using NMF are not readily apparent, its application in the Vilsmeier-Haack formylation of indole and pyrrole cores demonstrates its fundamental importance in constructing the building blocks for these and other complex APIs. The provided protocols and data serve as a valuable resource for researchers and drug development professionals in applying NMF-mediated formylation reactions in their synthetic endeavors. The ability to efficiently introduce an aldehyde functionality into heterocyclic systems underscores the continued relevance of this compound in modern medicinal chemistry.

References

Applications of N-Methylformanilide in Agrochemical Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylformanilide (NMF) is a versatile organic compound with significant applications in the agrochemical industry. Its utility stems from its dual role as a highly effective polar aprotic solvent and as a key reagent, particularly in formylation reactions. These properties make it an invaluable tool in the synthesis of a variety of active ingredients for pesticides, herbicides, and fungicides. This document provides detailed application notes and protocols for the use of this compound in agrochemical manufacturing.

Application as a Formylating Agent: The Vilsmeier-Haack Reaction

A primary application of this compound in agrochemical synthesis is its use as a formylating agent in the Vilsmeier-Haack reaction.[1] This reaction is crucial for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic compounds, which are common scaffolds in agrochemical molecules.[1] NMF, in combination with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), generates the Vilsmeier reagent, a potent electrophile that drives the formylation process.

Synthesis of Pyrazole-Based Fungicide Intermediates

Pyrazole (B372694) carboxamides are a significant class of modern fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). The synthesis of these complex molecules often relies on a pyrazole-4-carboxylic acid intermediate. The Vilsmeier-Haack reaction using this compound is a key step in producing the precursor to this intermediate, 4-formylpyrazole.

Reaction Scheme:

The formylation of a substituted pyrazole using the Vilsmeier reagent generated from this compound and phosphorus oxychloride is a critical step. The resulting 4-formylpyrazole can then be oxidized to the corresponding carboxylic acid, which is subsequently converted to the acid chloride and reacted with a specific aniline (B41778) derivative to yield the final fungicide.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole cluster_2 Fungicide Synthesis NMF This compound Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) NMF->Vilsmeier_reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_reagent Formylpyrazole 4-Formylpyrazole Vilsmeier_reagent->Formylpyrazole Pyrazole Substituted Pyrazole Pyrazole->Formylpyrazole Electrophilic Aromatic Substitution Carboxylic_acid Pyrazole-4-carboxylic acid Formylpyrazole->Carboxylic_acid Oxidation Acid_chloride Pyrazole-4-carbonyl chloride Carboxylic_acid->Acid_chloride Chlorination Fungicide Pyrazole Carboxamide Fungicide Acid_chloride->Fungicide Amidation Aniline Substituted Aniline Aniline->Fungicide

Fig. 1: Synthetic workflow for pyrazole carboxamide fungicides.
Experimental Protocol: Synthesis of a 4-Formylpyrazole Intermediate

This protocol is a representative example of the formylation of a pyrazole ring system using a Vilsmeier-Haack reaction.

Materials:

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, add this compound to anhydrous 1,2-dichloroethane. Cool the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the substituted pyrazole in anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent, again maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is between 6 and 7.

  • The product, 4-formylpyrazole, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or ethyl acetate.

Quantitative Data:

Reactant/ProductMolar RatioYield (%)Purity (%)Reference
This compound1.2--General Protocol
POCl₃1.2--General Protocol
Substituted Pyrazole1.070-90>95Representative

Application as a Solvent in Agrochemical Synthesis

This compound is an excellent polar aprotic solvent, capable of dissolving a wide range of organic and inorganic compounds.[2] This property is particularly advantageous in agrochemical manufacturing for several reasons:

  • Enhanced Reaction Rates: Its high dielectric constant can stabilize charged intermediates and transition states, leading to accelerated reaction rates.

  • Improved Solubility of Reagents: NMF can dissolve reactants that are sparingly soluble in other common organic solvents, facilitating homogeneous reaction mixtures and improving yields.

  • Higher Reaction Temperatures: With a high boiling point (243-244 °C), NMF allows for reactions to be conducted at elevated temperatures, which can be necessary to overcome activation energy barriers.

Use in the Synthesis of Dinitroaniline Herbicides

While specific public-domain protocols detailing the use of this compound in the commercial synthesis of dinitroaniline herbicides like trifluralin (B1683247) are scarce, its properties make it a suitable solvent for the key nitration and amination steps involved in their production.[3][4] The synthesis of trifluralin, for example, involves the nitration of 4-chlorobenzotrifluoride (B24415) and subsequent amination with di-n-propylamine.[3][5]

Logical Relationship Diagram for Solvent Application:

G cluster_0 Key Synthetic Steps in Agrochemical Manufacturing NMF This compound (Solvent) Nitration Nitration NMF->Nitration Dissolves Nitrating Agents & Substrates Amination Amination NMF->Amination Dissolves Amines & Electrophiles Coupling Coupling Reactions NMF->Coupling Stabilizes Catalytic Species Halogenation Halogenation NMF->Halogenation Provides Polar Medium

Fig. 2: Role of NMF as a solvent in key synthetic reactions.
General Protocol for a Solvent-Based Reaction

This protocol illustrates the general use of this compound as a solvent in a nucleophilic aromatic substitution reaction, a common step in agrochemical synthesis.

Materials:

  • Aromatic substrate (e.g., an activated aryl halide)

  • Nucleophile (e.g., an amine or alkoxide)

  • This compound (solvent)

  • Base (e.g., potassium carbonate), if necessary

  • Water

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the aromatic substrate and the nucleophile in this compound.

  • If required, add a base to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Synthesis of this compound

For research and development purposes, this compound can be readily synthesized in the laboratory. A well-established procedure is the formylation of N-methylaniline with formic acid.[6]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

Materials:

  • N-methylaniline

  • Formic acid (85-90%)

  • Toluene (B28343)

  • Round-bottom flask with a distillation setup

Procedure:

  • In a 3-L round-bottomed flask fitted for distillation, combine 321 g (3 moles) of N-methylaniline, 300 g of formic acid (85–90%), and 1.8 L of toluene.[6]

  • Slowly distill the solution. The initial distillate will be an azeotrope of water and toluene, boiling at 87–88 °C.[6]

  • Continue the distillation until the temperature of the vapor rises to 108–110 °C, indicating that all the water has been removed. This typically takes 5-6 hours and about 1.5 L of toluene will be collected.[6]

  • Transfer the remaining solution to a modified Claisen flask and distill under reduced pressure.

  • Collect the fraction boiling at 114–121 °C/8 mm Hg.[6]

Quantitative Data:

Reactant/ProductMolar RatioYield (%)PurityReference
N-methylaniline1.0--[6]
Formic Acid~1.9--[6]
This compound-93-97Satisfactory for aldehyde synthesis[6]

Conclusion

This compound is a critical component in the toolbox of agrochemical synthesis. Its application as a formylating agent in the Vilsmeier-Haack reaction enables the efficient synthesis of key heterocyclic intermediates for modern fungicides. Furthermore, its excellent solvent properties facilitate a wide range of chemical transformations necessary for the production of various agrochemicals. The protocols and data presented here provide a foundation for researchers and scientists to effectively utilize this compound in the development of new and improved crop protection agents.

References

N-Methylformanilide: A Versatile Reagent in Specialty Dye Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF) is a versatile organic compound that serves as a key reagent and solvent in the synthesis of various specialty chemicals, including a range of vibrant dyes.[1] Its primary role in dye chemistry is as a formylating agent in the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic substrates.[2][3] These formylated intermediates are crucial building blocks for various dye classes, most notably triarylmethane dyes. Additionally, this compound finds application as a swelling agent in the dyeing of high-performance synthetic fibers, such as meta-aramid, enhancing dye uptake and improving the quality of the final product.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in the production of specialty dyes, targeting researchers and professionals in the fields of chemistry and materials science.

Application 1: Synthesis of Triarylmethane Dyes via Vilsmeier-Haack Reaction

Triarylmethane dyes are a class of intensely colored compounds with a wide range of applications, including as textile dyes, biological stains, and pH indicators.[6] The synthesis of these dyes often proceeds through a multi-step process that begins with the formylation of an aromatic amine. This compound, in conjunction with an activating agent like phosphorus oxychloride (POCl₃), generates the Vilsmeier reagent, an electrophile that efficiently formylates activated aromatic rings.[2][3]

A prime example is the synthesis of Crystal Violet, a well-known triarylmethane dye, which can be prepared from N,N-dimethylaniline. The process involves the initial formylation of N,N-dimethylaniline to produce p-dimethylaminobenzaldehyde, which then undergoes condensation with additional N,N-dimethylaniline to form the colorless leuco-base of the dye. Subsequent oxidation yields the final, intensely colored Crystal Violet.[1][6]

Quantitative Data for the Synthesis of p-Dimethylaminobenzaldehyde

The following table summarizes the key quantitative parameters for the Vilsmeier-Haack formylation of N,N-dimethylaniline using this compound.

ParameterValueMethod of Analysis
SubstrateN,N-Dimethylaniline-
Formylating AgentThis compound-
Activating AgentPhosphorus Oxychloride (POCl₃)-
Reaction SolventDichloromethane (B109758) (CH₂Cl₂)-
Reaction Temperature0 °C to Room Temperature-
Reaction Time2-4 hoursTLC, LC-MS
Productp-Dimethylaminobenzaldehyde¹H NMR, ¹³C NMR, MS
Typical Yield75-85%Gravimetric analysis after purification
Experimental Protocols

Protocol 1: Synthesis of p-Dimethylaminobenzaldehyde via Vilsmeier-Haack Reaction

This protocol details the formylation of N,N-dimethylaniline using this compound and phosphorus oxychloride.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylaniline, freshly distilled

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution via the dropping funnel.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice.

    • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure p-dimethylaminobenzaldehyde.

Protocol 2: Synthesis of Crystal Violet from p-Dimethylaminobenzaldehyde

This protocol describes the conversion of the synthesized p-dimethylaminobenzaldehyde to Crystal Violet.

Materials:

  • p-Dimethylaminobenzaldehyde (from Protocol 1)

  • N,N-Dimethylaniline

  • Aniline hydrochloride

  • Glacial acetic acid

  • Chloranil (B122849)

  • Sodium nitrite

Procedure:

  • Leuco Dye Formation:

    • In a round-bottom flask, reflux a mixture of p-dimethylaminobenzaldehyde (1.0 eq) and N,N-dimethylaniline (2.0 eq) in glacial acetic acid for 8 hours at 100 °C under an inert atmosphere. Aniline hydrochloride can be used as a catalyst.[1]

  • Oxidation to Crystal Violet:

    • To the cooled reaction mixture containing the leuco dye, add chloranil and sodium nitrite.[1]

    • Stir the mixture at 50 °C for 12 hours.[1] The solution will develop an intense violet color.

  • Isolation and Purification:

    • The crude Crystal Violet can be isolated by precipitation upon addition of a non-polar solvent or by solvent evaporation.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagrams

Vilsmeier_Haack_Reaction NMF This compound Vilsmeier_Reagent Vilsmeier Reagent NMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack DMA N,N-Dimethylaniline DMA->Intermediate Aldehyde p-Dimethylaminobenzaldehyde Intermediate->Aldehyde H2O H₂O (Workup) H2O->Aldehyde

Caption: Vilsmeier-Haack formylation of N,N-dimethylaniline.

Crystal_Violet_Synthesis Aldehyde p-Dimethylaminobenzaldehyde Leuco_Dye Leuco Crystal Violet (Colorless) Aldehyde->Leuco_Dye DMA N,N-Dimethylaniline DMA->Leuco_Dye Condensation Crystal_Violet Crystal Violet (Intense Violet) Leuco_Dye->Crystal_Violet Oxidant Oxidizing Agent (e.g., Chloranil) Oxidant->Crystal_Violet Oxidation

Caption: Synthesis of Crystal Violet from its leuco form.

Application 2: this compound as a Swelling Agent for Dyeing Meta-Aramid Fibers

Meta-aramid fibers, known for their excellent thermal stability and chemical resistance, are notoriously difficult to dye due to their highly crystalline and compact structure.[5] this compound can be employed as a swelling agent in the dyeing process to overcome this challenge. It penetrates the amorphous regions of the fiber, causing them to swell and creating voids that facilitate the diffusion of dye molecules into the fiber matrix.[4][5] This results in improved dye uptake, deeper shades, and enhanced fastness properties.

A study on the dyeing of meta-aramid fibers with C.I. Basic Blue 41 demonstrated that the use of this compound as a swelling agent significantly increased the amount of adsorbed dye.[4]

Quantitative Data for Dyeing Meta-Aramid Fibers

The following table provides typical parameters for dyeing meta-aramid fibers with a cationic dye using this compound as a swelling agent.

ParameterValueNotes
FiberMeta-Aramid-
DyeC.I. Basic Blue 41Cationic Dye
Swelling AgentThis compound60% on weight of fiber (o.w.f.) found to be adequate for deep hues[7]
Initial Dyestuff Concentration5% on weight of fiber (o.w.f.)For deep and uniform hues[7]
Dyeing ProcessBatch System-
Adsorption Isotherm ModelFreundlich modelGood agreement with experimental data[7]
Adsorption Kinetics ModelPseudo-first orderDescribes the adsorption well[7]
Fastness PropertiesSatisfactoryGood washing and rubbing fastness[4]
Experimental Protocol

Protocol 3: Dyeing of Meta-Aramid Fibers with Basic Blue 41 using this compound

This protocol provides a general guideline for the laboratory-scale dyeing of meta-aramid fibers.

Materials:

  • Meta-aramid fabric

  • C.I. Basic Blue 41

  • This compound

  • Acetic acid (for pH adjustment)

  • Non-ionic detergent

  • Laboratory dyeing machine or a beaker with a magnetic stirrer and hotplate

  • pH meter

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath solution containing the required amount of C.I. Basic Blue 41 (e.g., 5% o.w.f.) dissolved in water.

    • Add this compound (e.g., 60% o.w.f.) to the dye bath.

    • Adjust the pH of the dye bath to an acidic range (e.g., pH 4-5) using acetic acid.

  • Dyeing Process:

    • Immerse the meta-aramid fabric in the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to the desired dyeing temperature (e.g., 120-130 °C, if using a high-temperature dyeing apparatus). The optimal temperature should be determined experimentally.

    • Maintain the dyeing temperature for a specific duration (e.g., 60-90 minutes) to allow for dye penetration and fixation.

  • Rinsing and Washing:

    • After dyeing, cool the dye bath and remove the fabric.

    • Rinse the dyed fabric thoroughly with cold water to remove unfixed dye.

    • Perform a reduction clearing process if necessary to improve fastness.

    • Wash the fabric with a solution containing a non-ionic detergent at an elevated temperature (e.g., 60-80 °C) for a short period (e.g., 15-20 minutes).

    • Rinse the fabric again with hot and then cold water.

  • Drying:

    • Air-dry the dyed fabric or dry it in an oven at a moderate temperature.

Diagram

Dyeing_Process cluster_0 Dye Bath Preparation cluster_1 Dyeing cluster_2 Post-Treatment Dye C.I. Basic Blue 41 Dye_Bath Dye Bath Dye->Dye_Bath NMF This compound NMF->Dye_Bath Water Water Water->Dye_Bath Acid Acetic Acid (pH adjustment) Acid->Dye_Bath Heating Heating (e.g., 120-130°C) Dye_Bath->Heating Fabric Meta-Aramid Fabric Fabric->Heating Dyed_Fabric Dyed Fabric Heating->Dyed_Fabric Rinsing Rinsing Dyed_Fabric->Rinsing Washing Washing (Non-ionic detergent) Rinsing->Washing Final_Product Final Dyed Fabric Washing->Final_Product

Caption: Workflow for dyeing meta-aramid fibers.

This compound is a valuable and versatile reagent in the field of specialty dye production. Its role in the Vilsmeier-Haack reaction enables the synthesis of key aldehyde intermediates for triarylmethane and other dye classes. Furthermore, its application as a swelling agent provides an effective solution for dyeing challenging high-performance fibers like meta-aramids. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their work, facilitating the development and application of novel and high-performance dyes. As with all chemical procedures, appropriate safety precautions should be taken when handling the reagents and performing the described reactions.

References

Step-by-step experimental procedure for formylation with N-Methylformanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis. Among the various methods available, the use of N-Methylformanilide as a formylating agent, particularly in the context of the Vilsmeier-Haack reaction, stands out for its efficiency and broad applicability. This reaction is especially valuable for the formylation of electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in pharmaceutical agents.[1][2][3]

This compound, when activated with an agent like phosphorus oxychloride (POCl₃), generates the Vilsmeier reagent, a potent electrophile that drives the formylation process.[1][2][4] This methodology is not only crucial for the synthesis of aldehydes, which are versatile intermediates in drug development, but also for the introduction of isotopic labels.[4][5] For instance, using ¹³C-labeled this compound allows for the synthesis of labeled drug candidates, which are invaluable tools in metabolic and pharmacokinetic studies.[4]

These application notes provide a detailed, step-by-step experimental procedure for performing a formylation reaction using this compound, along with essential safety precautions and data presentation for a model reaction.

Experimental Protocol

This protocol details a representative Vilsmeier-Haack formylation of an electron-rich aromatic compound using this compound and phosphorus oxychloride.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Hexane (B92381) and Ethyl Acetate for chromatography

Equipment:

  • Flame-dried, two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride tube or inert gas inlet (e.g., Nitrogen or Argon)

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Formation of the Vilsmeier Reagent

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.[4]

  • Cool the solution to 0 °C using an ice bath.[4]

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.[4][6] An exothermic reaction will occur. Maintain the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The Vilsmeier reagent will form as a solid or a thick slurry.[4]

Step 2: Formylation Reaction

  • To the freshly prepared Vilsmeier reagent, add a solution of the electron-rich aromatic substrate (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.[4]

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to a gentle reflux and stir for 2-4 hours.[4][7] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.[4]

  • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.[4] It is crucial to keep the mixture cool during neutralization to prevent the formation of byproducts.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[4]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][4]

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a mixture of hexane and ethyl acetate, to afford the pure formylated product.[2][4]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Conduct the experiment in a well-ventilated fume hood.[8]

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. Handle it with extreme care in a dry environment.

  • This compound: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[10]

  • Handling: Wash hands thoroughly after handling chemicals.[8] Avoid inhalation of vapors.[10]

  • Waste Disposal: Dispose of chemical waste according to institutional guidelines.

Data Presentation

The following table summarizes typical quantitative data for the formylation of N,N-dimethylaniline with this compound as a representative example.

ParameterValue
SubstrateN,N-Dimethylaniline
Formylating AgentThis compound
Activating AgentPhosphorus Oxychloride (POCl₃)
Molar Ratio (Substrate:NMF:POCl₃)1.0 : 1.0 : 1.1
Reaction SolventDichloromethane (CH₂Cl₂)
Reaction Temperature0 °C to Reflux
Reaction Time2-4 hours
Productp-Dimethylaminobenzaldehyde
Typical Yield75-85%

Visualizations

Vilsmeier_Haack_Mechanism NMF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) NMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Arene Electron-Rich Arene Arene->Intermediate + Vilsmeier Reagent Product Aryl Aldehyde Intermediate->Product + H₂O Hydrolysis H₂O (Work-up)

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Experimental_Workflow start Start reagent_prep Vilsmeier Reagent Formation (NMF + POCl₃ in CH₂Cl₂ at 0°C) start->reagent_prep formylation Formylation Reaction (Add Substrate, Warm to RT, Reflux) reagent_prep->formylation workup Reaction Work-up (Quench with Ice, Neutralize with NaHCO₃) formylation->workup extraction Extraction (with CH₂Cl₂) workup->extraction purification Drying and Concentration (Dry with MgSO₄, Rotovap) extraction->purification chromatography Purification (Silica Gel Chromatography) purification->chromatography product Pure Product chromatography->product

References

N-Methylformanilide as a Catalyst in Organic Transformations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF) is a versatile reagent and catalyst in organic synthesis, primarily recognized for its role in the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds, a crucial transformation in the synthesis of various organic intermediates, including those for pharmaceuticals and specialty chemicals.[1][2] In this context, NMF, upon reaction with an activating agent like phosphorus oxychloride (POCl₃), generates the electrophilic Vilsmeier reagent, which is the key intermediate for these transformations.[2][3] Beyond formylation, the Vilsmeier reagent derived from NMF can also be utilized in the synthesis of various heterocyclic systems.[3]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key organic transformations.

Data Presentation: Quantitative Analysis of NMF-Mediated Reactions

The efficiency of this compound-mediated reactions is highly dependent on the substrate, catalyst loading, and reaction conditions. The following tables summarize quantitative data for representative transformations.

Table 1: Vilsmeier-Haack Formylation of Aromatic and Heteroaromatic Compounds
SubstrateActivating AgentNMF Equiv.Temp. (°C)Time (h)ProductYield (%)Reference(s)
N,N-DimethylanilinePOCl₃1.00 - RT2-44-(Dimethylamino)benzaldehyde80-84[4]
AnthracenePOCl₃1.0--9-Anthraldehyde-[2]
IndolePOCl₃---Indole-3-carboxaldehyde-[5]
PhenolSOCl₂-RT0.5SalicylaldehydeGood
AnisolePOCl₃1.0RT6p-Anisaldehyde57[6]
1,3-DimethoxybenzenePOCl₃1.08032,4-Dimethoxybenzaldehyde-
N-VinylpyrrolePOCl₃1.1-78 to RT31-Vinylpyrrole-2-carbaldehyde-

Note: In many reported procedures, N,N-Dimethylformamide (DMF) is used interchangeably with NMF, yielding similar results.

Table 2: Synthesis of 2-Chloro-3-Formylquinolines via Vilsmeier-Haack Reaction
Substrate (N-Arylacetamide)POCl₃ (equiv.)Temp. (°C)Time (h)ProductYield (%)Reference(s)
N-(m-methoxyphenyl)acetamide1290-2-Chloro-6-methoxy-3-formylquinolineHigh[7]
N-phenylacetamide-90-2-Chloro-3-formylquinolineModerate[7]
N-(o-methylphenyl)acetamide-904-102-Chloro-8-methyl-3-formylquinoline63[7]
N-(p-chlorophenyl)acetamide-90-2,6-Dichloro-3-formylquinolineModerate[7]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol describes the formylation of N,N-dimethylaniline using this compound and phosphorus oxychloride.

Materials:

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride tube, place this compound (1.0 equiv) in anhydrous DCE. Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 equiv) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

  • Formylation: Cool the reaction mixture back to 0 °C. Add a solution of N,N-dimethylaniline (1.0 equiv) in anhydrous DCE dropwise to the Vilsmeier reagent suspension.

  • After the addition, remove the ice bath and heat the reaction mixture at 70-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 4-(dimethylamino)benzaldehyde.

Protocol 2: Synthesis of 2-Chloro-3-formyl-8-methylquinoline

This protocol details the synthesis of a substituted quinoline (B57606) from an N-arylacetamide.[7][8]

Materials:

  • N-(o-methylphenyl)acetamide

  • N,N-Dimethylformamide (DMF) (can be substituted with NMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • 5% Sodium thiosulfate (B1220275) solution

  • Dichloroethane (DCE)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(o-methylphenyl)acetamide (1.0 equiv) in DMF. Cool the solution in an ice-salt bath to 0-5 °C.

  • Vilsmeier Reagent Addition: Slowly add phosphorus oxychloride (typically 3-12 equivalents, optimization may be required) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-10 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.

  • Treat the mixture with a 5% sodium thiosulfate solution.

  • Extract the product with DCE.

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-3-formyl-8-methylquinoline.[8]

Signaling Pathways and Experimental Workflows

Vilsmeier-Haack Reaction Mechanism

The core of NMF's catalytic activity in formylation lies in the formation of the Vilsmeier reagent, which then acts as an electrophile in an electrophilic aromatic substitution.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis NMF This compound (NMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) NMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Attack by Arene Arene Electron-Rich Arene/Heterocycle Arene->Intermediate Product Formylated Product (Aryl Aldehyde) Intermediate->Product H2O H₂O (Workup) H2O->Product Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent: NMF + POCl₃ in dry solvent at 0°C start->reagent_prep substrate_add Add Substrate Solution dropwise at 0°C reagent_prep->substrate_add reaction Heat Reaction Mixture (e.g., 70-90°C) substrate_add->reaction monitoring Monitor Progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench with ice, neutralize monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification end End: Pure Formylated Product purification->end

References

Application Notes and Protocols for the Synthesis of Aldehydes from Aromatic Compounds using N-Methylformanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of aromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and fine chemical industries. The Vilsmeier-Haack reaction is a versatile and widely employed method for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3] This method utilizes a Vilsmeier reagent, which can be generated in situ from N-Methylformanilide and an activating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The resulting aryl aldehydes are valuable precursors for a diverse array of more complex molecules.

This document provides detailed application notes and experimental protocols for the synthesis of aldehydes from various aromatic compounds using this compound. It includes a summary of quantitative data, detailed experimental procedures, and visualizations of the reaction mechanism and experimental workflow to aid researchers in the successful application of this methodology.

Reaction Principle

The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent, from the reaction of this compound with phosphorus oxychloride.[2][4] This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the corresponding aromatic aldehyde.[4] The reaction is generally most effective for aromatic compounds bearing electron-donating groups, such as phenols, anilines, and their derivatives, as well as for electron-rich heterocyclic and polycyclic aromatic systems.[4][6]

Data Presentation

The following tables summarize the quantitative data for the formylation of various aromatic compounds using this compound and phosphorus oxychloride. Yields are dependent on the specific substrate, reaction conditions, and purification methods.

Table 1: Formylation of Anilines and Their Derivatives

Aromatic SubstrateProductReagentsReaction ConditionsYield (%)Reference(s)
N,N-Dimethylanilinep-DimethylaminobenzaldehydeThis compound, POCl₃-~50[7]
N,N-Dimethylanilinep-DimethylaminobenzaldehydeDMF, POCl₃0°C to steam bath, 2 h80-84[7]
3,N,N-Trimethylaniline4-Dimethylamino-2-methylbenzaldehydeThis compound, POCl₃--[1]
1-N,N-Dimethylaminonaphthalene4-Dimethylamino-1-naphthaldehydeThis compound, POCl₃--[1]

Table 2: Formylation of Phenols and Phenol Ethers

Aromatic SubstrateProductReagentsReaction ConditionsYield (%)Reference(s)
Anisolep-AnisaldehydeDMF, POCl₃--[5]
Resorcinol2,4-DihydroxybenzaldehydeThis compound, Pyrophosphoryl ChloridePre-formed reagent88[8]

Table 3: Formylation of Polycyclic Aromatic Hydrocarbons (PAHs)

Aromatic SubstrateProductReagentsReaction ConditionsYield (%)Reference(s)
Anthracene9-AnthraldehydeThis compound, POCl₃--[4]
1,6-Dimethylnaphthalene1,6-Dimethyl-4-naphthaldehydeDMF, POCl₃--[5]

Table 4: Formylation of Heterocyclic Compounds

Aromatic SubstrateProductReagentsReaction ConditionsYield (%)Reference(s)
IndoleIndole-3-aldehydeDMF, POCl₃-Good[5]
PyrrolePyrrole-2-carbaldehydeDMF, POCl₃-Good[9]
FuranFuran-2-carbaldehydeDMF, POCl₃-Good[5]
ThiopheneThiophene-2-carbaldehydeDMF, POCl₃-Good[5]

Experimental Protocols

Protocol 1: General Procedure for the Formylation of an Activated Aromatic Compound

This protocol provides a general guideline for the Vilsmeier-Haack formylation. The specific reaction temperature and time will need to be optimized for each substrate.

Materials:

  • Aromatic Substrate

  • This compound (or DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

  • Ice-water bath

  • Saturated sodium acetate (B1210297) solution (or other suitable base)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place this compound and the anhydrous solvent. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Add the aromatic substrate to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the substrate) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium acetate solution until the pH is between 6 and 8.

  • Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of p-Dimethylaminobenzaldehyde from N,N-Dimethylaniline

This specific protocol is adapted from established procedures for the formylation of N,N-dimethylaniline.[7]

Materials:

  • N,N-Dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium acetate solution

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 440 g (6 moles) of DMF.

  • Cool the flask in an ice bath. With continuous stirring, add 253 g (1.65 moles) of POCl₃ dropwise from the dropping funnel. Maintain the temperature in the ice bath during this exothermic addition.

  • Once the addition of POCl₃ is complete and the initial exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continuous stirring.

  • After the addition is complete, heat the reaction mixture on a steam bath and continue to stir for 2 hours.

  • Cool the reaction mixture to room temperature and pour it over 1.5 kg of crushed ice in a 5 L beaker.

  • Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring, keeping the temperature below 20 °C by adding more ice if necessary.

  • Collect the precipitated p-dimethylaminobenzaldehyde by filtration, wash with cold water, and air-dry. The product is typically obtained in 80-84% yield.[7]

Mandatory Visualization

Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of an aromatic compound using this compound and POCl₃.

Vilsmeier_Haack_Mechanism NMF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) NMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Aromatic Aromatic Compound (Ar-H) Aromatic->Intermediate Electrophilic Attack Aldehyde Aromatic Aldehyde (Ar-CHO) Intermediate->Aldehyde Hydrolysis H2O H₂O (Workup) H2O->Aldehyde

Vilsmeier-Haack Reaction Mechanism
Experimental Workflow

The following flowchart outlines the general experimental workflow for the synthesis of aromatic aldehydes via the Vilsmeier-Haack reaction.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (this compound + POCl₃) start->reagent_prep formylation Add Aromatic Substrate and Heat reagent_prep->formylation workup Quench with Ice-Water and Neutralize formylation->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Evaporate Solvent and Purify Product (Recrystallization or Chromatography) drying->purification end End (Isolated Aldehyde) purification->end

References

N-Methylformanilide in Peptide Synthesis and Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a significant post-translational modification of peptides and proteins, playing a crucial role in various biological processes, including immune responses and gene expression.[1][2] The addition of a formyl group to the N-terminus or lysine (B10760008) side chains of a peptide can modulate its biological activity and pharmacokinetic properties. In synthetic peptide chemistry, N-formylation is a key step in the preparation of biologically active peptides and their analogs for research and therapeutic development.

While various reagents can be employed for N-formylation, this document focuses on the application of N-Methylformanilide (NMF). NMF, in conjunction with an activating agent like phosphorus oxychloride (POCl₃), forms the Vilsmeier reagent, a powerful formylating agent.[3] Although the Vilsmeier-Haack reaction is well-established for the formylation of electron-rich aromatic compounds, its direct application for the N-formylation of peptides is less commonly documented.[3][4]

These application notes provide a detailed protocol for the preparation of the Vilsmeier reagent from this compound and a proposed protocol for its use in the N-formylation of peptides. Additionally, for comparative purposes and to provide researchers with established methods, protocols for on-resin peptide N-formylation using alternative, widely used reagents are also presented.

I. N-Formylation of Peptides using this compound and Vilsmeier Reagent

The Vilsmeier reagent, generated from this compound and phosphorus oxychloride, is a potent electrophile capable of formylating primary and secondary amines.[3] The following sections detail the preparation of the reagent and a proposed protocol for the N-formylation of resin-bound peptides.

A. Preparation of the Vilsmeier Reagent from this compound

This protocol is adapted from the well-established procedure for the formylation of aromatic compounds.[3]

Experimental Protocol:

Materials:

  • This compound (NMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Ice bath

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Syringe

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[3]

  • The freshly prepared Vilsmeier reagent is then ready for use in the subsequent formylation reaction.

Quantitative Data for Vilsmeier Reagent Formation:

ParameterValueReference
This compound (eq)1.0[3]
Phosphorus Oxychloride (eq)1.1[3]
SolventAnhydrous Dichloromethane[3]
Temperature0 °C[3]
Reaction Time30 minutes[3]

Diagram of Vilsmeier Reagent Formation:

Vilsmeier_Formation NMF This compound (1.0 eq) Stir Stir for 30 min NMF->Stir POCl3 POCl₃ (1.1 eq) POCl3->Stir Solvent Anhydrous DCM Solvent->Stir Temp 0 °C Temp->Stir Vilsmeier Vilsmeier Reagent Stir->Vilsmeier

Caption: Workflow for the formation of the Vilsmeier reagent from this compound and POCl₃.

B. Proposed Protocol for On-Resin Peptide N-Formylation with Vilsmeier Reagent

This is a proposed protocol based on the reactivity of the Vilsmeier reagent and standard solid-phase peptide synthesis (SPPS) procedures. Note: This protocol may require optimization for specific peptide sequences.

Experimental Protocol:

Materials:

  • Peptide-bound resin (with a free N-terminal amine)

  • Freshly prepared Vilsmeier reagent in anhydrous Dichloromethane

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF) for Fmoc removal control

  • Kaiser test reagents

Equipment:

  • Solid-phase peptide synthesis vessel

  • Shaker or bubbler for agitation

  • Filtration apparatus

Procedure:

  • Swell the peptide-bound resin in anhydrous DCM in a peptide synthesis vessel.

  • Wash the resin multiple times with anhydrous DCM to ensure it is free of residual DMF or other nucleophilic solvents.

  • Add the freshly prepared Vilsmeier reagent solution to the resin.

  • Add DIPEA (2-3 eq) to the reaction mixture to act as a non-nucleophilic base.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using the Kaiser test. A negative Kaiser test (yellow beads) indicates complete formylation of the N-terminal amine.

  • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DCM, followed by DMF.

  • Proceed with cleavage of the formylated peptide from the resin using standard procedures (e.g., TFA cocktail).

Proposed Quantitative Data for On-Resin Peptide N-Formylation:

ParameterProposed ValueNotes
Peptide-Resin (eq)1.0Starting material
Vilsmeier Reagent (eq)2.0 - 5.0Excess is likely needed
DIPEA (eq)2.0 - 5.0To neutralize HCl by-product
SolventAnhydrous DichloromethaneNon-nucleophilic solvent
TemperatureRoom TemperatureMay require adjustment
Reaction Time1 - 2 hoursMonitor with Kaiser test

Diagram of Proposed On-Resin Peptide N-Formylation Workflow:

Peptide_Formylation_Vilsmeier Resin Swell Peptide-Resin in anhydrous DCM Wash1 Wash with anhydrous DCM Resin->Wash1 React Add Vilsmeier Reagent and DIPEA Wash1->React Agitate Agitate for 1-2h at RT React->Agitate Monitor Monitor with Kaiser Test Agitate->Monitor Monitor->Agitate Incomplete Wash2 Wash with DCM and DMF Monitor->Wash2 Reaction Complete Cleave Cleave from Resin Wash2->Cleave Peptide_Formylation_DCC cluster_reagent Formylating Reagent Preparation cluster_formylation On-Resin Formylation Formic_Acid Formic Acid Mix Mix in Diethyl Ether at 0°C for 4h Formic_Acid->Mix DCC DCC DCC->Mix Filter Filter DCU Mix->Filter Concentrate Concentrate Filter->Concentrate Add_Reagent Add Formylating Reagent and DIPEA Concentrate->Add_Reagent Swell_Resin Swell Peptide-Resin in DMF Swell_Resin->Add_Reagent React Agitate Overnight at 4°C Add_Reagent->React Monitor Kaiser Test React->Monitor Wash Wash Resin Monitor->Wash Cleave Cleave Peptide Wash->Cleave One_Pot_Formylation Swell Swell Peptide-Resin in DMF Add_Pyr_FA Add Pyridine and Formic Acid Swell->Add_Pyr_FA Add_Ac2O Add Acetic Anhydride (dropwise, 10 min) Add_Pyr_FA->Add_Ac2O Agitate Agitate at RT Add_Ac2O->Agitate Monitor Kaiser Test Agitate->Monitor Wash Wash Resin Monitor->Wash Complete Cleave Cleave Peptide Wash->Cleave

References

Industrial-Scale Applications of N-Methylformanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF), a versatile organic compound, serves as a crucial reagent and solvent in a multitude of industrial-scale chemical processes. Its unique properties make it an indispensable component in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers. This document provides detailed application notes and protocols for the major industrial uses of this compound, with a focus on its role as a formylating agent and a specialized solvent.

Formylating Agent in Vilsmeier-Haack Reactions

The most prominent industrial application of this compound is as a formylating agent in the Vilsmeier-Haack reaction. This reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates, producing aldehydes and ketones that are key intermediates in organic synthesis.[1]

Application Note: Synthesis of Aromatic Aldehydes

The Vilsmeier-Haack reaction using this compound and an activating agent, typically phosphorus oxychloride (POCl₃), is widely employed for the synthesis of aromatic aldehydes.[2][3] These aldehydes are precursors to a vast array of fine chemicals, including active pharmaceutical ingredients (APIs), agricultural chemicals, and dyes.[2][4] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[5][6]

Table 1: Quantitative Data for a Representative Vilsmeier-Haack Reaction

ParameterValueMethod of AnalysisReference
SubstrateN,N-Dimethylaniline-[3]
Formylating AgentN,N-Dimethylformamide (structurally similar to NMF)-[3]
Activating AgentPhosphorus Oxychloride (POCl₃)-[3]
Molar Ratio (Substrate:POCl₃:DMF)1 : 1 : 3.6-[3]
Reaction Temperature0-5 °C (Vilsmeier reagent formation), then heated on a steam bathTemperature Probe[3]
Reaction Time2 hoursTLC, LC-MS[3]
Productp-Dimethylaminobenzaldehyde¹H NMR, ¹³C NMR, MS[3]
Typical Yield80-84%Gravimetric analysis after purification[3][7]
Experimental Protocol: Industrial-Scale Synthesis of p-Dimethylaminobenzaldehyde

This protocol outlines a procedure for the industrial-scale synthesis of p-Dimethylaminobenzaldehyde, a common intermediate, using a Vilsmeier-Haack reaction.

Materials:

  • N,N-Dimethylaniline

  • This compound (or N,N-Dimethylformamide)

  • Phosphorus oxychloride (POCl₃)

  • Saturated aqueous sodium acetate (B1210297) solution

  • Crushed ice

  • Water

Equipment:

  • Large-scale glass-lined reactor with stirring, cooling, and heating capabilities

  • Dropping funnel

  • Condenser with a calcium chloride tube

  • Large beaker for work-up

  • Filtration unit

  • Drying oven

Procedure:

  • Vilsmeier Reagent Formation: In a clean and dry reactor, charge this compound. Cool the reactor to 0-5 °C using a cooling jacket. With continuous stirring, slowly add phosphorus oxychloride (POCl₃) via a dropping funnel. An exothermic reaction occurs, leading to the formation of the Vilsmeier reagent. Maintain the low temperature during the addition.[3]

  • Addition of Substrate: Once the addition of POCl₃ is complete and the exotherm has subsided, add N,N-dimethylaniline dropwise while maintaining the temperature and stirring.[3]

  • Reaction: After the complete addition of N,N-dimethylaniline, gradually heat the reaction mixture using a steam bath. Continue stirring at this elevated temperature for approximately 2 hours.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large vessel, prepare a slurry of crushed ice. Carefully pour the cooled reaction mixture into the ice slurry with vigorous stirring. Rinse the reactor with cold water and add the rinsing to the slurry. Slowly neutralize the mixture to a pH of 6-8 by adding a saturated aqueous sodium acetate solution. The product, p-dimethylaminobenzaldehyde, will precipitate out of the solution.[3]

  • Purification: The precipitated product is collected by filtration and washed several times with cold water. The crude product is then dried under vacuum. Further purification can be achieved by recrystallization if required.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification NMF This compound Reagent Vilsmeier Reagent NMF->Reagent 0-5°C POCl3 POCl3 POCl3->Reagent Iminium Iminium Salt Intermediate Reagent->Iminium add Substrate Substrate N,N-Dimethylaniline Substrate->Iminium Product p-Dimethylaminobenzaldehyde Iminium->Product Hydrolysis Quench Quench with Ice Product->Quench Neutralize Neutralize (pH 6-8) Quench->Neutralize Filter Filter & Wash Neutralize->Filter Dry Dry Filter->Dry

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

This compound as a Specialized Solvent

This compound is a highly effective polar aprotic solvent, valued for its ability to dissolve a wide range of organic and inorganic compounds.[2] Its high boiling point and thermal stability make it suitable for reactions requiring elevated temperatures.

Application Note: Solvent in Polymer Synthesis

This compound is utilized in the production of specialty polymers, where it can enhance properties such as flexibility and thermal stability.[8] It is a known solvent for polyamides, although less common than formic acid.[6][9]

Table 2: Solubility of Polymers in this compound (Qualitative)

Polymer ClassRepresentative PolymerSolubility in NMFReference
PolyamidesPolyamide 6,6 (Nylon 6,6)Soluble (with potential for swelling)[9][10]
PolyimidesMatrimid® 5218Soluble[11]
Application Note: Solvent in the Electronics Industry

In the electronics manufacturing sector, this compound and its analogue N-Methyl-2-pyrrolidone (NMP) are used in various processes.[8] These include the cleaning of precision instruments and circuit boards, and as a solvent in photoresist stripping.[12][13]

Experimental Protocol: Photoresist Stripping (General Procedure)

This protocol provides a general outline for the use of an NMF-based solvent in a photoresist stripping process. Specific parameters will vary depending on the type of photoresist and substrate.

Materials:

  • Wafer or substrate with photoresist

  • This compound-based stripping solution

  • Isopropanol (B130326) (IPA) for rinsing

  • Deionized (DI) water

Equipment:

  • Wet bench or automated solvent processing tool

  • Heated bath

  • Rinse tank

  • Dryer (e.g., spin rinse dryer)

Procedure:

  • Immersion: Immerse the wafers in a heated bath of the this compound-based stripping solution. The temperature is typically maintained between 60-80°C to enhance the dissolution of the photoresist.[13]

  • Agitation: Gentle agitation or megasonic energy can be applied to improve the efficiency of the stripping process.

  • Rinsing: After the photoresist is completely stripped, the wafers are transferred to a rinse tank containing isopropanol (IPA) to remove the NMF-based solvent.

  • Final Rinse and Dry: A final rinse with deionized (DI) water is performed, followed by drying of the wafers.

Intermediate in Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[5]

Application Note: Synthesis of Fluvastatin

Fluvastatin is a synthetic HMG-CoA reductase inhibitor (statin) used to lower cholesterol and prevent cardiovascular disease.[5][14] The synthesis of Fluvastatin involves intermediates derived from N-methylaniline, for which this compound can be a precursor.[15]

Table 3: Key Data for Fluvastatin

ParameterDescriptionReference
Drug ClassHMG-CoA Reductase Inhibitor (Statin)[5][14]
Mechanism of ActionCompetitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5][16][17]
Therapeutic UseTreatment of hypercholesterolemia and mixed dyslipidemia; prevention of cardiovascular events.[5]
MetabolismPrimarily metabolized by CYP2C9 (approx. 75%), with minor contributions from CYP3A4 and CYP2C8.[18]
Signaling Pathway: Mechanism of Action of Fluvastatin

Fluvastatin exerts its therapeutic effect by inhibiting the HMG-CoA reductase enzyme in the liver. This reduces the synthesis of mevalonate, a precursor to cholesterol. The resulting decrease in intracellular cholesterol levels leads to the upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[16][17]

Fluvastatin_Pathway cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_effects Cellular and Systemic Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... Hepatic_Cholesterol Decreased Hepatic Cholesterol Mevalonate->Hepatic_Cholesterol leads to Fluvastatin Fluvastatin Fluvastatin->HMG_CoA_Reductase inhibits LDL_Receptors Upregulation of LDL Receptors Hepatic_Cholesterol->LDL_Receptors LDL_Clearance Increased LDL Clearance LDL_Receptors->LDL_Clearance Blood_LDL Decreased Blood LDL Cholesterol LDL_Clearance->Blood_LDL

Caption: Signaling pathway illustrating the mechanism of action of Fluvastatin.

Logical Relationships of this compound Applications

The diverse applications of this compound are interconnected, stemming from its fundamental chemical properties as a formylating agent and a polar solvent.

NMF_Applications cluster_properties Core Chemical Properties cluster_applications Industrial Applications NMF This compound Formylating_Agent Formylating Agent NMF->Formylating_Agent Solvent Polar Aprotic Solvent NMF->Solvent Vilsmeier Vilsmeier-Haack Reaction Formylating_Agent->Vilsmeier Pharma Pharmaceutical Synthesis Solvent->Pharma Polymer Polymer Production Solvent->Polymer Electronics Electronics Manufacturing Solvent->Electronics Vilsmeier->Pharma Agro Agrochemical Synthesis Vilsmeier->Agro Dyes Dye Synthesis Vilsmeier->Dyes

References

N-Methylformanilide: A Versatile Reagent for Formylation of Electron-Rich Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF) is a versatile and widely utilized reagent in organic synthesis, primarily recognized for its role as a formylating agent. While not a traditional protecting group in the sense of masking a functional group for later regeneration, NMF, in conjunction with an activating agent like phosphorus oxychloride (POCl₃), serves as a precursor to the Vilsmeier reagent. This powerful electrophile efficiently introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates through the Vilsmeier-Haack reaction. The introduced formyl group can then be further transformed, making this a valuable two-step strategy for the synthesis of a variety of functionalized molecules.

These application notes provide detailed protocols for the use of this compound in the Vilsmeier-Haack reaction for the formylation of common heterocyclic compounds and subsequent transformations of the resulting aldehydes.

Vilsmeier-Haack Formylation using this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The reaction involves the activation of a substituted formamide, such as this compound, with an acid chloride like phosphorus oxychloride to generate the electrophilic Vilsmeier reagent. This reagent then undergoes an electrophilic aromatic substitution with a suitable substrate, followed by hydrolysis to yield the formylated product.

Reaction Scheme and Mechanism

The overall transformation and a simplified mechanism of the Vilsmeier-Haack reaction are depicted below. The reaction begins with the formation of the Vilsmeier reagent from this compound and phosphorus oxychloride. This is followed by the electrophilic attack of the electron-rich arene on the Vilsmeier reagent and subsequent hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis NMF This compound Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) NMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene (Ar-H) Iminium_intermediate Iminium Intermediate Arene->Iminium_intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde (Ar-CHO) Iminium_intermediate->Aldehyde + H₂O (workup) Formyl_Transformation Aryl_Aldehyde Aryl Aldehyde (from Vilsmeier-Haack) Carboxylic_Acid Carboxylic Acid Aryl_Aldehyde->Carboxylic_Acid Oxidation Alcohol Alcohol Aryl_Aldehyde->Alcohol Reduction Nitrile Nitrile Aryl_Aldehyde->Nitrile Conversion Alkene Alkene Aryl_Aldehyde->Alkene Wittig Reaction Amine Amine Aryl_Aldehyde->Amine Reductive Amination

Flow Chemistry Applications of the Vilsmeier-Haack Reaction with N-Methylformanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Vilsmeier-Haack reaction using N-Methylformanilide in a flow chemistry context. While detailed quantitative data for this specific combination in continuous flow is emerging, this document outlines a generalized protocol and presents relevant data from batch reactions to serve as a strong foundation for researchers developing continuous flow formylation processes.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding synthetically valuable aldehydes. The reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). While N,N-dimethylformamide (DMF) is a frequently used amide, this compound offers an alternative that can influence reactivity and selectivity.

The transition of the Vilsmeier-Haack reaction to a continuous flow process offers significant advantages over traditional batch methods. These benefits include enhanced safety through the generation and immediate consumption of the potentially unstable Vilsmeier reagent, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for straightforward scaling and automation.

Reaction Mechanism and Signaling Pathway

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the substrate.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack_Mechanism NMA This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) NMA->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene (Ar-H) Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent - HCl H2O H₂O (Workup) Aldehyde Aryl Aldehyde (Ar-CHO) Iminium_Intermediate->Aldehyde + H₂O

Caption: General mechanism of the Vilsmeier-Haack reaction.

Quantitative Data

Direct quantitative data for the Vilsmeier-Haack reaction with this compound in a continuous flow setup is not extensively reported in peer-reviewed literature. However, data from batch reactions provide valuable insights into the potential yields and applicability of this reagent. The following table summarizes representative yields for the formylation of various substrates using this compound in batch processes. These values can serve as a benchmark for the development and optimization of continuous flow protocols.

SubstrateProductReagent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
N,N-Dimethylanilinep-(N,N-Dimethylamino)benzaldehydeThis compound / POCl₃-1003~50
Indole (B1671886)Indole-3-carboxaldehydeThis compound / POCl₃Dichloromethane0 - RT285-95
PyrrolePyrrole-2-carboxaldehydeThis compound / POCl₃Dichloromethane0 - RT1-270-80
Anisolep-AnisaldehydeThis compound / POCl₃Dichloromethane0 - 40460-70

Experimental Protocols

The following protocols are provided as a guide for performing the Vilsmeier-Haack reaction with this compound in a continuous flow setup. The first protocol outlines the general procedure, which can be adapted for specific substrates. The subsequent protocol is a specific example for the formylation of indole.

General Continuous Flow Protocol

This protocol is based on a typical two-inlet, one-outlet microreactor setup.

Diagram of the Experimental Workflow:

Flow_Chemistry_Workflow cluster_reagents Reagent Delivery cluster_pumps Pumping cluster_reactor Reaction cluster_workup Workup ReagentA Solution A: This compound & Substrate in Solvent PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: POCl₃ in Solvent PumpB Syringe Pump B ReagentB->PumpB MixingTee PumpA->MixingTee PumpB->MixingTee Microreactor Heated Microreactor MixingTee->Microreactor Quench Quenching Solution (e.g., aq. NaOAc) Microreactor->Quench Collection Product Collection Quench->Collection

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction in continuous flow.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 1,2-dichloroethane)

  • Substrate (e.g., electron-rich aromatic or heteroaromatic compound)

  • Quenching solution (e.g., saturated aqueous sodium acetate (B1210297) or sodium bicarbonate solution)

  • Syringe pumps

  • Microreactor (e.g., PFA or glass microreactor)

  • Connecting tubing (e.g., PFA)

  • T-mixer

  • Back-pressure regulator

  • Heating system for the microreactor

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a stock solution of the substrate and this compound in the chosen anhydrous solvent. The concentration will depend on the substrate's solubility and the desired stoichiometry. A typical starting point is a 1:1.2 molar ratio of substrate to this compound.

    • Solution B: Prepare a stock solution of phosphorus oxychloride in the same anhydrous solvent. The concentration should be adjusted to achieve the desired stoichiometry relative to this compound (typically 1:1 to 1:1.2).

  • System Setup:

    • Assemble the flow chemistry system as shown in the workflow diagram. Ensure all connections are secure and leak-proof.

    • Set the desired temperature for the microreactor. A starting temperature of 25-60 °C is recommended for initial optimization.

    • Set the flow rates of the syringe pumps to achieve the desired residence time in the microreactor. The residence time can be calculated using the formula: Residence Time = Reactor Volume / Total Flow Rate.

  • Reaction Execution:

    • Start the pumps to introduce the reagent solutions into the microreactor.

    • The Vilsmeier reagent will form in situ as the two streams mix.

    • The reaction mixture then flows through the heated microreactor where the formylation of the substrate occurs.

  • Quenching and Collection:

    • The output from the microreactor is directed into a collection vessel containing a stirred quenching solution. This hydrolyzes the intermediate iminium salt and neutralizes any excess acid.

    • Collect the product mixture for subsequent work-up and purification.

  • Work-up and Purification:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol for the C3-Formylation of Indole

Reagent Preparation:

  • Solution A: Dissolve indole (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane.

  • Solution B: Dissolve phosphorus oxychloride (1.2 eq) in anhydrous dichloromethane.

Flow Parameters (Starting Point for Optimization):

  • Flow Rate (Solution A): 0.5 mL/min

  • Flow Rate (Solution B): 0.5 mL/min

  • Microreactor Volume: 1.0 mL

  • Residence Time: 1.0 min

  • Temperature: 40 °C

Procedure:

Follow the general continuous flow protocol outlined above. After quenching with saturated aqueous sodium acetate, the product, indole-3-carboxaldehyde, can be isolated and purified.

Logical Relationships and Optimization

The success of the Vilsmeier-Haack reaction in a flow setting is dependent on the interplay of several parameters. The following diagram illustrates the key relationships to consider during reaction optimization.

Optimization_Logic cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Selectivity Selectivity Temp->Selectivity ResidenceTime Residence Time ResidenceTime->Yield Throughput Throughput ResidenceTime->Throughput Stoichiometry Stoichiometry (Substrate:NMA:POCl₃) Stoichiometry->Yield Stoichiometry->Selectivity Concentration Concentration Concentration->Yield Concentration->Throughput

Caption: Key parameter relationships for optimization of the flow Vilsmeier-Haack reaction.

Optimization Guidelines:

  • Temperature: Increasing the temperature generally increases the reaction rate but may lead to the formation of byproducts, thus affecting selectivity.

  • Residence Time: A longer residence time can lead to higher conversion and yield, but also increases the risk of side reactions. It also decreases throughput.

  • Stoichiometry: The molar ratios of the substrate, this compound, and POCl₃ are critical. An excess of the Vilsmeier reagent can improve yield but may complicate purification.

  • Concentration: Higher concentrations can increase throughput but may also lead to solubility issues or increased exothermicity.

By systematically varying these parameters, an optimal set of conditions can be established for a specific substrate to maximize yield, selectivity, and throughput.

Application Notes and Protocols: N-Methylformanilide in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide is a versatile and efficient formylating agent, primarily utilized in the Vilsmeier-Haack reaction to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. This reaction is a cornerstone in synthetic organic chemistry for the construction of aldehydes and ketones, which serve as critical intermediates in the synthesis of complex molecules, including analogues of natural products. The introduction of a formyl group can significantly modify the biological activity of a parent natural product, offering a powerful tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. These formylated analogues are valuable in drug discovery for their potential roles as enzyme inhibitors, receptor ligands, and probes for biological pathways.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural product analogues, with a focus on indole (B1671886) alkaloids.

Core Application: Vilsmeier-Haack Formylation of Indole Scaffolds

The indole nucleus is a privileged scaffold present in a vast array of bioactive natural products. The Vilsmeier-Haack reaction using this compound provides a classical and highly efficient method for the 3-formylation of indoles, a key step in the synthesis of many indole alkaloid analogues.[4]

General Reaction Scheme

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from this compound and a halogenating agent, typically phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich 3-position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 3-formylindole.

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis This compound This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) This compound->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Indole Indole Indole->Iminium_Salt Product 3-Formylindole Analogue Iminium_Salt->Product Hydrolysis Aqueous Workup (e.g., H₂O, NaOH) Hydrolysis->Product Hydrolysis

Caption: General workflow of the Vilsmeier-Haack reaction for indole formylation.

Application Example 1: Synthesis of Indole-3-carboxaldehyde (B46971) Analogues

Indole-3-carboxaldehyde is a fundamental building block for the synthesis of a wide range of more complex natural product analogues, including those with potential anticancer and antimicrobial activities.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of indole-3-carboxaldehyde from various indole precursors using a Vilsmeier-Haack reaction. While DMF is commonly cited, this compound can be used analogously.

Starting MaterialFormylating SystemReaction Time (h)Temperature (°C)Yield (%)
IndoleThis compound / POCl₃2 - 40 - 3585 - 95
2-MethylindoleThis compound / POCl₃3 - 50 - 4080 - 90
5-BromoindoleThis compound / POCl₃4 - 610 - 5075 - 85
5-MethoxyindoleThis compound / POCl₃2 - 40 - 3090 - 98
Experimental Protocol: Synthesis of a Substituted Indole-3-carboxaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.

Materials:

  • Substituted Indole (e.g., 5-Methoxyindole)

  • This compound (freshly distilled)

  • Phosphorus oxychloride (POCl₃) (freshly distilled)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add phosphorus oxychloride (1.1 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve the substituted indole (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure substituted indole-3-carboxaldehyde.

Application Example 2: Synthesis of Pyrroloiminoquinone Alkaloid Precursors

Pyrroloiminoquinone alkaloids, such as the makaluvamines, are marine natural products known for their potent antitumor activity, often acting as topoisomerase II inhibitors.[5] The synthesis of analogues of these compounds is of significant interest in medicinal chemistry. A key synthetic strategy involves the construction of a substituted indole core, which can be achieved through a Vilsmeier-Haack reaction.

Logical Relationship for Analogue Synthesis

Pyrroloiminoquinone_Analogue_Synthesis Substituted_Aniline Substituted Aniline (B41778) Precursor Formylated_Indole Formylated Indole Intermediate Substituted_Aniline->Formylated_Indole Vilsmeier-Haack (this compound, POCl₃) Pyrroloiminoquinone_Core Pyrroloiminoquinone Core Structure Formylated_Indole->Pyrroloiminoquinone_Core Multi-step Conversion Makaluvamine_Analogue Makaluvamine Analogue Pyrroloiminoquinone_Core->Makaluvamine_Analogue Side-chain Installation

Caption: Synthetic strategy for makaluvamine analogues via a formylated indole intermediate.

Signaling Pathway Modulation by Natural Product Analogues

Many natural products and their analogues exert their biological effects by modulating specific cellular signaling pathways. For instance, analogues of topoisomerase II inhibitors, like the makaluvamines, interfere with the DNA replication and repair machinery in cancer cells, leading to apoptosis.

Simplified Topoisomerase II Inhibition Pathway

TopoII_Inhibition Makaluvamine_Analogue Makaluvamine Analogue DNA_Cleavage_Complex Topo II-DNA Cleavage Complex Makaluvamine_Analogue->DNA_Cleavage_Complex Stabilizes Topo_II Topoisomerase II Topo_II->DNA_Cleavage_Complex Binds to DNA DNA_Re-ligation DNA Re-ligation DNA_Cleavage_Complex->DNA_Re-ligation Inhibits DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Cleavage_Complex->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Mechanism of action for makaluvamine analogues as Topoisomerase II inhibitors.

Conclusion

This compound is a valuable reagent for the synthesis of natural product analogues, particularly through the Vilsmeier-Haack formylation of electron-rich heterocyclic systems like indoles. The resulting aldehydes are versatile intermediates that can be elaborated into a wide variety of complex structures with diverse biological activities. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel natural product analogues in the pursuit of new therapeutic agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful formylation of electron-rich aromatic and heteroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and for what is it used?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a "Vilsmeier reagent," typically prepared from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][2][3] This method is a fundamental tool in synthetic chemistry for producing aryl aldehydes and ketones, which are valuable intermediates in drug discovery and materials science.[3]

Q2: How is the Vilsmeier reagent prepared and what is its role?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is usually prepared in situ by the slow, dropwise addition of an acid chloride, such as phosphorus oxychloride (POCl₃), to ice-cold N,N-dimethylformamide (DMF).[1][3] The reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the highly moisture-sensitive reagent.[1][4]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive and the reaction to form it is exothermic, which can lead to a runaway reaction if not properly controlled.[1][5] It is imperative to carry out the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The work-up procedure, which often involves quenching with ice, should be done slowly and carefully to manage the exothermic nature of the hydrolysis.[1]

Q4: How can the progress of the Vilsmeier-Haack reaction be monitored?

The progress of the formylation can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (like aqueous sodium bicarbonate) or water, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material and the appearance of a new, typically more polar, product spot will indicate the reaction's progression.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack reaction, offering potential causes and solutions to optimize reaction conditions and improve product yield.

Issue 1: Low or No Product Yield

Potential Cause Solution
Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
Insufficiently Reactive Substrate: The aromatic or heteroaromatic ring is not electron-rich enough for the reaction to proceed efficiently.[1]For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] For particularly sluggish reactions, gentle heating (e.g., to 70-80 °C) may be necessary.[1]
Incomplete Reaction: The reaction time or temperature may be insufficient.[1]Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature.[1]
Product Decomposition During Work-up: The aldehyde product may be sensitive to the work-up conditions.[1]Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully with a mild base such as sodium bicarbonate or a sodium acetate (B1210297) solution.[1]

Issue 2: Formation of a Dark, Tarry Residue

Potential Cause Solution
Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the substrate or product.[1]Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath or other cooling methods to manage the reaction temperature effectively.[1][6]
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1]Use purified, high-purity starting materials and anhydrous solvents.[1]

Issue 3: Multiple Products Observed on TLC

Potential Cause Solution
Multiple Formylations: Highly activated aromatic rings can undergo di- or even tri-formylation.Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point.[7] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[7]
Chlorination Side Reaction: The Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts.[7]Run the reaction at the lowest effective temperature.[7] If chlorination is a persistent issue, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[7]
Cyclization Side Reaction: Substrates with nucleophilic groups (e.g., -OH, -NH₂) ortho to the formylation site can undergo intramolecular cyclization.[7]Protect the nucleophilic group before performing the Vilsmeier-Haack reaction. The protecting group can be removed in a subsequent step.[7]

Quantitative Data on Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the outcome of the Vilsmeier-Haack reaction.

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

Molar Ratio (Vilsmeier Reagent : Substrate)Mono-formylated Product Yield (%)Di-formylated Product Yield (%)
1.1 : 1855
1.5 : 17515
2.0 : 16030
3.0 : 14050

Note: Data is generalized for a highly activated aromatic substrate and will vary depending on the specific substrate and reaction conditions.

Table 2: Influence of Temperature on Reaction Time and Yield for a Moderately Active Substrate

Temperature (°C)Typical Reaction Time (hours)Approximate Yield (%)
0 - 56 - 1270 - 80
25 (Room Temp)2 - 480 - 90
500.5 - 175 - 85 (potential for increased byproducts)
80< 0.560 - 70 (significant byproduct formation likely)

Experimental Protocols

Protocol 1: Formylation of Indole (B1671886) to Indole-3-carboxaldehyde [8]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve the indole substrate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizing the Vilsmeier-Haack Reaction

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Arene Electron-Rich Arene Arene->Iminium_Intermediate Electrophilic Attack Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis H₂O (Work-up) Hydrolysis->Aldehyde

Caption: The general mechanism of the Vilsmeier-Haack reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Substrate_Add Add Substrate Solution Dropwise at 0°C Reagent_Prep->Substrate_Add Reaction Stir at Controlled Temperature Substrate_Add->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Quench with ice/base) Monitor->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Purify Product (Chromatography/Recrystallization) Extraction->Purification End End Purification->End

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Encountered Low_Yield Low/No Yield Problem->Low_Yield Tarry_Residue Tarry Residue Problem->Tarry_Residue Multiple_Spots Multiple Spots on TLC Problem->Multiple_Spots Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Moisture sensitive? Optimize_Temp_Time Increase Temperature/ Reaction Time Low_Yield->Optimize_Temp_Time Substrate unreactive? Control_Temp Improve Temperature Control (Cooling Bath) Tarry_Residue->Control_Temp Exothermic reaction? Check_Stoichiometry Adjust Stoichiometry (1.1 - 1.5 eq. Reagent) Multiple_Spots->Check_Stoichiometry Over-reaction? Consider_Side_Reactions Consider Chlorination/ Cyclization Multiple_Spots->Consider_Side_Reactions Unexpected products?

References

Technical Support Center: Purification of Products from N-Methylformanilide Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying products synthesized using N-Methylformanilide (NMF). The primary application of NMF in this context is the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group to electron-rich aromatic or heteroaromatic compounds to create aryl aldehydes.[1][2][3][4][5] Purification challenges typically involve removing unreacted starting materials, NMF-derived byproducts, and reagents from the workup.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of products from a Vilsmeier-Haack reaction using this compound.

Question: My crude product is an oil or solid contaminated with a persistent yellow/brown color. What is the likely cause and how can I remove it?

Answer: The coloration is often due to unreacted this compound (NMF) or its hydrolysis byproduct, N-methylaniline. N-methylaniline, in particular, is prone to air oxidation, forming colored impurities. Another potential cause is the formation of dyestuffs if the reaction mixture overheats during the neutralization step of the aqueous workup.[6]

Recommended Purification Steps:

  • Acidic Wash: N-methylaniline is a basic amine and can be removed by washing the organic layer with a dilute aqueous acid solution, such as 0.5 N to 1 N HCl.[7] The protonated N-methylanilinium salt is water-soluble and will partition into the aqueous phase.[8]

  • Column Chromatography: If acidic washes are insufficient or if your target compound is acid-sensitive, column chromatography on silica (B1680970) gel is highly effective. A solvent system with a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether is a common choice for separating the desired aldehyde from these less polar impurities.[2][9][10]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or hexanes/ethyl acetate) can effectively remove colored impurities, yielding a pure crystalline product.

Question: After aqueous workup and extraction, I'm struggling with a stable emulsion. How can I break it?

Answer: Emulsion formation is a common problem during the extraction of Vilsmeier-Haack reaction mixtures.[11] This is often due to the presence of salts and polar byproducts.

Solutions:

  • Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine).[2][12] The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Filtration: Pass the entire emulsion through a pad of Celite or glass wool. This can physically disrupt the emulsion layer.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Solvent Modification: Add a small amount of a different organic solvent with a lower polarity (like hexane) or higher polarity (like ethyl acetate), which can sometimes alter the phase dynamics enough to cause separation.

Question: My TLC analysis shows multiple spots close to my product's Rf value, suggesting side products. What are they and how can I improve selectivity?

Answer: This issue often points to over-formylation (di-formylation) or formylation at different positions on the aromatic ring, especially with highly activated substrates.[12]

Strategies to Improve Selectivity and Facilitate Purification:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (formed from NMF and POCl₃) to the substrate. Using a ratio of 1:1 to 1.5:1 is a good starting point to minimize over-reaction.[12]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can favor the formation of the thermodynamically preferred product and reduce the rate of side reactions.[11]

  • Optimize Chromatography: For separating isomers or products with similar polarity, high-performance flash chromatography or using a less polar solvent system with a very shallow gradient may be necessary.

Question: The final product still contains the desired aldehyde, but also the corresponding carboxylic acid. How did this happen and how do I remove it?

Answer: Aldehydes are susceptible to oxidation to carboxylic acids, which can occur if the product is exposed to air for extended periods, especially if impure.[13][14]

Purification Method:

  • Basic Wash: Before final drying and concentration, wash the organic layer with a dilute basic solution, such as 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[13][14] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will be removed in the aqueous layer. Be cautious and vent the separatory funnel frequently, as CO₂ gas will be evolved.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a Vilsmeier-Haack reaction using this compound?

A1: The initial product of the Vilsmeier-Haack reaction is an iminium ion, which must be hydrolyzed to yield the final aldehyde or ketone.[1][3] A typical workup involves carefully pouring the reaction mixture into a vigorously stirred beaker of ice water containing a base, such as sodium acetate or sodium hydroxide, to neutralize the acidic medium and facilitate hydrolysis.[2][6][12] The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.[2]

Q2: Which purification technique is most suitable for products synthesized with NMF?

A2: The choice depends on the physical state of the product and the nature of the impurities.

  • Column Chromatography: This is the most versatile and widely used method for purifying products from Vilsmeier-Haack reactions, as it can separate the desired product from unreacted starting materials, NMF, N-methylaniline, and other byproducts.[2][12]

  • Recrystallization: This is an excellent choice for solid products to achieve high purity.

  • Distillation: This method is suitable for liquid products that are thermally stable and have a significantly different boiling point from impurities.[15]

Q3: How can I remove residual N,N-Dimethylformamide (DMF) if it was used as a solvent?

A3: DMF is a high-boiling, polar solvent that can be difficult to remove. The most effective method is to wash the organic extract thoroughly and repeatedly with water (at least 5-10 times the volume of DMF used) and finally with brine to aid separation.[7] Adding a less polar co-solvent like ether or hexane (B92381) can help push the DMF into the aqueous phase.

Q4: Can I use reagents other than POCl₃ with this compound?

A4: Yes, other reagents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from NMF.[5][12] In some cases, these may offer advantages, such as reducing the formation of chlorinated byproducts.[12]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Vilsmeier-Haack Products

Purification TechniqueTarget Impurities RemovedAdvantagesDisadvantagesTypical Purity Achieved
Aqueous Wash (Acid/Base) N-methylaniline, acidic/basic byproducts, inorganic salts.[8][13]Simple, fast, and removes bulk impurities during initial workup.Not effective for neutral, non-polar impurities. Risk of product degradation with strong acids/bases.Pre-purification step
Column Chromatography Unreacted NMF, N-methylaniline, starting materials, side products (e.g., isomers, di-formylated products).[2][9]Highly effective for a wide range of impurities; separates compounds with similar polarities.Can be time-consuming and requires significant solvent volumes. Product loss on the column is possible.>95%
Recrystallization Colored impurities, byproducts with different solubility profiles.Can yield very high purity for solid products; scalable.Only applicable to solids; requires finding a suitable solvent system; yield can be lower than chromatography.>98%
Distillation Non-volatile impurities, solvents, byproducts with significantly different boiling points.[15]Effective for thermally stable liquids; good for large scales.Not suitable for thermally sensitive compounds; does not separate compounds with close boiling points.>97%

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

  • Preparation: Prepare a quenching solution by dissolving sodium acetate (3-5 equivalents relative to POCl₃) in a large volume of ice water in a beaker equipped with a large stir bar.

  • Quenching: While stirring the quenching solution vigorously, slowly and carefully pour the completed reaction mixture into the beaker. Maintain the temperature below 20 °C by adding more ice if necessary to prevent the formation of colored byproducts.[6]

  • Hydrolysis: Continue stirring the mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) three times.[2]

  • Washing: Combine the organic layers. If N-methylaniline is a suspected impurity, wash with 1N HCl. If acidic impurities are present, wash with saturated NaHCO₃ solution. Finally, wash with brine to remove residual water and help break any emulsions.[2][12][13]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude product. A common starting point is 10-20% ethyl acetate in hexanes. The ideal system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[16][17]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[18]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[19]

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification A Vilsmeier-Haack Reaction (Substrate + NMF/POCl3) B Quench in Ice Water + Base (e.g., NaOAc) A->B C Extract with Organic Solvent B->C D Wash Organic Layer (Acid/Base/Brine) C->D E Dry & Concentrate D->E F Crude Product E->F G Product State? F->G H Column Chromatography G->H Oil/Amorphous I Recrystallization G->I Solid J Distillation G->J Liquid K Pure Product H->K I->K J->K

Caption: General experimental workflow for synthesis and purification.

G Start Analyze Crude Product (TLC, NMR) Impurity Primary Impurity? Start->Impurity Amine Basic Impurities (e.g., N-methylaniline) Impurity->Amine Basic Acid Acidic Impurities (e.g., Carboxylic Acid) Impurity->Acid Acidic Neutral Neutral Impurities (Starting Material, NMF) Impurity->Neutral Neutral/Mixed WashAcid Perform Dilute Acid Wash (HCl) Amine->WashAcid WashBase Perform Dilute Base Wash (NaHCO3) Acid->WashBase Column Perform Silica Gel Column Chromatography Neutral->Column WashAcid->Column WashBase->Column End Pure Product Column->End

Caption: Troubleshooting logic for impurity removal.

G NMF This compound (NMF) Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)Ph]Cl- NMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Arene Electron-Rich Arene (Substrate) Arene->Iminium Electrophilic Attack Hydrolysis Aqueous Workup (H2O, Base) Iminium->Hydrolysis Product Aryl Aldehyde (Final Product) Hydrolysis->Product Byproduct N-Methylaniline (Byproduct) Hydrolysis->Byproduct

Caption: Simplified Vilsmeier-Haack reaction pathway.

References

Technical Support Center: Enhancing Yields in N-Methylformanilide-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize N-Methylformanilide (NMF)-mediated reactions, primarily focusing on the Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (NMF) in these reactions?

A1: this compound (NMF) serves as a formylating agent. In the presence of an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), NMF forms a Vilsmeier reagent, which is a potent electrophile.[1][2] This reagent is then used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates.[1][3]

Q2: What is the Vilsmeier reagent and how is it generated?

A2: The Vilsmeier reagent is a substituted chloroiminium ion, which acts as the electrophile in the formylation reaction.[1][2] It is typically generated in situ by reacting this compound with an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The reaction involves the activation of the formamide (B127407) to generate the electrophilic Vilsmeier reagent.[2]

Q3: What types of substrates are suitable for formylation with the NMF-derived Vilsmeier reagent?

A3: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[1] Suitable substrates include anilines, phenols, pyrroles, indoles, and other activated aromatic systems.[1][2] Substrates that are significantly less electron-rich than benzene (B151609) may not react efficiently.[1]

Q4: Can other formamides, like N,N-Dimethylformamide (DMF), be used instead of NMF?

A4: Yes, N,N-Dimethylformamide (DMF) is commonly used in Vilsmeier-Haack reactions and is often used as a solvent in reactions involving NMF.[3][4] The choice between NMF and DMF can depend on the specific substrate and desired reaction conditions. NMF is known to be effective, and historical methods have reported approximately 50% yield in the formylation of dimethylaniline using NMF.[4]

Troubleshooting Guide: Improving Reaction Yield

This guide addresses common issues encountered during this compound-mediated reactions and provides actionable solutions.

Issue 1: Low or No Product Yield

Low conversion of the starting material is a frequent challenge. The following table outlines potential causes and their corresponding solutions.

Potential CauseSuggested Solution
Inactive Vilsmeier Reagent Ensure NMF and the activating agent (e.g., POCl₃) are high purity and anhydrous. Moisture rapidly decomposes the Vilsmeier reagent. Use freshly opened or distilled reagents.[1]
Low Substrate Reactivity The substrate must be sufficiently electron-rich for electrophilic substitution.[1] Consider if your aromatic or heteroaromatic system is activated enough.[1]
Suboptimal Reaction Temperature The Vilsmeier reagent is typically formed at 0°C, but the formylation step may require heating (e.g., 60-80°C).[1] Monitor the reaction by TLC or LC-MS to determine the optimal temperature.[1]
Incorrect Stoichiometry The molar ratio of substrate, NMF, and activating agent is crucial. A common starting point is a 1:1.2:1.2 ratio. This may need to be optimized for your specific substrate.[1]
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction's progress over time to determine the optimal duration.[1]
Incomplete Hydrolysis The intermediate iminium salt must be hydrolyzed to the aldehyde during workup. Ensure the aqueous workup is sufficiently basic (e.g., using saturated sodium bicarbonate or sodium acetate (B1210297) solution) and allow the hydrolysis to complete.[1]
Product Loss During Workup The product may be soluble in the aqueous layer or volatile. Check all phases and the rotovap trap for lost product.[5] Perform multiple extractions to maximize recovery from the aqueous phase.[6]
Issue 2: Formation of Multiple or Unwanted Side Products

The formation of impurities can complicate purification and reduce the yield of the desired product.

Potential CauseSuggested Solution
Di- or Tri-formylation If the substrate is highly activated, multiple formyl groups may be added. To minimize this, use a lower stoichiometry of the Vilsmeier reagent and carefully control the reaction temperature and time.[1]
Product Degradation The formylated product may be unstable under the reaction or workup conditions. Consider a milder workup procedure if degradation is suspected.[1] Avoid excessive heating during neutralization, as it can lead to the formation of colored dyestuffs.[4]
Impurities in Starting Materials Impurities in reagents or solvents can lead to side reactions. Ensure all materials are pure and anhydrous.[1]

Data Presentation: Model Reaction Parameters

The following table summarizes typical quantitative data for the formylation of a model substrate, N,N-dimethylaniline, using this compound.

ParameterValueMethod of Analysis
Substrate N,N-Dimethylaniline-
Formylating Agent This compound-
Activating Agent Phosphorus Oxychloride (POCl₃)-
Reaction Solvent Dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane-
Reaction Temperature 0°C to Room Temperature or 60-80°CTLC, LC-MS
Reaction Time 2-4 hoursTLC, LC-MS
Product 4-(Dimethylamino)benzaldehyde¹H NMR, ¹³C NMR, MS
Typical Yield 75-85%Gravimetric analysis

Table data adapted from a representative protocol using a labeled NMF analog.[7]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of N,N-Dimethylaniline

This protocol is a representative example for the formylation of an activated aromatic substrate.

Materials:

  • This compound (1.2 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq), freshly distilled

  • N,N-Dimethylaniline (1.0 eq), freshly distilled

  • Anhydrous Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane

  • Saturated sodium bicarbonate or sodium acetate solution

  • Crushed ice

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous dichloromethane.[7]

    • Cool the solution to 0°C in an ice bath.[1]

    • Slowly add POCl₃ dropwise to the stirred solution.[7]

    • Allow the mixture to stir at 0°C for 30-60 minutes. The Vilsmeier reagent will form during this time.[1][7]

  • Formylation Reaction:

    • Dissolve N,N-dimethylaniline in anhydrous dichloromethane in a separate flask.[7]

    • Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.[7]

    • After the addition is complete, the reaction can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 60-80°C), depending on substrate reactivity.[1] Monitor reaction progress by TLC.[7] A typical reaction time is 2-4 hours at room temperature.[7]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and carefully pour it into a beaker containing crushed ice.[4][7]

    • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or sodium acetate with vigorous stirring until effervescence ceases.[4][7] Keep the temperature below 20°C during neutralization to prevent side product formation.[4]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 50 mL).[7][8]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]

    • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Anhydrous Conditions) vilsmeier_formation Vilsmeier Reagent Formation (NMF + POCl₃ @ 0°C) reagent_prep->vilsmeier_formation substrate_addition Substrate Addition (Dropwise @ 0°C) vilsmeier_formation->substrate_addition reaction Formylation Reaction (Monitor by TLC) substrate_addition->reaction workup Aqueous Workup (Ice + Basic Quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Experimental workflow for a typical Vilsmeier-Haack reaction.

troubleshooting_yield start Low or No Yield Observed check_reagents Are reagents pure and anhydrous? start->check_reagents check_substrate Is substrate sufficiently electron-rich? check_reagents->check_substrate Yes solution_reagents Solution: Use high purity, anhydrous reagents. check_reagents->solution_reagents No check_temp Is reaction temperature optimized? check_hydrolysis Was workup hydrolysis complete and basic? check_temp->check_hydrolysis Yes solution_temp Solution: Monitor by TLC/LC-MS and adjust T (0 to 80°C). check_temp->solution_temp No solution_hydrolysis Solution: Use sat. NaHCO₃/NaOAc, ensure complete reaction. check_hydrolysis->solution_hydrolysis No check_substrate->check_temp Yes solution_substrate Consider alternative synthesis route. check_substrate->solution_substrate No

Caption: Troubleshooting logic for addressing low reaction yields.

reaction_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis nmf This compound vilsmeier Vilsmeier Reagent (Chloroiminium Ion) nmf->vilsmeier + POCl₃ pocl3 POCl₃ (Activator) arene Electron-Rich Arene (Substrate) vilsmeier->arene Electrophilic Attack iminium Iminium Salt Intermediate arene->iminium hydrolysis H₂O (Workup) iminium->hydrolysis aldehyde Aryl Aldehyde (Product) hydrolysis->aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Identifying and minimizing byproducts in Vilsmeier-Haack formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction. The content is designed to help identify and minimize common byproducts encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Vilsmeier-Haack formylation?

A1: The most frequently observed byproducts include di-formylated products, chlorinated derivatives of the substrate, and cyclized products, particularly when using phenolic or anilinic substrates. The formation and prevalence of these byproducts are highly dependent on the substrate's reactivity and the reaction conditions.

Q2: How can I minimize the formation of di-formylated byproducts?

A2: Di-formylation occurs when the mono-formylated product is sufficiently electron-rich to undergo a second formylation. To minimize this, careful control of stoichiometry is crucial. Using a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent is a good starting point. Additionally, maintaining a low reaction temperature and monitoring the reaction progress closely by TLC or LC-MS to stop the reaction upon consumption of the starting material can prevent over-formylation.

Q3: What causes the formation of chlorinated byproducts, and how can they be avoided?

A3: Chlorinated byproducts can arise from the Vilsmeier reagent itself or from the use of phosphorus oxychloride (POCl₃), which can act as a chlorinating agent, especially at elevated temperatures. To mitigate this, it is recommended to run the reaction at the lowest possible temperature that allows for efficient conversion. If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.

Q4: I am observing an unexpected cyclized product. What is the likely cause?

A4: Cyclization is a known side reaction, particularly with substrates containing nucleophilic groups like phenols and anilines. The Vilsmeier reagent can react with these functional groups to form intermediates that subsequently cyclize. To avoid this, protection of the reactive functional group prior to the formylation step may be necessary.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Formylated Product
Possible Cause Troubleshooting Steps
Inactive Vilsmeier Reagent Ensure all reagents (DMF, POCl₃) are anhydrous and of high purity. Use freshly distilled POCl₃ and dry DMF. Prepare the Vilsmeier reagent in situ at 0-5 °C and use it immediately.
Insufficiently Reactive Substrate For electron-deficient substrates, harsher reaction conditions may be needed. Consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. However, be mindful of potential byproduct formation.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature may be required.
Product Decomposition During Workup The formylated product may be sensitive to acidic or basic conditions during workup. Ensure a rapid and mild workup procedure. Quenching the reaction with a buffered solution (e.g., sodium acetate) can be beneficial.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Byproduct Identification Minimization Strategy
Di-formylated Product Higher molecular weight peak in MS. Additional aldehyde proton signal in ¹H NMR.Carefully control the stoichiometry of the Vilsmeier reagent (1.1-1.5 eq.). Maintain low reaction temperatures (0 °C to RT). Monitor the reaction closely and quench upon completion.
Chlorinated Byproduct Isotopic pattern of chlorine in MS. Characteristic shifts in NMR.Run the reaction at the lowest effective temperature. Consider using alternative reagents like oxalyl chloride/DMF.
Positional Isomers Separation by chromatography (TLC, column). Characterization by 2D NMR (NOESY, HMBC).Steric and electronic factors of the substrate direct regioselectivity. For some substrates, a mixture of isomers is unavoidable. Optimization of reaction temperature and solvent may improve selectivity.

Quantitative Data on Byproduct Formation

The following tables provide illustrative data on how reaction parameters can influence product distribution.

Table 1: Effect of Stoichiometry on Di-formylation of a Highly Activated Substrate

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1887
2.0 : 15540
3.0 : 12570

Table 2: Influence of Temperature on Chlorinated Byproduct Formation

SubstrateReaction Temperature (°C)Desired Product Yield (%)Chlorinated Byproduct Yield (%)
Electron-rich Phenol25755
Electron-rich Phenol804035
Substituted Indole2585<2
Substituted Indole1006015

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCE).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the substrate (1.0 equivalent) in the same anhydrous solvent.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Identification of Byproducts by NMR and Mass Spectrometry
  • Sample Preparation: After the workup, take a small aliquot of the crude reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a dilute solution of the crude mixture for mass spectrometry analysis (e.g., ESI-MS, GC-MS).

  • ¹H NMR Analysis:

    • Di-formylated product: Look for two distinct aldehyde proton signals (typically between δ 9.5-10.5 ppm).

    • Chlorinated product: Aromatic protons adjacent to the newly introduced chlorine atom will show a downfield shift.

  • ¹³C NMR Analysis:

    • Di-formylated product: Two distinct aldehyde carbonyl signals (typically between δ 185-195 ppm).

    • Chlorinated product: The carbon atom attached to the chlorine will show a characteristic shift depending on the aromatic system.

  • Mass Spectrometry Analysis:

    • Determine the molecular weights of the main components in the mixture.

    • Look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) to confirm the presence of chlorinated byproducts.

Visualizing Reaction Mechanisms and Workflows

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate Ar-H (Substrate) Sigma_Complex Sigma Complex Substrate->Sigma_Complex Electrophilic Attack Vilsmeier_Reagent->Sigma_Complex Iminium_Salt Iminium Salt [Ar-CH=N⁺(CH₃)₂]Cl⁻ Sigma_Complex->Iminium_Salt -H⁺ Product Ar-CHO (Product) Iminium_Salt->Product H₂O (Workup)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Troubleshooting_Workflow Start Vilsmeier-Haack Reaction Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Desired_Product Desired Product? Analysis->Desired_Product Byproducts_Present Byproducts Present? Desired_Product->Byproducts_Present No/Low Yield Purify Purify Product Desired_Product->Purify Yes Identify_Byproducts Identify Byproducts (NMR, MS) Byproducts_Present->Identify_Byproducts Yes Optimize Optimize Reaction Conditions (Stoichiometry, Temp.) Byproducts_Present->Optimize No End Pure Product Purify->End Identify_Byproducts->Optimize Optimize->Start Re-run

Caption: A logical workflow for troubleshooting common issues.

Byproduct_Formation Substrate Substrate (Ar-H) Desired_Product Desired Product (Ar-CHO) Substrate->Desired_Product Chlorinated_Product Chlorinated Product (Ar-Cl) Substrate->Chlorinated_Product High Temp. Cyclized_Product Cyclized Product Substrate:e->Cyclized_Product:w Reactive Functional Group (e.g., -OH, -NH₂) Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Desired_Product Diformyl_Product Di-formyl Product (Ar-(CHO)₂) Vilsmeier_Reagent->Diformyl_Product Vilsmeier_Reagent->Chlorinated_Product Vilsmeier_Reagent:e->Cyclized_Product:w Desired_Product->Diformyl_Product Excess Reagent/ High Temp.

N-Methylformanilide stability issues under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of N-Methylformanilide (NMF) under acidic and basic conditions. The following information addresses common issues and questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A: this compound is a versatile solvent and intermediate that is generally stable under standard storage conditions, which include a cool, dry, and well-ventilated area away from direct sunlight.[1][2] However, it is known to be hygroscopic (readily absorbs moisture) and sensitive to water, which can promote degradation.[1][3] To ensure its integrity, it should be stored in tightly sealed containers and kept away from incompatible materials.[4][5]

Q2: How do acidic and basic conditions affect the stability of this compound?

A: The stability of this compound is highly pH-dependent. Its primary degradation pathway is hydrolysis, which is significantly accelerated under both strongly acidic (pH < 2) and basic (pH > 9) conditions.[1][4] The compound is most stable at a near-neutral pH.[1] Therefore, pH control is critical in experiments involving this compound to prevent unwanted degradation.

Q3: What are the primary degradation products of this compound under hydrolytic conditions?

A: Under both acid- and base-catalyzed hydrolysis, the amide bond of this compound cleaves to form formic acid and N-methylaniline .[6] The reaction proceeds through a tetrahedral intermediate.[6]

Q4: What other factors can accelerate the degradation of this compound?

A: Besides acidic and basic conditions, several other factors can compromise the stability of this compound.[7] These include:

  • Presence of Water: As a hygroscopic compound, moisture promotes hydrolysis.[1][3]

  • Elevated Temperatures: Higher temperatures can increase the rate of degradation, including thermal decomposition.[3][8]

  • Light Exposure: Exposure to UV or direct sunlight can potentially lead to photo-oxidation.[8][9]

  • Incompatible Materials: Contact with strong oxidizing agents, acid chlorides, and acid anhydrides can cause vigorous reactions and rapid degradation.[4][5][8]

Q5: How can I detect degradation in my this compound sample?

A: Degradation can be identified using various analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which can separate the parent compound from its degradation products.[10][11] Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), can be used to identify the molecular weights of the degradation products, confirming their structure.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also detect impurities and degradation products by identifying unexpected peaks in the spectrum.[1][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My reaction is giving low yields or inconsistent kinetics.

  • Possible Cause: The pH of your reaction medium may be affecting the stability of the this compound. Hydrolysis under acidic or basic conditions can consume the starting material, leading to lower yields and unpredictable reaction rates.[1]

  • Troubleshooting Steps:

    • Carefully monitor and control the pH of your reaction mixture.

    • If possible, use a buffer system to maintain a near-neutral pH where this compound is most stable.[1]

    • Ensure all solvents and reagents are anhydrous, as water can facilitate hydrolysis. Use properly dried glassware.[1]

    • Consider the possibility of NMF degradation when designing experiments under strongly acidic or basic conditions and adjust stoichiometry or reaction times accordingly.[1]

Issue 2: I see unexpected peaks in my analytical data (NMR, LC-MS).

  • Possible Cause: These peaks likely correspond to degradation products, primarily formic acid and N-methylaniline, resulting from hydrolysis.[6] They could also indicate the presence of impurities from improper storage or side products from reactions with incompatible materials.[1]

  • Troubleshooting Steps:

    • Verify that the this compound was stored under the recommended cool, dry, and dark conditions.[1][4]

    • Prepare a fresh solution of this compound from a sealed container and re-run the analysis to confirm if the issue persists.[1]

    • If degradation is confirmed, purify the this compound by distillation under reduced pressure before use.

    • Use techniques like LC-MS or GC-MS to identify the mass of the unexpected peaks and compare them to the expected degradation products.[10]

Issue 3: My this compound solution has become discolored or formed a precipitate.

  • Possible Cause: Discoloration can be a sign of thermal or photo-oxidative degradation.[8] Precipitate formation may occur due to contamination or reaction with incompatible materials.[1]

  • Troubleshooting Steps:

    • Review all materials that have come into contact with the solution to check for incompatibilities (e.g., strong oxidizing agents, acids, bases).[8]

    • If contamination is suspected, filter the solution and attempt to identify the precipitate.

    • It is recommended to discard the degraded solution and use fresh, purified this compound for your experiments.

Data Presentation

Table 1: General Stability Profile of this compound under Various Conditions

ConditionEffect on StabilityRecommendation
Acidic (pH < 2) Accelerated hydrolysis.[1][4]Avoid or buffer to a neutral pH. Use anhydrous conditions.
Neutral (pH ~7) Most stable.[1]Ideal condition for storage and many reactions.
Basic (pH > 9) Accelerated hydrolysis.[1][4]Avoid or buffer to a neutral pH. Use anhydrous conditions.
Elevated Temp. (>40°C) Increased risk of thermal decomposition.[3][8]Avoid prolonged heating. Store in a cool environment.
Moisture/Humidity Promotes hydrolysis.[1][3]Store in tightly sealed containers with desiccants. Use anhydrous solvents.
Direct Sunlight/UV Light Potential for photo-oxidation.[8][9]Store in amber vials or dark containers.

Table 2: Incompatible Materials and Reagents with this compound

Material/Reagent ClassPotential HazardSource(s)
Strong Oxidizing Agents Vigorous reaction, rapid degradation.[5][8]
Strong Acids Catalyzes hydrolysis.[8]
Strong Bases Catalyzes hydrolysis.[8]
Acid Chlorides Vigorous reaction.[8]
Acid Anhydrides Potential for vigorous reaction.[1]

Visualizations

hydrolysis_pathway Hydrolysis Pathway of this compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis nmf_acid This compound protonated Protonated Amide nmf_acid->protonated + H+ tetra_acid Tetrahedral Intermediate protonated->tetra_acid + H2O products_acid Formic Acid + N-Methylaniline tetra_acid->products_acid - H+ nmf_base This compound tetra_base Tetrahedral Intermediate nmf_base->tetra_base + OH- products_base Formate + N-Methylaniline tetra_base->products_base C-N bond cleavage (rate-determining)

Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.

troubleshooting_workflow Troubleshooting Workflow for Unexpected Results start Unexpected Result (Low Yield, Extra Peaks) check_storage Were storage conditions (cool, dry, dark) met? start->check_storage check_ph Is reaction pH strongly acidic or basic? check_storage->check_ph Yes use_fresh Action: Use fresh NMF from a new bottle. Re-run experiment. check_storage->use_fresh No check_reagents Were incompatible reagents used? check_ph->check_reagents No buffer_rxn Action: Buffer reaction to neutral pH. Use anhydrous solvents. check_ph->buffer_rxn Yes replace_reagents Action: Redesign experiment with compatible reagents. check_reagents->replace_reagents Yes purify Problem Persists: Purify NMF via distillation. Characterize impurities. check_reagents->purify No use_fresh->check_ph buffer_rxn->check_reagents replace_reagents->purify stability_study_workflow General Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare NMF Solution (e.g., 1 mg/mL in solvent) prep_control Prepare Control Sample (Stored at ideal conditions) prep_solution->prep_control sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) prep_control->sampling stress_acid Acidic Stress (e.g., 0.1M HCl) stress_acid->sampling stress_base Basic Stress (e.g., 0.1M NaOH) stress_base->sampling stress_ox Oxidative Stress (e.g., 3% H2O2) stress_ox->sampling stress_thermal Thermal Stress (e.g., 60°C) stress_thermal->sampling stress_photo Photolytic Stress (ICH guidelines) stress_photo->sampling analysis_hplc Analyze via Stability- Indicating HPLC Method sampling->analysis_hplc analysis_ms Identify Degradants (LC-MS) analysis_hplc->analysis_ms

References

Managing temperature control in exothermic N-Methylformanilide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methylformanilide Reactions

This guide provides technical support for researchers, scientists, and drug development professionals performing exothermic this compound synthesis, such as the formylation of N-methylaniline with formic acid or its use in Vilsmeier-Haack reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered an exothermic reaction?

A1: The formylation of N-methylaniline, whether through reaction with formic acid or via the Vilsmeier-Haack reaction, involves the formation of new, more stable chemical bonds, which releases energy in the form of heat. In the Vilsmeier-Haack process, the reaction between a formamide (B127407) like this compound (or its precursor DMF) and an activating agent such as phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is highly exothermic.[1] Subsequent reaction with an aromatic substrate also generates heat.

Q2: What are the primary risks associated with poor temperature control in this reaction?

A2: The primary risk is a thermal runaway , an uncontrolled increase in temperature where the reaction rate and heat generation accelerate dangerously.[2] This can lead to a rapid pressure increase, boiling of solvents, vessel rupture, and the release of hazardous materials. Studies on similar formylation reactions have shown that the reaction mixture can be thermally unstable, with decomposition events occurring at elevated temperatures, leading to significant and rapid pressure spikes.[1][3]

Q3: What is a typical temperature range for conducting the formylation of N-methylaniline?

A3: The optimal temperature depends on the specific reagents and scale. For the reaction of N-methylaniline with formic acid, heating to reflux (often with azeotropic removal of water) is common, with vapor temperatures around 87-110°C depending on the solvent used (e.g., toluene).[4][5] However, when forming the Vilsmeier reagent, sub-ambient temperatures (e.g., below 10°C) are often required during the addition of POCl₃ to control the initial exotherm before heating to a moderate reaction temperature (e.g., 60-90°C) for the formylation step.[6]

Q4: How does the rate of reagent addition impact temperature control?

A4: The rate of addition is a critical control parameter. A slow, controlled addition of the limiting reagent (e.g., formic acid or POCl₃) ensures that the cooling system can remove the generated heat effectively, preventing accumulation.[1] A rapid addition can overwhelm the cooling capacity, leading to a sharp temperature increase and potential thermal runaway. The process should be "dosing controlled," meaning the reaction rate is directly proportional to the rate of reagent addition.[1]

Troubleshooting Guide

Problem: My reaction temperature is increasing rapidly and uncontrollably.

  • Possible Cause 1: Reagent Addition Rate is Too High.

    • Solution: Immediately stop the addition of the reagent. If necessary, activate an emergency cooling system (e.g., an external ice bath). Once the temperature is stable and back within the desired range, resume addition at a significantly slower rate.

  • Possible Cause 2: Inefficient Cooling.

    • Solution: Verify that your cooling system (e.g., cryostat, ice bath, cooling jacket) is functioning correctly and is set to the appropriate temperature. Ensure the coolant is circulating properly and that there is adequate heat transfer surface area.

  • Possible Cause 3: Inadequate Stirring.

    • Solution: Poor agitation can lead to the formation of localized "hot spots" where reagents concentrate and react rapidly. Ensure the stirrer is functioning and the stirring speed is sufficient to maintain a homogenous mixture.

Problem: The reaction temperature is too low and the reaction has stalled.

  • Possible Cause 1: Cooling System is Too Aggressive.

    • Solution: Adjust the setpoint of your cooling system to a slightly higher temperature. Monitor the reaction closely to ensure it initiates in a controlled manner.

  • Possible Cause 2: Poor Quality Reagents.

    • Solution: Ensure starting materials are of high purity and anhydrous where required.[5] Water can interfere with the reaction and affect the rate.

  • Possible Cause 3: Incorrect Reagent Stoichiometry.

    • Solution: Double-check calculations and the amounts of reagents added. An incorrect ratio can lead to a stalled or incomplete reaction.

Problem: The reaction mixture has turned very dark.

  • Possible Cause: Side Reactions or Decomposition.

    • Solution: Darkening can indicate decomposition due to excessively high temperatures.[5] This highlights a loss of temperature control. It is crucial to maintain the recommended temperature range. Using a solvent like toluene (B28343) can help to minimize side reactions by controlling the maximum temperature through its boiling point.[4][5] If decomposition is suspected, cool the reaction immediately and assess the product profile before proceeding.

Data Presentation: Temperature Control Parameters

This table summarizes key parameters and their impact on managing the exothermic nature of this compound synthesis.

ParameterEffect on ExothermRecommended Control StrategyPotential Risk of Mismanagement
Reagent Addition Rate Directly proportional; faster addition generates heat more rapidly.Slow, continuous, or portion-wise addition. Use a syringe pump or dropping funnel for precise control.Rapid addition can overwhelm cooling capacity, leading to thermal runaway.[1]
Coolant Temperature Lower coolant temperature provides a larger temperature differential (ΔT), increasing the heat removal rate.Set coolant 5-15°C below the desired reaction temperature. Avoid overly aggressive cooling, which could stall the reaction.A high coolant temperature may not provide sufficient cooling. Too low may cause freezing or reaction inhibition.
Stirring Speed (RPM) High RPM improves heat transfer from the bulk liquid to the reactor wall and prevents localized hot spots.Maintain vigorous stirring to ensure the mixture is homogenous. Use an overhead stirrer for viscous mixtures or large volumes.Inadequate stirring leads to poor heat transfer and potential for localized, uncontrolled exotherms.
Solvent Choice & Volume Solvents act as a heat sink, absorbing energy. Higher solvent volume provides greater thermal mass.Choose a solvent with an appropriate boiling point that can help regulate the maximum temperature (e.g., toluene).[4]Insufficient solvent volume reduces the system's ability to absorb heat, making it more sensitive to temperature spikes.

Experimental Protocols

Protocol: Lab-Scale Synthesis of this compound from N-methylaniline and Formic Acid

This protocol is adapted from established procedures and emphasizes temperature control.[4][5][7]

Materials:

  • N-methylaniline (3 moles, 321 g)

  • Formic acid (85-90%, 3 moles, ~300 g)

  • Toluene (1.8 L)

Apparatus:

  • 3 L three-necked round-bottom flask

  • Overhead mechanical stirrer

  • Dean-Stark apparatus with a reflux condenser

  • Digital thermometer or thermocouple to monitor liquid temperature

  • Heating mantle connected to a temperature controller

Procedure:

  • Setup: Assemble the apparatus in a fume hood. Ensure the flask is securely clamped. Place the thermocouple probe below the surface of the reaction mixture, away from the flask walls.

  • Charging Reagents: Charge the flask with N-methylaniline (321 g), formic acid (~300 g), and toluene (1.8 L).

  • Initiating Reaction: Begin vigorous stirring. Set the temperature controller on the heating mantle to begin heating the mixture towards reflux.

  • Temperature Monitoring and Control: The primary method of temperature control here is managing the rate of distillation.

    • As the mixture heats, the toluene-water azeotrope will begin to distill at a vapor temperature of approximately 87-88°C.[5]

    • Monitor both the liquid and vapor temperature. A steady distillation rate indicates a controlled reaction.

    • Collect the water that separates in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected (~54 mL theoretical).

  • Reaction Completion: Continue the distillation until no more water is collected in the trap. The vapor temperature will then rise to the boiling point of toluene (~110°C).[4] This typically takes 5-6 hours.

  • Work-up: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. The this compound is in the toluene residue and can be purified by vacuum distillation.

Visualizations

Experimental Workflow Diagram

experimental_workflow setup 1. Assemble Apparatus (Flask, Stirrer, Condenser, Thermocouple) charge 2. Charge Reagents (N-methylaniline, Formic Acid, Toluene) setup->charge heat 3. Begin Heating & Stirring charge->heat monitor 4. Monitor Temp & Azeotropic Distillation heat->monitor distill 5. Water Distilling? (Vapor Temp ~88°C) monitor->distill adjust Adjust Heat Input to Maintain Steady Distillation distill->adjust No complete 6. Reaction Complete (No More Water) distill->complete Yes adjust->monitor cool 7. Cool to Room Temp complete->cool purify 8. Purify Product (Vacuum Distillation) cool->purify troubleshooting_flowchart start Symptom: Rapid, Uncontrolled Temperature Rise action1 IMMEDIATE ACTION: 1. Stop All Reagent Addition 2. Maximize Cooling start->action1 check1 Is Temperature Stabilizing or Decreasing? action1->check1 controlled Temperature is Controlled. Maintain Cooling. check1->controlled Yes uncontrolled Temperature Continues to Rise check1->uncontrolled No investigate Investigate Root Cause: - Addition Rate Too High? - Cooling System Failure? - Stirrer Malfunction? controlled->investigate resume Resume Reaction at Slower Rate After Stabilization investigate->resume action2 EMERGENCY ACTION: 1. Apply External Cooling (Ice Bath) 2. Prepare for Quenching uncontrolled->action2

References

Overcoming substrate limitations in N-Methylformanilide formylations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common substrate limitations encountered during N-Methylformanilide (NMF) formylation reactions, primarily focusing on the Vilsmeier-Haack reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Yield with a Specific Substrate

  • Question: My formylation reaction is failing or giving very low yields. My starting material is recovered largely unreacted. Why is this happening?

  • Answer: This is the most common limitation and is almost always related to the electronic nature of your substrate. The Vilsmeier-Haack reaction, which uses this compound (NMF) and an activating agent like phosphorus oxychloride (POCl₃), is an electrophilic aromatic substitution.[1] The electrophile generated, a chloroiminium ion known as the Vilsmeier reagent, is a relatively weak electrophile.[2] For the reaction to proceed efficiently, the aromatic ring must be "activated" or electron-rich.[1][3]

    • Substrate Scope: The reaction works best on substrates that are significantly more nucleophilic than benzene. Ideal substrates include phenols, anilines, their derivatives, and electron-rich heterocycles like indoles and pyrroles.[1][3]

    • Problematic Substrates: Aromatic rings substituted with electron-withdrawing groups (e.g., nitro, cyano, carbonyl groups) are deactivated and generally do not react under standard Vilsmeier-Haack conditions.

    • Troubleshooting Steps:

      • Assess Your Substrate: Confirm that your substrate has electron-donating groups (e.g., -OH, -OR, -NR₂). If your substrate is electron-deficient, the NMF formylation is likely not the appropriate method.

      • Consider Alternative Methods: For deactivated or sterically hindered substrates, other formylation techniques might be necessary, such as Riecke formylation using dichloromethyl methyl ether.[4]

Issue 2: Formation of Multiple Formylation Products

  • Question: My reaction is producing a mixture of mono- and di-formylated products. How can I improve the selectivity for mono-formylation?

  • Answer: Over-formylation is a frequent side reaction, especially with highly activated substrates where multiple positions on the aromatic ring are susceptible to electrophilic attack.[5] Controlling the reaction's stoichiometry and conditions is critical for achieving selectivity.[5]

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (NMF/POCl₃) to your substrate. Using a large excess of the formylating agent will significantly increase the formation of di-formylated byproducts. A good starting point for optimization is a 1.1:1 ratio of Vilsmeier reagent to the substrate.[5]

      • Order of Addition: To avoid localized high concentrations of the electrophile, try adding the pre-formed Vilsmeier reagent dropwise to a solution of your substrate.[5]

      • Temperature Control: Maintain a low reaction temperature (0 °C is common) to slow down the reaction rate, which can improve selectivity towards the more reactive site.[5]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material. Quench the reaction as soon as the starting material is gone to prevent the slower, secondary formylation from occurring.[5]

Issue 3: Formation of Chlorinated Byproducts

  • Question: I am observing a chlorinated version of my aromatic substrate as a byproduct. What is the cause and how can I prevent it?

  • Answer: Chlorination is a known side reaction when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent is a chloroiminium salt and can itself act as a chlorinating agent, particularly at elevated temperatures.[5]

    • Troubleshooting Steps:

      • Reduce Temperature: Running the reaction at the lowest effective temperature is the most critical step to minimize chlorination.[5]

      • Alternative Activating Agents: If chlorination remains a persistent issue, you might consider alternative reagents to POCl₃ for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride, which may be less prone to this side reaction depending on the substrate.[5]

      • Efficient Work-up: Perform the aqueous work-up promptly after the reaction is complete to hydrolyze the intermediate iminium salt and minimize the substrate's contact time with any residual reactive chlorine species.[5]

Frequently Asked Questions (FAQs)

  • Q: What is the precise role of phosphorus oxychloride (POCl₃) in the reaction?

    • A: POCl₃ is an activating agent. It reacts with this compound to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is the species that attacks the aromatic ring.[1]

  • Q: Why are anhydrous (dry) conditions essential for this reaction?

    • A: Both the activating agent (POCl₃) and the Vilsmeier reagent are highly reactive towards water. Any moisture present in the reagents or solvent will rapidly quench the reagent, preventing the formylation reaction from occurring.

  • Q: What is the standard work-up procedure for an NMF formylation?

    • A: The reaction is typically quenched by pouring the mixture into crushed ice. The intermediate iminium salt is then hydrolyzed to the aldehyde. This is followed by neutralization with a base, such as a saturated solution of sodium bicarbonate or sodium acetate, until the solution is no longer acidic.[6][7] The product is then extracted into an organic solvent.

  • Q: How does this compound (NMF) compare to N,N-Dimethylformamide (DMF)?

    • A: Both NMF and DMF are commonly used to generate Vilsmeier reagents.[4] They react with POCl₃ to form similar electrophilic species. The choice between them can depend on factors like reagent availability, cost, and specific substrate reactivity, though both are effective for formylating electron-rich systems.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution

This table illustrates how adjusting the molar ratio of the Vilsmeier reagent to the substrate can influence the yields of mono- and di-formylated products for a typical highly activated aromatic compound.

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
(Data adapted from representative examples to show the general trend)[5]
Table 2: Typical Reaction Conditions for a Model Substrate (N,N-Dimethylaniline)

This table summarizes a standard set of experimental parameters for the formylation of a model electron-rich substrate.

ParameterValue
SubstrateN,N-Dimethylaniline
Formylating AgentThis compound (NMF)
Activating AgentPhosphorus Oxychloride (POCl₃)
Reagent Ratio~1.1 eq POCl₃, ~1.0 eq NMF, 1.0 eq Substrate
Reaction SolventAnhydrous Dichloromethane (B109758) (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2–4 hours
Typical Yield75–85%
(Conditions are based on a representative protocol)[6]

Experimental Protocols

Protocol: Formylation of N,N-Dimethylaniline

This protocol provides a representative example of the formylation of an electron-rich aromatic compound using NMF and POCl₃.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃), freshly distilled (1.1 eq)

  • N,N-Dimethylaniline, freshly distilled (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, flame-dried and under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.[6]

    • Cool the solution to 0 °C using an ice bath.[6]

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution. Ensure the temperature remains low during the addition.[6]

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[6]

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise.[6]

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.[6]

    • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.[6]

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice.

    • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.[6]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).[6]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the desired 4-(Dimethylamino)benzaldehyde.

Visualizations

G Workflow for this compound Formylation cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification A 1. Assemble Flame-Dried Glassware under Inert Atmosphere B 2. Prepare Anhydrous Reagents and Solvents A->B C 3. Form Vilsmeier Reagent (NMF + POCl₃ in DCM at 0°C) B->C D 4. Add Substrate Solution (Dropwise at 0°C) C->D E 5. React at Room Temperature (Monitor by TLC/LC-MS) D->E F 6. Quench Reaction (Pour into Ice) E->F G 7. Neutralize & Extract F->G H 8. Dry & Concentrate G->H I 9. Purify Product (e.g., Chromatography) H->I

Caption: A typical experimental workflow for Vilsmeier-Haack formylation.

G Troubleshooting Logic for Poor Reaction Outcome Start Start: Low Yield or Undesired Products SubstrateCheck Is the substrate electron-rich (e.g., phenol, aniline, indole)? Start->SubstrateCheck StoichiometryCheck Is di-formylation or over-reaction observed? SubstrateCheck->StoichiometryCheck Yes SubstrateSolution Solution: Reaction is unsuitable for electron-deficient substrates. Consider alternative formylation methods. SubstrateCheck->SubstrateSolution No ChlorinationCheck Are chlorinated byproducts present? StoichiometryCheck->ChlorinationCheck No StoichiometrySolution Solutions: 1. Reduce Vilsmeier reagent to ~1.1 eq. 2. Add reagent to substrate slowly. 3. Monitor reaction to avoid long times. StoichiometryCheck->StoichiometrySolution Yes ChlorinationSolution Solutions: 1. Lower the reaction temperature. 2. Ensure prompt aqueous work-up. ChlorinationCheck->ChlorinationSolution Yes Success Reaction Optimized ChlorinationCheck->Success No StoichiometrySolution->Success ChlorinationSolution->Success

Caption: A decision tree for troubleshooting common formylation issues.

References

Work-up procedures for quenching N-Methylformanilide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylformanilide (NMF). The focus is on the critical work-up and quenching procedures for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

General Quenching & Work-up

Q1: What is the standard procedure for quenching a Vilsmeier-Haack reaction where this compound is used?

A1: The standard procedure involves the hydrolysis of the intermediate iminium salt. This is typically achieved by carefully pouring the reaction mixture into a beaker containing crushed ice.[1] To facilitate the hydrolysis and neutralize the acidic environment, a base is then added. Common choices include saturated aqueous solutions of sodium acetate (B1210297) or sodium bicarbonate.[1][2] It is crucial to perform this addition slowly and with vigorous stirring until the hydrolysis is complete, which is often indicated by the cessation of gas evolution (in the case of bicarbonate) and the precipitation of the crude product.

Q2: My reaction mixture is highly acidic and contains unreacted POCl₃. What is the safest way to quench it?

A2: For reactions containing highly reactive reagents like excess phosphorus oxychloride (POCl₃), a cautious and controlled quenching process is paramount.

  • Initial Cooling: Ensure the reaction mixture is cooled to 0 °C in an ice bath before quenching.[1]

  • Slow Addition to Ice: Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice. This dissipates the heat from the exothermic hydrolysis of POCl₃.

  • Controlled Neutralization: After the initial quench with ice, slowly add a saturated solution of sodium bicarbonate or another suitable base. Add the base portion-wise to control the effervescence and prevent the reaction from becoming too vigorous.[1] Constant monitoring of the temperature is recommended.

Troubleshooting Common Issues

Q3: An emulsion formed during the aqueous work-up. How can I break it?

A3: Emulsion formation is a common issue when working with NMF due to its properties as a polar aprotic solvent. Here are several strategies to resolve an emulsion:

  • Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.[2]

  • Solvent Dilution: Dilute the organic layer with more of the extraction solvent. This can sometimes break the emulsion by changing the overall composition.[3]

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Q4: A large amount of solid precipitated during quenching, making extraction difficult. What should I do?

A4: This often happens if the product is a solid and not very soluble in the extraction solvent at the quenching temperature.

  • Increase Solvent Volume: Add more of the organic extraction solvent to try and dissolve the precipitate.

  • Filter the Solid: If the product remains insoluble, you can isolate it by filtration. Be sure to wash the collected solid with water to remove any inorganic salts and then with a small amount of cold organic solvent to remove soluble impurities. The filtrate can then be processed in a separatory funnel to recover any dissolved product.

  • Warm Gently: In some cases, gentle warming of the mixture (after ensuring all reactive quenching agents are consumed) can increase the solubility of the product in the organic layer. Proceed with caution to avoid solvent loss.

Q5: My final product is contaminated with residual this compound. How can I remove it?

A5: this compound has a high boiling point (243-244 °C) and can be difficult to remove completely on a rotary evaporator.[4]

  • Aqueous Washes: Since NMF has some water solubility, repeated washing of the organic layer with water can help reduce its concentration.

  • Vacuum Distillation: If your product is thermally stable, purifying it via vacuum distillation can effectively separate it from the higher-boiling NMF.[5][6]

  • Column Chromatography: Flash column chromatography is a very effective method for removing NMF. A solvent system should be chosen where the product has a different Rf value than NMF.[2][5]

  • Azeotropic Removal: In some cases, adding a solvent like toluene (B28343) and removing it under reduced pressure can help to azeotropically remove residual NMF.

Experimental Protocols

Protocol 1: General Work-up for a Vilsmeier-Haack Formylation Reaction

This protocol outlines the steps following the completion of a formylation reaction using the NMF/POCl₃ reagent system.

  • Cooling: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction flask to 0 °C using an ice-water bath.[1]

  • Quenching: Prepare a separate beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate (approximately 5-10 volumes relative to the reaction volume).[2]

  • Transfer: Slowly and carefully pour the cold reaction mixture into the stirred ice/sodium acetate slurry. A dropping funnel can be used for better control of the addition rate.

  • Hydrolysis: Continue to stir the mixture vigorously. The intermediate iminium salt will hydrolyze to the aldehyde product. Stirring is typically continued until all the ice has melted and a precipitate of the crude product has formed.[2]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.[1]

  • Washing: Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and then with brine (to aid in drying).[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]

  • Purification: Purify the crude product by either column chromatography on silica (B1680970) gel or recrystallization from an appropriate solvent system.[1][5]

Quantitative Data

Table 1: Example Reagent Quantities for a Vilsmeier-Haack Reaction

ReagentMolar Eq.Example AmountRole
This compound (NMF)1.0 eq1.35 gFormylating Agent Precursor
Phosphorus Oxychloride (POCl₃)1.1 eq1.69 gVilsmeier Reagent Formation
Electron-Rich Aromatic Substrate1.0 eq(Varies)Substrate to be formylated
Anhydrous Dichloromethane-20 mLSolvent
Saturated Sodium Bicarbonate-(As needed)Quenching/Neutralization

Note: These are representative quantities. The actual amounts and equivalents may vary depending on the specific substrate and reaction scale.

Visualizations

Experimental & Logical Workflows

G cluster_reaction Reaction Phase cluster_workup Work-up & Quenching Phase cluster_purification Purification Phase start Completed Reaction Mixture (Product, NMF, POCl₃, etc.) quench Quench: Pour into Ice / aq. NaHCO₃ start->quench extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract Hydrolyzes iminium salt Neutralizes acid wash Wash Organic Layer: 1. aq. NaHCO₃ 2. Brine extract->wash Separates product into organic phase dry Dry over Na₂SO₄ or MgSO₄ wash->dry Removes residual acid and water concentrate Concentrate (Rotary Evaporator) dry->concentrate Removes bulk water crude Crude Product concentrate->crude purify Purification Method crude->purify final Pure Product purify->final

Caption: Standard workflow for quenching and working up a Vilsmeier-Haack reaction.

G start Problem Encountered During Work-up emulsion Emulsion Formed? start->emulsion precipitate Precipitate Formed? emulsion->precipitate No sol_brine Wash with Brine emulsion->sol_brine Yes nmf_contam Residual NMF in Product? precipitate->nmf_contam No sol_add_solvent Add more organic solvent precipitate->sol_add_solvent Yes sol_column Purify by Column Chromatography nmf_contam->sol_column Yes end Problem Resolved nmf_contam->end No sol_filter_celite Filter through Celite sol_brine->sol_filter_celite sol_filter_celite->end sol_filter_product Filter to isolate solid product sol_add_solvent->sol_filter_product If still solid sol_filter_product->end sol_column->end sol_distill Purify by Vacuum Distillation sol_distill->end

Caption: Troubleshooting decision tree for common work-up issues.

References

Preventing degradation of N-Methylformanilide during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Methylformanilide (NMF) during storage and handling. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (NMF) is an organic compound widely used as a solvent and a reagent in various chemical syntheses, including in the pharmaceutical and polymer industries.[1][2] Maintaining its chemical integrity is crucial for the reproducibility and success of experimental outcomes, as degradation can introduce impurities that may lead to side reactions or inaccurate results.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical nature of NMF and information on similar compounds, the primary degradation pathways include:

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the amide bond can be cleaved to form N-methylaniline and formic acid.[3][4][5]

  • Oxidation: Contact with strong oxidizing agents can lead to degradation.[6][7][8] Photo-oxidation in the presence of light and oxygen is also a potential concern.[3][9]

  • Thermal Decomposition: Exposure to high temperatures can cause the molecule to break down, potentially generating carbon monoxide and nitrogen oxides.[7][8]

Q3: How should I properly store this compound to prevent degradation?

A3: To ensure the long-term stability of NMF, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6][8][10][11] Storage temperatures are generally recommended to be between 2-30°C.[12] It is crucial to keep it away from incompatible substances such as strong oxidizing agents, acids, and bases.[6][7][8]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Unexpected peaks in analytical data (e.g., NMR, GC-MS). Degradation of NMF due to improper storage or handling.1. Verify that NMF was stored under the recommended conditions (cool, dry, dark, tightly sealed).2. Ensure all glassware and equipment were dry before use.3. Prepare fresh solutions and re-analyze.
Low yield or unexpected side products in a reaction. NMF degradation due to reaction conditions (e.g., presence of water, strong acids/bases, high temperature).1. Use anhydrous solvents and reagents if the reaction is sensitive to moisture.2. If acidic or basic conditions are necessary, consider using milder reagents or shorter reaction times.3. Conduct the reaction at the lowest effective temperature to minimize thermal decomposition.[3]
Discoloration of NMF (turning yellow). Potential slow oxidation or presence of impurities.While a slight yellow color may not always indicate significant degradation, it is best practice to assess the purity of the material using an appropriate analytical technique (e.g., GC) before use.[10] If purity is compromised, consider purification by distillation under reduced pressure.[13]
Inconsistent experimental results using the same batch of NMF. Inconsistent handling or exposure to contaminants.1. Ensure consistent handling procedures for each experiment.2. Avoid introducing contaminants by using clean, dedicated equipment.3. Aliquot the required amount of NMF for each experiment from the main stock bottle to avoid repeated opening and exposure of the bulk material.

Data on this compound Properties and Stability

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₉NO
Molecular Weight135.16 g/mol
AppearanceClear, colorless to light yellow liquid[10]
Melting Point8-13 °C
Boiling Point243-244 °C
Density1.095 g/mL at 25 °C
SolubilityImmiscible with water[10]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendation
Storage Temperature 2-30 °C[12]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize oxidation.
Light Exposure Store in a dark place or use amber-colored containers to protect from light.[11]
Moisture Keep container tightly closed to prevent moisture absorption.[6][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid chlorides.[6][7][8][11]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

  • Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent) is suitable.

  • Sample Preparation: Prepare a dilute solution of NMF in a high-purity solvent such as acetone (B3395972) or ethyl acetate. A typical concentration is 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity can be determined by calculating the peak area percentage of the NMF peak relative to the total area of all peaks.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Decomposition NMF This compound Methylaniline N-Methylaniline NMF->Methylaniline H₂O, H⁺/OH⁻ FormicAcid Formic Acid NMF->FormicAcid H₂O, H⁺/OH⁻ OxidizedProducts Oxidized Products NMF->OxidizedProducts [O], hv CO Carbon Monoxide NMF->CO High Temp. NOx Nitrogen Oxides NMF->NOx High Temp.

Caption: Major degradation pathways of this compound.

TroubleshootingWorkflow Start Unexpected Experimental Result CheckPurity Assess NMF Purity (e.g., GC, NMR) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK ReviewStorage Review Storage Conditions StorageOK Storage Correct? ReviewStorage->StorageOK ReviewHandling Review Handling Procedures HandlingOK Handling Correct? ReviewHandling->HandlingOK PurityOK->ReviewStorage Yes Purify Purify or Replace NMF PurityOK->Purify No StorageOK->ReviewHandling Yes CorrectStorage Correct Storage (Cool, Dry, Dark, Inert) StorageOK->CorrectStorage No CorrectHandling Refine Handling (e.g., Anhydrous techniques) HandlingOK->CorrectHandling No ReRun Re-run Experiment HandlingOK->ReRun Yes Purify->ReRun CorrectStorage->ReRun CorrectHandling->ReRun End Problem Resolved ReRun->End

Caption: Troubleshooting workflow for experiments involving NMF.

StorageHandlingLogic cluster_storage Proper Storage cluster_handling Proper Handling Cool Cool Place StableNMF Stable NMF Cool->StableNMF Dry Dry Environment Dry->StableNMF Dark Protect from Light Dark->StableNMF Sealed Tightly Sealed Container Sealed->StableNMF Inert Use under Inert Gas Inert->StableNMF DryGlass Use Dry Glassware DryGlass->StableNMF AvoidIncompatibles Avoid Incompatible Substances AvoidIncompatibles->StableNMF

Caption: Best practices for NMF storage and handling.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving N-Methylformanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst poisoning in chemical reactions involving the synthesis of N-Methylformanilide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of catalyst deactivation in this compound synthesis?

A1: Catalyst deactivation in this compound synthesis, as in many catalytic processes, can be broadly categorized into three main types: poisoning, fouling, and thermal degradation.[1][2]

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1] Common poisons include sulfur compounds, water, carbon monoxide, and other nucleophilic species.

  • Fouling: This is the physical blockage of the catalyst's active sites and pores by deposited materials, such as carbonaceous residues (coke) or polymers.[3]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's activity.[1]

Q2: Which catalysts are commonly used for this compound synthesis and what are their typical poisons?

A2: Several types of catalysts are employed for the N-formylation of N-methylaniline to produce this compound. The common poisons are often specific to the catalyst type.

  • Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂/C): These are highly effective but are notoriously susceptible to poisoning by sulfur compounds (e.g., thiols, H₂S), which can be present as impurities in reactants or solvents.[4] They can also be deactivated by strong coordination of reactants or products, or by reduction to less active palladium species.

  • Zinc-based catalysts (e.g., ZnO, Zn(OAc)₂): These are often used in CO₂-based formylation reactions. They can be sensitive to water content , which can affect the catalyst's structure and activity. Other potential poisons include strong acids or bases that can alter the catalyst's surface properties.

  • Copper-based catalysts: Copper catalysts can be employed in various formylation reactions. They are particularly vulnerable to poisoning by sulfur and halide compounds .[5]

Q3: What are the initial signs of catalyst poisoning in my this compound synthesis?

A3: The initial indications of catalyst poisoning can manifest in several ways:

  • A noticeable decrease in the reaction rate , requiring longer reaction times to achieve the desired conversion.

  • A significant drop in the final product yield compared to previous successful runs under the same conditions.

  • A change in the reaction selectivity , leading to the formation of unexpected byproducts.

  • In continuous flow systems, a gradual increase in back-pressure may indicate fouling, a form of deactivation.[6]

  • A change in the color of the catalyst or reaction mixture can sometimes indicate a change in the catalyst's oxidation state or the deposition of poisons.

Q4: Can a poisoned catalyst be regenerated?

A4: In many cases, yes. The feasibility and method of regeneration depend on the type of catalyst and the nature of the poison.

  • For fouling by carbonaceous deposits (coking): A common method is calcination, which involves heating the catalyst in a controlled atmosphere (e.g., air or a mixture of air and inert gas) to burn off the deposits.[3]

  • For poisoning by adsorbed species: Treatment with a suitable solvent wash or a mild acid/base wash can sometimes remove the poison.[7][8] For some metal catalysts, a reduction treatment with hydrogen at elevated temperatures can regenerate the active sites.[9]

  • For palladium catalysts: Regeneration can sometimes be achieved by washing with solvents to remove adsorbed impurities, followed by a reduction step. For instance, a deactivated Pd/C catalyst can be washed with solvents like chloroform (B151607) and glacial acetic acid, followed by drying.[7][10] Another approach involves washing with an alkaline solution, followed by treatment with an oxidizing acid and then a reducing agent like formaldehyde (B43269) or hydrazine (B178648).[11]

Troubleshooting Guides

Issue 1: Gradual Decrease in this compound Yield Over Several Runs

Symptoms: You observe a consistent decline in the product yield over a series of batch reactions or a gradual drop in conversion in a continuous flow setup.

Possible Causes and Troubleshooting Steps:

  • Catalyst Poisoning from Feedstock Impurities:

    • Action: Analyze your starting materials (N-methylaniline, formic acid, CO₂, hydrosilanes) and solvents for common poisons. For palladium catalysts, pay close attention to sulfur-containing impurities. For zinc-based systems, check the water content.

    • Solution: Purify your reactants and solvents before use. Consider passing them through a guard bed containing an adsorbent specific to the suspected poison.

  • Catalyst Fouling (Coking):

    • Action: In continuous systems, monitor the back-pressure of the reactor.[6] For batch reactions, visually inspect the catalyst after the reaction for any change in appearance (e.g., darkening).

    • Solution: Optimize reaction conditions to minimize coke formation, such as lowering the reaction temperature.[6] If fouling has occurred, attempt to regenerate the catalyst through calcination.[3]

  • Thermal Degradation (Sintering):

    • Action: Review your reaction temperature. Ensure that there are no "hot spots" in your reactor that could lead to localized overheating.

    • Solution: Operate at the lowest effective temperature that provides a good reaction rate and selectivity.

Issue 2: Sudden and Significant Drop in Reaction Rate and Yield

Symptoms: The reaction, which was previously running smoothly, suddenly slows down or stops completely, resulting in a very low yield.

Possible Causes and Troubleshooting Steps:

  • Acute Catalyst Poisoning:

    • Action: A sudden drop in activity strongly suggests the introduction of a potent catalyst poison. Review any recent changes in reagent sources, solvent batches, or gas supplies.

    • Solution: Immediately halt the reaction and try to identify the source of the contamination. If a new batch of a reagent was introduced, test it on a small scale with a fresh catalyst.

  • Mechanical Failure in Continuous Flow Systems:

    • Action: In a packed-bed reactor, channeling can occur, where the reactant stream bypasses the catalyst bed. Check for any inconsistencies in the packing of the catalyst.

    • Solution: Ensure the catalyst bed is packed uniformly. If channeling is suspected, the reactor will need to be repacked.

Data Presentation

Table 1: Hypothetical Quantitative Impact of Sulfur Poisoning on a Palladium-Catalyzed N-Formylation Reaction

Sulfur Compound (as H₂S in feed)Catalyst SystemN-methylaniline Conversion (%)This compound Yield (%)Reaction Time (hours)
0 ppm1 mol% Pd/C>99984
10 ppm1 mol% Pd/C65628
50 ppm1 mol% Pd/C<20<1512
100 ppm1 mol% Pd/C<5<512

Note: This table presents illustrative data to demonstrate the potential impact of a common poison. Actual results may vary depending on the specific reaction conditions and catalyst.

Experimental Protocols

Protocol 1: Testing Catalyst Susceptibility to a Specific Poison (Example: Sulfur on Pd/C)

Objective: To quantify the effect of a known concentration of a sulfur-containing compound on the performance of a Pd/C catalyst in the N-formylation of N-methylaniline.

Materials:

  • N-methylaniline (high purity)

  • Formic acid (high purity)

  • Pd/C catalyst (e.g., 5 wt%)

  • Toluene (B28343) (anhydrous)

  • Thiophene (B33073) (as a representative sulfur poison)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • GC or HPLC for reaction monitoring and yield determination

Procedure:

  • Preparation of Stock Solution of Poison: Prepare a stock solution of thiophene in toluene at a known concentration (e.g., 1000 ppm).

  • Reaction Setup: In a series of identical round-bottom flasks, add N-methylaniline (1.0 eq), formic acid (1.2 eq), and toluene.

  • Introduction of Poison: To each flask, add a calculated volume of the thiophene stock solution to achieve the desired final concentrations of the poison (e.g., 0 ppm, 10 ppm, 50 ppm, 100 ppm).

  • Catalyst Addition: Add the Pd/C catalyst to each flask.

  • Reaction: Heat the reaction mixtures to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Take aliquots from each reaction at regular time intervals and analyze them by GC or HPLC to determine the conversion of N-methylaniline and the yield of this compound.

  • Data Analysis: Plot the conversion and yield as a function of time for each poison concentration. This will provide a quantitative measure of the inhibitory effect of the sulfur compound.

Protocol 2: Regeneration of a Deactivated Pd/C Catalyst

Objective: To regenerate a Pd/C catalyst that has been deactivated during the N-formylation of N-methylaniline.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol (B129727)

  • Sodium hydroxide (B78521) solution (5-10 wt%)

  • Nitric acid solution (e.g., 1 M)

  • Formaldehyde solution (37 wt%) or Hydrazine hydrate (B1144303) solution (25 wt%)

  • Filtration apparatus

  • Beakers and other laboratory glassware

Procedure:

  • Initial Washing: After the reaction, filter the deactivated catalyst. Wash it several times with deionized water to remove any water-soluble impurities, followed by several washes with methanol to remove organic residues.

  • Alkaline Wash: Suspend the washed catalyst in a 5-10% sodium hydroxide solution and heat the mixture (e.g., to 50-80 °C) with stirring for 1-2 hours. This step helps to remove strongly adsorbed organic species.[11]

  • Neutralization: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

  • Acid Treatment: Place the catalyst in a nitric acid solution and bring it to a boil for a short period. This step can help to re-oxidize the palladium surface. Caution: Handle nitric acid with appropriate safety precautions.

  • Reduction: After filtering and washing the acid-treated catalyst, suspend it in a solution of a reducing agent such as formaldehyde or hydrazine hydrate. Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 1-2 hours to reduce the palladium oxide back to its active metallic form.[11][12]

  • Final Washing and Drying: Filter the regenerated catalyst, wash it thoroughly with deionized water and then methanol, and dry it under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst using the procedure outlined in Protocol 1 (with 0 ppm poison) to determine the extent of activity recovery.

Mandatory Visualization

Troubleshooting_Workflow start Start: Decreased Yield/Rate in This compound Synthesis check_symptoms Symptom Analysis: Gradual Decline or Sudden Drop? start->check_symptoms gradual Gradual Decline check_symptoms->gradual Gradual sudden Sudden Drop check_symptoms->sudden Sudden check_feed Analyze Reactant/Solvent Purity (e.g., for S, H₂O) gradual->check_feed check_pressure Monitor Back-Pressure (Continuous Flow) gradual->check_pressure check_temp Verify Reaction Temperature (No Hot Spots) gradual->check_temp acute_poison Acute Poisoning Event sudden->acute_poison poison_suspected Poisoning Suspected check_feed->poison_suspected fouling_suspected Fouling/Coking Suspected check_pressure->fouling_suspected sintering_suspected Sintering Suspected check_temp->sintering_suspected purify_reagents Purify Reagents/Solvents Use Guard Bed poison_suspected->purify_reagents Yes regenerate_coked Regenerate Catalyst (e.g., Calcination) fouling_suspected->regenerate_coked Yes optimize_temp Optimize Temperature (Lower if possible) sintering_suspected->optimize_temp Yes check_new_batches Investigate Recent Changes: New Reagent/Solvent Batch? acute_poison->check_new_batches isolate_source Isolate and Test Contaminated Source check_new_batches->isolate_source Poisoning_Mechanism cluster_catalyst Catalyst Surface active_site Active Site (e.g., Pd, Zn, Cu) blocked_site Blocked Active Site product Product (this compound) active_site->product Catalyzes formation of no_reaction No Reaction blocked_site->no_reaction reactants Reactants (N-methylaniline, Formylating Agent) reactants->active_site Binds to reactants->blocked_site Cannot Bind poison Poison (e.g., Sulfur, Water, CO) poison->active_site Strongly Binds to

References

Scale-up challenges for reactions using N-Methylformanilide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methylformanilide Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (NMF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving NMF.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (NMF) is a versatile organic compound widely used as a solvent and a reagent in various chemical syntheses.[1] Its excellent solvent properties make it suitable for a range of organic compounds.[1] In synthetic chemistry, it is a crucial intermediate for producing pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1] One of its most notable uses is as a formylating agent in the Vilsmeier-Haack reaction to produce aldehydes and ketones.[2][3]

Q2: What are the key physical and chemical properties of this compound?

This compound is typically a clear, colorless to pale yellow liquid.[1][2] It is stable under recommended storage conditions.[4][5] Key quantitative properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Typical Value References
CAS Number 93-61-8 [1][5]
Molecular Formula C₈H₉NO [1][5]
Molecular Weight 135.17 g/mol [1]
Purity ≥ 99% (GC) [1]
Appearance Clear colorless to yellow liquid [1][2]
Density 1.095 g/mL at 25 °C [2]
Melting Point 8 - 13 °C [1][2]
Boiling Point 243 - 244 °C [1][2]
Flash Point 126 °C (258.8 °F) [5][6]

| Refractive Index | n20/D 1.561 |[2] |

Q3: What are the primary safety concerns when handling this compound, especially at a larger scale?

This compound is classified as harmful if swallowed and can cause eye, skin, and respiratory tract irritation.[5][6] When scaling up, it is crucial to use adequate ventilation to keep airborne concentrations low and to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[6] The material is stable under normal temperatures, but upon heating to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and carbon oxides.[4][7][8] It is incompatible with strong oxidizing agents, acids, and bases.[4][8][9]

Q4: How should this compound be properly stored and handled?

NMF should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidants.[4][6] Wash hands and skin thoroughly after handling.[6] In case of a spill, absorb it with an inert material (like vermiculite (B1170534) or sand) and place it in a suitable container for disposal, ensuring the area is well-ventilated.[4][6]

prep_ppe Don PPE (Goggles, Gloves, Lab Coat) handle_transfer Transfer NMF Carefully prep_ppe->handle_transfer prep_area Work in Ventilated Area (Fume Hood) prep_area->handle_transfer handle_reaction Monitor Reaction cleanup_spill Manage Spills with Inert Absorbent handle_reaction->cleanup_spill cleanup_dispose Dispose Waste per Local Regulations storage_conditions Store in Cool, Dry, Well-Ventilated Area cleanup_dispose->storage_conditions storage_container Keep Container Tightly Closed

Caption: Workflow for the safe handling of this compound.[5]

Troubleshooting Guide for Scale-Up Reactions

Q5: My reaction yield is significantly lower on a larger scale compared to the lab scale. What are the potential causes?

Low yield during scale-up can be attributed to several factors:

  • Inefficient Mixing: Inadequate agitation in larger reactors can lead to poor mass and heat transfer, creating localized "hot spots" or areas of high concentration, which can promote side reactions.

  • Heat Transfer Issues: Exothermic reactions that are easily controlled on a small scale can become problematic in large reactors with lower surface-area-to-volume ratios. Poor heat dissipation can lead to temperature increases that favor byproduct formation or decomposition of the product or reagents.[10]

  • Reagent Addition Rate: The rate of addition for critical reagents, such as phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction, is crucial. An addition rate that is too fast can cause temperature spikes and side reactions.

  • Impurity Accumulation: Impurities in starting materials or solvents, which may be negligible on a small scale, can have a significant impact on larger runs. Water is a common impurity that can affect reactions like the Vilsmeier-Haack.[11][12]

start Low Yield Observed at Scale check_mixing Evaluate Mixing Efficiency (Agitator speed, baffle design) start->check_mixing sub_mixing Poor Mixing? check_mixing->sub_mixing check_temp Analyze Temperature Profile (Exotherms, cooling capacity) sub_temp Poor Temp Control? check_temp->sub_temp check_addition Review Reagent Addition Rate & Method sub_addition Addition Too Fast? check_addition->sub_addition check_purity Verify Purity of Starting Materials & Solvents sub_purity Impurities Present? check_purity->sub_purity sub_mixing->check_temp No sol_mixing Optimize Agitation Improve Baffling sub_mixing->sol_mixing Yes sub_temp->check_addition No sol_temp Improve Cooling Slow Reagent Addition sub_temp->sol_temp Yes sub_addition->check_purity No sol_addition Decrease Addition Rate Use Sub-surface Addition sub_addition->sol_addition Yes sol_purity Purify/Re-source Materials Dry Solvents sub_purity->sol_purity Yes

Caption: Logical diagram for troubleshooting low reaction yields during scale-up.

Q6: I am observing unexpected byproducts in my scaled-up Vilsmeier-Haack reaction. What are they and how can I minimize them?

In a Vilsmeier-Haack reaction, the Vilsmeier reagent, formed from NMF and an activating agent like POCl₃, is a key intermediate.[3][13] Common issues leading to byproducts include:

  • Thermal Decomposition: The Vilsmeier reagent and the reaction mixture itself can be thermally unstable.[10] Exceeding the optimal temperature range can lead to decomposition. Upon heating, NMF can potentially decompose to carbon monoxide and nitrogen oxides.[4][11]

  • Hydrolysis: The Vilsmeier reagent and the subsequent iminium salt intermediate are sensitive to water. Premature hydrolysis can quench the reagent and lead to incomplete reactions. Ensure all reagents and solvents are anhydrous.[12]

  • Side Reactions with Substrate: If the substrate has multiple reactive sites, lack of temperature control or incorrect stoichiometry can lead to di-formylation or reaction at undesired positions.

To minimize byproducts, ensure strict temperature control, use anhydrous reagents and solvents, and optimize the rate of reagent addition. Consider adding the activating agent (e.g., POCl₃) to a mixture of the substrate and NMF, so the Vilsmeier reagent is consumed as it is formed, preventing its accumulation.[10]

Q7: How can I effectively monitor the reaction progress on a large scale?

While direct sampling can be more challenging in large, pressurized reactors, several techniques are available:

  • In-situ Spectroscopy: Techniques like FTIR or Raman spectroscopy can provide real-time data on the concentration of reactants and products without the need for sampling.

  • Offline Chromatography: For many processes, taking periodic samples for analysis by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) remains the standard.[11][13][14] This allows for accurate tracking of starting material consumption and product formation.

  • Calorimetry: Reaction calorimetry can be used during scale-up studies to monitor the heat flow of the reaction. This not only indicates the reaction rate but also provides critical safety data regarding the exotherm.[10]

Q8: The work-up and purification process is difficult to scale. What are the main challenges and solutions?

  • Challenge: Quenching. Quenching a large-scale Vilsmeier-Haack reaction by adding the reaction mixture to iced water or a basic solution is highly exothermic and can be hazardous if not controlled.

    • Solution: Reverse the addition. Slowly add the quenching solution (e.g., chilled water or sodium acetate (B1210297) solution) to the cooled reaction mixture to better control the temperature.[13] Ensure the quenching vessel is adequately sized and has efficient cooling.

  • Challenge: Extractions. Liquid-liquid extractions with large volumes of solvents can be inefficient and lead to the formation of emulsions.

    • Solution: Use continuous liquid-liquid extraction equipment or centrifugal extractors for more efficient phase separation on a large scale.

  • Challenge: Purification. Column chromatography, while common in the lab, is often impractical and expensive for multi-kilogram production.[13][15]

    • Solution: Explore alternative purification methods such as crystallization, recrystallization, or distillation (if the product is thermally stable and volatile).[15][16][17] Developing a process where the product crystallizes directly from the reaction mixture or upon addition of an anti-solvent is often the most scalable approach.

Experimental Protocols

Representative Lab-Scale Protocol: Vilsmeier-Haack Formylation of N,N-dimethylaniline

This protocol describes a representative lab-scale synthesis. When scaling up, all parameters, especially rates of addition and temperature control, must be carefully re-evaluated.

Materials & Reagents:

  • This compound (NMF)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (substrate)

  • Anhydrous Dichloromethane (DCM, solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve this compound (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add POCl₃ (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.[14]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.[14]

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature at 0-5 °C.[14]

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[13][14]

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.[13][14]

    • Continue stirring until the intermediate iminium salt is fully hydrolyzed.[13]

    • Transfer the mixture to a separatory funnel and extract the product into DCM (3x volume).[14]

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13][14]

    • Purify the crude product by silica (B1680970) gel column chromatography or recrystallization.[13]

Table 2: Typical Reaction Parameters for Vilsmeier-Haack Formylation

Parameter Value / Method References
Substrate N,N-Dimethylaniline [14]
Formylating Agent This compound [14]
Activating Agent Phosphorus Oxychloride (POCl₃) [14]
Reaction Temperature 0 °C to Room Temperature [14]
Reaction Time 2-4 hours [14]
Monitoring TLC, LC-MS [13][14]
Typical Yield (Lab Scale) 75-85% [14]

| Analysis | ¹H NMR, ¹³C NMR, MS |[13] |

reagent_prep 1. Prepare Vilsmeier Reagent (NMF + POCl₃ in DCM at 0°C) reaction 2. Formylation (Add Substrate at 0°C, Warm to RT) reagent_prep->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 4. Work-up (Quench on Ice/Base, Extract with DCM) monitoring->workup purification 5. Purification (Dry, Concentrate, Chromatography/Recrystallization) workup->purification analysis 6. Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a Vilsmeier-Haack reaction.[13][14]

References

Troubleshooting guide for incomplete N-Methylformanilide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-Methylformanilide.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction is not going to completion. What are the common causes?

An incomplete reaction is often due to the equilibrium nature of the formylation of N-methylaniline with formic acid. The primary causes include:

  • Presence of Water: The reaction produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of this water can inhibit the forward reaction, preventing it from going to completion. The reaction is a balanced equilibrium of esterification and hydrolysis, which requires the continuous removal of water.[2][3]

  • Reagent Purity: The purity of N-methylaniline and formic acid is crucial. Impurities can lead to side reactions or interfere with the primary reaction pathway.[4]

  • Reaction Temperature and Time: The reaction may require specific temperature conditions and sufficient time to reach completion. For instance, heating the mixture to reflux for approximately 4-6 hours is a common procedure.[5] One method involves maintaining a temperature of 90-100°C for 4.5 hours.[2]

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to an incomplete conversion of the limiting reagent.

Q2: How can I effectively remove water from the reaction mixture to improve the yield?

Water removal is critical for driving the reaction towards the product side. Common laboratory techniques include:

  • Azeotropic Distillation: This is a highly effective method. Toluene (B28343) is often used as a solvent to form an azeotrope with water, which is then removed using a Dean-Stark apparatus.[1][5] As the azeotrope distills, the water is collected in the trap, while the toluene is returned to the reaction flask.[1] The vapor temperature will be around 87-88°C as long as the water azeotrope is present, rising to 108-110°C once the water has been removed.[1]

  • Chemical Dehydrating Agents: An alternative method involves using a chemical dewatering agent like metaboric anhydride (B1165640) (formed in situ from boric acid). This agent timely removes the water produced, breaking the equilibrium and allowing the reaction to proceed quickly and thoroughly.[3] This method has been reported to achieve a conversion rate greater than 99%.[2]

Q3: What are potential side reactions, and how can I minimize them?

While the direct formylation is the primary reaction, side reactions can occur, especially under non-optimal conditions.

  • Degradation of Product: this compound can degrade under harsh conditions. It's important to follow established purification protocols, such as vacuum distillation, to avoid decomposition at high temperatures.[5]

  • Impurity-Driven Reactions: Impurities in the starting materials can lead to undesired byproducts.[4] Always use reagents of high purity and ensure solvents are anhydrous where required.[4] The use of toluene as a solvent serves to minimize side reactions by controlling the reaction temperature and facilitating water removal.[1]

Q4: My crude product appears discolored. What is the cause and how can I purify it?

Discoloration can arise from impurities in the starting materials or slight degradation during the reaction. The crude this compound can be purified to a clear, colorless to light yellow liquid using one of the following methods:

  • Vacuum Distillation: This is the most common and effective method for purifying this compound.[5] Collecting the fraction that boils at the correct temperature and pressure ensures high purity.[1][5]

  • Column Chromatography: For smaller scales or to remove specific impurities, column chromatography on silica (B1680970) gel using a hexane (B92381) and ethyl acetate (B1210297) eluent can be employed.[5]

Q5: What are the expected yields for this compound synthesis?

Yields are highly dependent on the chosen synthetic route and the effectiveness of water removal.

  • By reacting N-methylaniline with formic acid and using toluene for azeotropic water removal, yields of 93-97% have been reported.[1]

  • A method using a ruthenium-based solid catalyst reported a conversion rate of 68.25% for aniline (B41778) with a selectivity of 98.31% for this compound.[6]

  • Using boric acid as a dehydrating agent can lead to a conversion rate of over 99% .[2]

Data Presentation

Table 1: Physical Properties of this compound

Property Value Reference
Appearance Clear colorless to yellow liquid [7]
Melting Point 8-13 °C [7]
Boiling Point 243-244 °C (at atmospheric pressure) [7]
130-132 °C (at 22 mmHg) [1]
117-121 °C (at 8 mmHg) [1]
118-122 °C (at 10 mmHg) [5]
Density 1.095 g/mL at 25 °C [7]
Refractive Index (n20/D) 1.561 [7]

| Water Solubility | Immiscible (10.3 g/L) |[7] |

Experimental Protocols

Protocol 1: Synthesis via Azeotropic Distillation

This protocol is adapted from a procedure in Organic Syntheses.[1]

1. Reaction Setup:

  • In a 3-liter round-bottomed flask, combine N-methylaniline (321 g, 3 moles), 85-90% formic acid (300 g), and toluene (1.8 L).[1]

  • Fit the flask with an indented column connected to a condenser set for downward distillation and a collection flask or a Dean-Stark apparatus.[1]

2. Reaction:

  • Heat the solution to a slow distillation.[1]

  • The water-toluene azeotrope will distill at a vapor temperature of 87-88°C.[1]

  • Continue the distillation until all the water has been removed, which is indicated by a rise in the vapor temperature to 108-110°C. This typically takes 5-6 hours.[1]

3. Work-up and Purification:

  • After cooling, transfer the remaining solution to a modified Claisen flask for vacuum distillation.[1]

  • Collect the fraction boiling at 114-121°C at 8 mmHg.[1] The expected yield is 380-393 g (93-97%).[1]

  • Alternatively, after cooling the reaction, wash the solution sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Extract any aqueous layers with ethyl acetate, combine the organic layers, and dry over anhydrous magnesium sulfate (B86663) before solvent removal and distillation.[5]

Visualizations

Reaction Pathway and Troubleshooting

cluster_start Starting Materials cluster_reaction Reaction cluster_issue Potential Issue cluster_solution Solution cluster_workup Work-up & Purification cluster_product Final Product NMA N-Methylaniline React Formylation Reaction (Reflux in Toluene) NMA->React FA Formic Acid FA->React Equilibrium Equilibrium Forms (H₂O byproduct inhibits reaction) React->Equilibrium Generates Workup Aqueous Wash (NaHCO₃, Brine) React->Workup Proceeds to Equilibrium->React Inhibits WaterRemoval Remove H₂O via Dean-Stark Trap Equilibrium->WaterRemoval WaterRemoval->React Drives reaction forward Distill Vacuum Distillation Workup->Distill Product Pure this compound Distill->Product

Caption: Workflow for this compound synthesis with a focus on overcoming reaction equilibrium.

Troubleshooting Guide for Incomplete Reactions

start Incomplete Reaction Observed (e.g., by TLC/GC) check_water Is water being effectively removed? start->check_water check_reagents Are reagents pure and anhydrous? check_water->check_reagents Yes sol_water Implement/check Dean-Stark trap or use a drying agent (Boric Acid) check_water->sol_water No check_conditions Are reaction time and temperature adequate? check_reagents->check_conditions Yes sol_reagents Use high-purity starting materials. Distill N-methylaniline if necessary. check_reagents->sol_reagents No sol_conditions Increase reflux time. Ensure correct temperature is maintained. check_conditions->sol_conditions No end Reaction should proceed to completion check_conditions->end Yes sol_water->end sol_reagents->end sol_conditions->end

Caption: A logical workflow for troubleshooting incomplete this compound reactions.

References

Technical Support Center: Purification Strategies for Post-Reaction Mixtures Containing N-Methylformanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted N-Methylformanilide (NMF) from reaction mixtures. This compound is a versatile organic compound, frequently employed as a solvent or reagent, notably in Vilsmeier-Haack reactions.[1][2][3] Its complete removal is crucial for obtaining pure products. This guide outlines the most common and effective purification techniques, offers detailed experimental protocols, and provides troubleshooting advice for challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The three main techniques for the removal of NMF are Liquid-Liquid Extraction, Distillation (simple or fractional under reduced pressure), and Column Chromatography. The choice of method depends on the properties of the desired product, the scale of the reaction, and the required final purity.

Q2: My desired product is a solid. What is the most straightforward method to remove NMF?

A2: If your product is a solid and has low solubility in a solvent in which NMF is soluble, precipitation and filtration can be a simple and effective initial purification step. The solid product can be washed with a suitable cold solvent to remove residual NMF. For higher purity, subsequent purification by recrystallization or chromatography may be necessary.

Q3: I've performed a Vilsmeier-Haack reaction using NMF. What is the standard work-up procedure to remove it?

A3: A typical work-up for a Vilsmeier-Haack reaction involves quenching the reaction mixture with ice water, followed by neutralization. The unreacted NMF can then be removed by thorough extraction with an organic solvent, followed by washing the organic layer with water and brine.[2] Due to NMF's moderate water solubility, multiple aqueous washes are often necessary.

Q4: Can this compound be removed by hydrolysis?

A4: While amides can be hydrolyzed to the corresponding amine and carboxylic acid, the conditions required for the hydrolysis of NMF are typically harsh (strong acid or base and high temperatures) and may not be compatible with many desired products. This method is generally not a preferred strategy for purification unless the desired product is stable under these conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Emulsion formation during aqueous extraction The presence of surfactants or fine solid particles in the reaction mixture. Vigorous shaking can also contribute to emulsion formation.- Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of theaqueous layer, which can help break the emulsion. - Filtration: Filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion. - Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Incomplete removal of NMF after aqueous extraction Insufficient number of washes or inadequate volume of wash solution. NMF has a LogP of 1.41, indicating a preference for the organic phase, but still possesses some water solubility.[1][4]- Increase the number of aqueous washes (e.g., 3-5 times). - Use a larger volume of water for each wash. - If the product is not water-sensitive, consider a back-extraction.
Co-distillation of NMF with the desired product The boiling points of NMF and the product are too close, even under reduced pressure.- Fractional Distillation: Use a fractionating column to improve the separation efficiency. - Alternative Purification: If distillation is ineffective, consider column chromatography for separation.
Product loss during purification The desired product may have some solubility in the wash solvent or may adhere to the stationary phase in chromatography.- Optimize Solvents: For extraction, select a wash solvent that minimizes product solubility. For chromatography, perform a thorough screening of solvent systems to ensure good separation and elution of the product. - Minimize Transfers: Reduce the number of transfers between flasks to minimize mechanical losses.

Data Presentation: Comparison of NMF Removal Methods

The selection of an appropriate purification method is critical and depends on the physicochemical properties of both this compound and the desired product.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight135.16 g/mol [1]
Boiling Point243-244 °C (lit.)[1][5]
Boiling Point (reduced pressure)114-121 °C / 8 mmHg[3]
Density1.095 g/mL at 25 °C (lit.)[1][5]
Solubility in WaterImmiscible[1][5]
LogP (Octanol-Water)1.41[1]

Table 2: Qualitative Comparison of Purification Methods for NMF Removal

Method Principle of Separation Advantages Disadvantages Best Suited For
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases based on differential solubility.- Simple and rapid for initial cleanup. - Suitable for large-scale reactions.- May not achieve high purity alone. - Risk of emulsion formation. - Can be solvent-intensive.Removing the bulk of NMF, especially when the desired product has low water solubility.
Distillation Separation based on differences in boiling points.[3]- Can provide high purity for liquid products. - Effective for large quantities.- Requires the product to be thermally stable. - Ineffective if boiling points are close.Liquid products with a boiling point significantly different from NMF.
Column Chromatography Differential adsorption of components onto a stationary phase.- Can achieve very high purity. - Applicable to a wide range of compounds (solids and liquids).- Can be time-consuming and labor-intensive. - Potential for product loss on the column. - More expensive on a large scale due to solvent and stationary phase costs.Achieving high purity, separating complex mixtures, and when other methods fail.

Experimental Protocols

Protocol 1: Removal of NMF by Aqueous Extraction

This protocol is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent and has low water solubility.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it 10-15 times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the aqueous wash (steps 3-5) at least two more times to maximize the removal of NMF.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now with significantly reduced NMF content.

Protocol 2: Removal of NMF by Vacuum Distillation

This method is ideal for thermally stable liquid products with a boiling point that is significantly different from that of NMF.

  • Initial Solvent Removal: If the reaction was performed in a solvent, remove the bulk of the solvent using a rotary evaporator.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is recommended to use a short path distillation apparatus for high-boiling compounds to minimize product loss.

  • Distillation: Gradually heat the crude mixture under reduced pressure.

  • Fraction Collection: Collect the fractions that distill over a narrow temperature range corresponding to the boiling point of the desired product. The NMF will either remain as a higher-boiling residue or distill at a different temperature depending on the relative boiling points. A typical boiling point for NMF under reduced pressure is 114-121 °C at 8 mmHg.[3]

Protocol 3: Removal of NMF by Flash Column Chromatography

This technique is suitable for achieving high purity for both solid and liquid products.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on the polarity of the desired product and NMF.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_extraction start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Wash with Water (3x) dissolve->extract brine Wash with Brine extract->brine dry Dry over Na2SO4 brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for NMF removal by extraction.

experimental_workflow_distillation start Crude Reaction Mixture rotovap Remove Reaction Solvent start->rotovap distill Vacuum Distillation rotovap->distill collect Collect Product Fraction distill->collect product Pure Liquid Product collect->product

Caption: Workflow for NMF removal by distillation.

experimental_workflow_chromatography start Crude Product adsorb Adsorb on Silica start->adsorb load Load on Column adsorb->load elute Elute with Solvent Gradient load->elute collect Collect Fractions (TLC analysis) elute->collect combine Combine Pure Fractions collect->combine concentrate Concentrate combine->concentrate product High Purity Product concentrate->product

Caption: Workflow for NMF removal by chromatography.

References

Technical Support Center: Impact of Impurities in N-Methylformanilide on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to impurities in N-Methylformanilide (NMF) and their impact on experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (NMF)?

A1: The most common impurities in NMF typically arise from its synthesis, which commonly involves the reaction of N-methylaniline and formic acid, or from its degradation.[1] These impurities include:

  • Water (H₂O): Introduced from reagents or absorbed from the atmosphere due to the hygroscopic nature of NMF.

  • N-methylaniline: Unreacted starting material.[1]

  • Formic acid: Unreacted starting material or a degradation product.[2][3]

Q2: How can these impurities adversely affect my reaction?

A2: Impurities in NMF can lead to a variety of undesirable reaction outcomes:

  • Reduced Yield: Water can decompose reactive intermediates, such as the Vilsmeier reagent in formylation reactions, leading to lower product yields.

  • Byproduct Formation: Unreacted starting materials can participate in side reactions. For example, residual formic acid can lead to N-formylation of amine substrates.[3]

  • Inconsistent Results: Variable levels of impurities between different batches of NMF can lead to poor reproducibility of experiments.

  • Reaction Failure: High levels of impurities, particularly water, can completely inhibit the desired reaction.

Q3: In which reactions is the purity of this compound most critical?

A3: The purity of NMF is especially crucial in reactions where it is used as a reagent or solvent with highly reactive intermediates. A prime example is the Vilsmeier-Haack reaction , where NMF reacts with an activating agent like phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, a powerful formylating agent.[4] The presence of water can destroy this reagent, significantly impacting the reaction's success. Its purity is also critical in peptide synthesis, where it can be used as a solvent, and impurities can cause side reactions like unwanted formylation of the peptide chain.

Q4: How can I detect and quantify impurities in my this compound?

A4: Several analytical techniques can be employed to assess the purity of NMF:

  • Karl Fischer Titration: This is the standard method for accurately determining water content.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities like N-methylaniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify and quantify the main component and any organic impurities with distinct signals.[5]

  • Infrared (IR) Spectroscopy: Can indicate the presence of water (broad O-H stretch) or other functional groups related to impurities.

Troubleshooting Guides

Issue 1: Low or No Yield in a Vilsmeier-Haack Formylation Reaction
Possible Cause Troubleshooting Step Rationale
Impure this compound Purify the NMF by vacuum distillation before use.Removes water, residual N-methylaniline, and formic acid which can interfere with the reaction.
Presence of Water Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade NMF.The Vilsmeier reagent is highly sensitive to moisture and will rapidly decompose in its presence.[6]
Degraded NMF Use freshly opened or recently purified NMF.NMF can degrade over time, especially if not stored properly, leading to an increase in impurities.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of the Vilsmeier reagent may be necessary.The ratio of NMF and the activating agent to the substrate is crucial for optimal conversion.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step Rationale
N-formylation of Amine Substrate If your substrate has a reactive amine group, consider protecting it before the formylation reaction. Purify the NMF to remove formic acid.Residual formic acid in the NMF can act as a formylating agent, leading to this side reaction.[3]
Di-formylation Adjust the stoichiometry of the Vilsmeier reagent to substrate ratio. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed.Using a large excess of the Vilsmeier reagent can lead to multiple formylations on highly activated substrates.
Polymerization/Tarry material Ensure proper temperature control, as the Vilsmeier-Haack reaction can be exothermic.Overheating can lead to decomposition of the starting material and/or product, resulting in polymerization.

Quantitative Data

While specific quantitative data correlating impurity levels in this compound to reaction outcomes is not widely available in the public domain, the following table illustrates the impact of reagent stoichiometry on product distribution in a typical Vilsmeier-Haack reaction. This highlights the importance of precise control over reaction parameters, which can be affected by impurities.

Table 1: Effect of Vilsmeier Reagent to Substrate Ratio on Product Distribution

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: This data is representative and the optimal ratio will depend on the specific substrate and reaction conditions.

Table 2: Typical Purity Specifications for High-Grade this compound

ParameterSpecification
Purity (by GC)≥ 99.5%
Water Content (by Karl Fischer)≤ 0.1%
N-methylaniline≤ 0.2%
Formic Acid≤ 0.1%

Experimental Protocols

Protocol 1: Purity Analysis of this compound by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • GC-MS Parameters (Typical):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Detector: Scan from m/z 35 to 350.

  • Data Analysis: Identify the this compound peak and any impurity peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the impurities by area percentage.

Protocol 2: Determination of Water Content by Karl Fischer Titration
  • Apparatus: A calibrated Karl Fischer titrator (volumetric or coulometric).

  • Reagent: Use a suitable Karl Fischer reagent. For this compound, a reagent with a formamide-based solvent can be effective.

  • Procedure:

    • Add a known volume of the Karl Fischer solvent to the titration vessel and titrate to the endpoint to neutralize any residual water.

    • Accurately weigh and inject a known amount of the this compound sample into the vessel.

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Protocol 3: Purification of this compound by Vacuum Distillation
  • Apparatus: A standard vacuum distillation setup with a fractionating column. Ensure all glassware is dry.

  • Procedure:

    • Place the impure this compound in the distillation flask.

    • Slowly reduce the pressure to the desired level (e.g., 8 mmHg).

    • Gradually heat the flask.

    • Collect the fraction that distills at a constant temperature (boiling point of NMF at 8 mmHg is approximately 114-121 °C).[1]

    • Discard the initial and final fractions, which are likely to be enriched in more volatile and less volatile impurities, respectively.

Visualizations

experimental_workflow cluster_analysis Impurity Analysis cluster_purification Purification Workflow start NMF Sample kf Karl Fischer Titration start->kf Water Content gcms GC-MS Analysis start->gcms Organic Impurities nmr NMR Spectroscopy start->nmr Structural Confirmation & Quantification end_analysis Purity Assessment kf->end_analysis gcms->end_analysis nmr->end_analysis impure_nmf Impure NMF distillation Vacuum Distillation impure_nmf->distillation collect Collect Pure Fraction distillation->collect pure_nmf Purified NMF collect->pure_nmf

Workflow for this compound Analysis and Purification.

troubleshooting_vilsmeier start Low/No Yield in Vilsmeier-Haack Reaction check_reagents Check Reagent Purity (NMF, POCl₃) start->check_reagents is_pure Are reagents pure and anhydrous? check_reagents->is_pure purify Purify NMF (Vacuum Distillation) is_pure->purify No check_stoichiometry Verify Stoichiometry is_pure->check_stoichiometry Yes purify->check_reagents is_stoichiometry_correct Is stoichiometry correct? check_stoichiometry->is_stoichiometry_correct adjust_stoichiometry Optimize Reagent Ratios is_stoichiometry_correct->adjust_stoichiometry No check_conditions Review Reaction Conditions (Temperature, Time) is_stoichiometry_correct->check_conditions Yes adjust_stoichiometry->check_stoichiometry are_conditions_optimal Are conditions optimal? check_conditions->are_conditions_optimal optimize_conditions Adjust Temperature/Time are_conditions_optimal->optimize_conditions No success Successful Reaction are_conditions_optimal->success Yes optimize_conditions->check_conditions

Troubleshooting Logic for a Failed Vilsmeier-Haack Reaction.

degradation_pathway nmf This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) nmf->hydrolysis nma N-methylaniline hydrolysis->nma formic_acid Formic Acid hydrolysis->formic_acid

Proposed Degradation Pathway of this compound.

References

Validation & Comparative

A Comparative Guide to N-Methylformanilide Alternatives in Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Formylating Reagents with Supporting Experimental Data

The Vilsmeier-Haack reaction stands as a cornerstone of modern organic synthesis, enabling the formylation of a wide array of electron-rich aromatic and heteroaromatic compounds. While N-Methylformanilide (NMF) has traditionally been a common reagent for this transformation, a range of alternatives offer distinct advantages in terms of availability, safety, and reactivity. This guide provides a comprehensive comparison of this compound with its primary alternatives, focusing on quantitative performance data, detailed experimental protocols, and the underlying reaction mechanism.

Performance Comparison of Formylating Reagents

The choice of formylating reagent in the Vilsmeier-Haack reaction can significantly influence the reaction's efficiency, including yield and reaction time. Below is a comparative summary of this compound and its common alternatives in the formylation of various substrates.

SubstrateFormylating ReagentActivating AgentProductYield (%)Reference
N,N-DimethylanilineThis compoundPOCl₃p-Dimethylaminobenzaldehyde~50[1]
N,N-DimethylanilineN,N-Dimethylformamide (DMF)POCl₃p-Dimethylaminobenzaldehyde80-84[1]
AnisoleN,N-Dimethylformamide (DMF)POCl₃p-Anisaldehyde40-75[2][3]
IndoleN,N-Dimethylformamide (DMF)POCl₃Indole-3-carboxaldehyde77-84[4][5]

Note: Yields can vary depending on specific reaction conditions such as temperature, solvent, and reaction time.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed experimental methodologies for the Vilsmeier-Haack reaction using N,N-Dimethylformamide (DMF), a widely adopted and effective alternative to this compound.

General Procedure for the Vilsmeier-Haack Reaction using N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃)

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Formation of the Vilsmeier Reagent:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride tube, place the desired amount of N,N-Dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent, a chloroiminium salt.[4] Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the reagent.

2. Formylation of the Aromatic Substrate:

  • Dissolve the electron-rich aromatic substrate in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or excess DMF).

  • Cool the solution of the substrate in an ice bath.

  • Slowly add the freshly prepared Vilsmeier reagent to the substrate solution with vigorous stirring.

  • After the addition, the reaction mixture is typically stirred at room temperature or heated to a specific temperature for a period ranging from a few hours to overnight, depending on the reactivity of the substrate.[6] Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium acetate (B1210297) solution or sodium hydroxide (B78521) solution, while keeping the temperature low.[4]

  • The product may precipitate out of the solution and can be collected by filtration.

  • Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[4]

Example Protocol: Formylation of N,N-Dimethylaniline using DMF and POCl₃

This specific protocol has been reported to yield 80-84% of p-dimethylaminobenzaldehyde.[1]

  • In a 2-liter three-necked flask, place 440 g (6 moles) of N,N-dimethylformamide and cool in an ice bath.

  • Slowly add 253 g (1.65 moles) of phosphorus oxychloride dropwise with stirring.

  • After the addition is complete and the initial exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with stirring.

  • Heat the reaction mixture on a steam bath and continue stirring for 2 hours.

  • Cool the mixture and pour it over 1.5 kg of crushed ice.

  • Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring.

  • Collect the precipitated p-dimethylaminobenzaldehyde by filtration, wash with water, and air-dry.[1]

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds through a well-established two-step mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the electron-rich substrate.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis Formamide (B127407) N,N-Disubstituted Formamide (e.g., DMF, NMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Formamide->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Intermediate_Complex Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate_Complex Aromatic_Substrate Electron-Rich Aromatic Substrate Aromatic_Substrate->Intermediate_Complex Electrophilic Attack Product Aryl Aldehyde Intermediate_Complex->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O)

Vilsmeier-Haack Reaction Workflow

The reaction commences with the nucleophilic attack of the formamide on phosphorus oxychloride, leading to the formation of the highly electrophilic Vilsmeier reagent. This reagent then undergoes an electrophilic aromatic substitution reaction with the electron-rich aromatic substrate. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde.

Other Alternatives to this compound

Besides N,N-Dimethylformamide, other N,N-disubstituted formamides can also be employed in the Vilsmeier-Haack reaction. These include:

  • N-Formylpiperidine: This reagent can be used in conjunction with activating agents like phosphorus oxychloride.[7]

  • N-Formylmorpholine: Another viable alternative to NMF.

While these reagents are effective, detailed comparative studies with quantitative yield data against NMF and DMF on a range of substrates are less commonly reported in the literature. The choice of formylating agent may depend on factors such as substrate reactivity, desired reaction conditions, and availability of the reagent.

Conclusion

For researchers and professionals in drug development and chemical synthesis, understanding the nuances of the Vilsmeier-Haack reaction and the performance of different formylating agents is crucial for optimizing synthetic routes. While this compound is a traditional reagent, N,N-Dimethylformamide (DMF) often provides superior yields and is widely accessible. This guide provides the necessary data and protocols to make informed decisions when selecting a formylating agent for the Vilsmeier-Haack reaction, ultimately contributing to more efficient and reproducible synthetic outcomes.

References

A Comparative Analysis of N-Methylformanilide and DMF as Formylating Agents in Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision that significantly influences reaction efficiency, yield, and substrate compatibility. This guide provides an objective comparison of two commonly employed formylating agents, N-Methylformanilide (NMF) and N,N-Dimethylformamide (DMF), in the context of the Vilsmeier-Haack reaction, supported by experimental data from established procedures.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically involves the use of a phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then effects the formylation of the substrate. Both NMF and DMF are staple reagents for this transformation, and their performance can vary depending on the substrate and reaction conditions.

Quantitative Performance Comparison

The choice between NMF and DMF can have a substantial impact on the yield of the desired formylated product. The following table summarizes quantitative data from established synthetic procedures, highlighting the performance of each reagent with different aromatic substrates.

SubstrateFormylating AgentActivating AgentProductYield (%)Reference
N,N-DimethylanilineN,N-Dimethylformamide (DMF)POCl₃p-Dimethylaminobenzaldehyde80-84%--INVALID-LINK--[1]
N,N-DimethylanilineThis compound (NMF)POCl₃p-Dimethylaminobenzaldehyde~50%--INVALID-LINK--[1]
Anthracene (B1667546)This compound (NMF)POCl₃9-Anthraldehyde (B167246)90-95%--INVALID-LINK--
β-Naphthyl ethyl etherThis compound (NMF)POCl₃2-Ethoxy-1-naphthaldehyde85-90%--INVALID-LINK--[2]

Based on the available data, DMF demonstrates a significantly higher yield in the formylation of N,N-dimethylaniline compared to NMF under similar conditions.[1] Conversely, NMF has been shown to be a highly effective formylating agent for polycyclic aromatic hydrocarbons like anthracene and for activated ethers like β-naphthyl ethyl ether, providing excellent yields.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are established experimental protocols for the Vilsmeier-Haack formylation using DMF and NMF.

Formylation of N,N-Dimethylaniline with DMF and POCl₃

Procedure: In a 2-liter three-necked round-bottomed flask equipped with a sealed stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride tube, 440 g (6 moles) of dimethylformamide is placed.[1] The flask is cooled in an ice bath, and 253 g (1.65 moles) of phosphorus oxychloride is added dropwise with stirring.[1] An exothermic reaction occurs, leading to the formation of the Vilsmeier reagent. After the addition of phosphorus oxychloride is complete and the exotherm has subsided, 200 g (1.65 moles) of dimethylaniline is added dropwise with stirring.[1] A yellow-green precipitate may form. The reaction mixture is then heated on a steam bath with continued stirring for 2 hours; the precipitate redissolves upon heating.[1] The mixture is cooled and then poured over 1.5 kg of crushed ice. The solution is neutralized to a pH of 6–8 with a saturated aqueous solution of sodium acetate. The precipitated p-dimethylaminobenzaldehyde is collected by filtration, washed with water, and air-dried. The reported yield is 198–208 g (80–84%).[1]

Formylation of Anthracene with this compound and POCl₃

Procedure: In a 500-ml. three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, a solution of 17.8 g. (0.1 mole) of anthracene and 100 ml. of o-dichlorobenzene is placed. The solution is warmed to 90-95° and stirred while a freshly prepared Vilsmeier reagent is added over 15–20 minutes. The Vilsmeier reagent is prepared by adding 23 g. (0.15 mole) of phosphorus oxychloride to 20.3 g. (0.15 mole) of this compound with cooling. After the addition is complete, the reaction mixture is stirred at 90-95° for 1 hour. The mixture is then cooled to room temperature and poured into a beaker containing 500 g. of ice and water. The o-dichlorobenzene is removed by steam distillation. The solid 9-anthraldehyde is collected on a Büchner funnel, washed with water, and dried. The yield is 18.5–19.5 g. (90–95%).

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which is then attacked by the electron-rich aromatic substrate. The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis Formamide Formamide (NMF or DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Aromatic Substrate Iminium_Intermediate Iminium Salt Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

The experimental workflow for a comparative study of NMF and DMF as formylating agents would involve parallel reactions where the only variable is the formylating agent.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_analysis Analysis and Comparison Substrate Aromatic Substrate Reagent_NMF This compound + POCl₃ Substrate->Reagent_NMF Reagent_DMF N,N-Dimethylformamide + POCl₃ Substrate->Reagent_DMF Reaction_NMF Vilsmeier-Haack Reaction (NMF) Reagent_NMF->Reaction_NMF Reaction_DMF Vilsmeier-Haack Reaction (DMF) Reagent_DMF->Reaction_DMF Workup Aqueous Workup & Purification Reaction_NMF->Workup Reaction_DMF->Workup Analysis Yield, Purity, and Spectroscopic Analysis Workup->Analysis Comparison Comparative Performance Evaluation Analysis->Comparison

Caption: Workflow for comparing NMF and DMF as formylating agents.

Conclusion

Both this compound and N,N-Dimethylformamide are effective formylating agents in the Vilsmeier-Haack reaction. The choice between them is highly dependent on the specific substrate. For the formylation of N,N-dimethylaniline, DMF provides a superior yield. However, for certain polycyclic aromatic hydrocarbons and other activated aromatic systems, NMF can deliver excellent results. It is recommended that for a novel substrate, both formylating agents be screened to determine the optimal conditions for the desired transformation. The provided protocols and data serve as a valuable starting point for researchers in the fields of organic synthesis and drug development.

References

A Comparative Guide to the Spectroscopic Characterization of Aromatic Aldehydes: N-Methylformanilide Route vs. Alternative Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of aromatic aldehydes is a cornerstone of molecular construction. The choice of synthetic route not only influences yield and purity but also dictates the practicality and scalability of the process. This guide provides a comprehensive comparison of the Vilsmeier-Haack reaction, utilizing N-Methylformanilide for the formylation of aromatic compounds, against prominent alternative methods: the Reimer-Tiemann reaction, the Gattermann reaction, and the oxidation of primary benzylic alcohols. The comparative analysis is supported by detailed experimental protocols and a summary of key spectroscopic data (¹H NMR, ¹³C NMR, and FT-IR) to aid in the characterization of the resulting aldehydes.

Performance Comparison of Aldehyde Synthesis Methods

The selection of an appropriate method for aromatic aldehyde synthesis is contingent on factors such as the nature of the substrate, desired regioselectivity, and reaction conditions. The following tables provide a quantitative comparison of the Vilsmeier-Haack reaction with its alternatives in terms of typical yields and key spectroscopic identifiers for a model product, benzaldehyde (B42025), where applicable.

Reaction Typical Yield (%) Substrate Scope Key Strengths Limitations
Vilsmeier-Haack Reaction 70-90%Electron-rich aromatics and heterocyclesMild conditions, high yields, good regioselectivityNot suitable for electron-deficient rings.
Reimer-Tiemann Reaction 30-60%Phenols and some electron-rich heterocyclesOrtho-formylation of phenolsModerate yields, formation of para-isomers, harsh basic conditions.[1]
Gattermann Reaction 40-70%Phenols, phenolic ethers, and some aromatic hydrocarbonsDirect formylation of less activated ringsUse of highly toxic HCN, harsh acidic conditions.[2]
Oxidation of Benzyl (B1604629) Alcohol >90%Primary benzylic alcoholsHigh yields, clean reaction, wide substrate toleranceRequires a suitable oxidizing agent and may lead to over-oxidation to carboxylic acid.[3][4]

Spectroscopic Data Comparison for Benzaldehyde

The identity and purity of the synthesized aldehydes are unequivocally established through spectroscopic techniques. Below is a comparative summary of the characteristic FT-IR and NMR spectral data for benzaldehyde, a common product of these reactions.

Spectroscopic Technique Vilsmeier-Haack Reaction Product Oxidation of Benzyl Alcohol Product
FT-IR (C=O stretch, cm⁻¹) ~1704[5]~1700-1705[6]
¹H NMR (Aldehydic H, δ ppm) ~9.9-10.0 (singlet)[7]~9.9-10.0 (singlet)[7]
¹³C NMR (Aldehydic C, δ ppm) ~192~192

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis and subsequent analysis of aromatic aldehydes.

Vilsmeier-Haack Reaction for the Synthesis of Benzaldehyde using this compound

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a calcium chloride drying tube, place this compound (1.1 equivalents) in anhydrous 1,2-dichloroethane.

  • Cool the flask in an ice bath and add phosphorus oxychloride (1.1 equivalents) dropwise with stirring over 30 minutes. The Vilsmeier reagent will form as a colored complex.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Add a solution of benzene (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate with vigorous stirring.

  • Continue stirring until the ice has melted and the intermediate iminium salt has completely hydrolyzed to the aldehyde.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure benzaldehyde.

Reimer-Tiemann Reaction for the Synthesis of Salicylaldehyde (B1680747)

Materials:

Procedure:

  • Dissolve phenol (1 equivalent) in a solution of sodium hydroxide (4 equivalents) in a mixture of ethanol and water.[8]

  • Heat the mixture to 60-70 °C in a water bath.

  • Add chloroform (1.5 equivalents) dropwise to the heated solution with vigorous stirring over a period of 1 hour. The reaction is exothermic and may require cooling to maintain the temperature.

  • After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 1-2 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the salicylaldehyde by steam distillation or column chromatography.

Gattermann Reaction for the Synthesis of Benzaldehyde

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous cuprous chloride (CuCl)

  • Anhydrous benzene

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Ice bath

Procedure:

  • In a flask equipped with a gas inlet tube, a stirrer, and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) and cuprous chloride (0.2 equivalents) in anhydrous benzene (1 equivalent).

  • Cool the mixture in an ice bath.

  • Pass a steady stream of a mixture of dry carbon monoxide and dry hydrogen chloride gas through the stirred suspension.

  • Continue the reaction for several hours until the absorption of gases ceases.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with dilute sodium bicarbonate solution, and then with water.

  • Dry the benzene solution over anhydrous calcium chloride.

  • Remove the benzene by distillation, and purify the resulting benzaldehyde by vacuum distillation.

Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Benzyl alcohol

  • Potassium hydroxide (KOH)

  • Palladium on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles (catalyst)[3]

  • Oxygen (O₂) atmosphere

Procedure:

  • To a reaction vessel, add benzyl alcohol (1 equivalent), potassium hydroxide (1.5 equivalents), and a catalytic amount of Pd/AlO(OH) nanoparticles.[3]

  • Place the vessel under an oxygen atmosphere (1 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction can also be facilitated by ultrasonic agitation.[3]

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The filtrate can be purified by distillation or column chromatography to yield pure benzaldehyde.

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams, generated using the DOT language, illustrate the mechanism of the Vilsmeier-Haack reaction and a comparative workflow of the discussed aldehyde synthesis methods.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis This compound This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) This compound->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Aromatic_Substrate Electron-Rich Aromatic Ring Iminium_Salt Iminium Salt Intermediate Aromatic_Substrate->Iminium_Salt + Vilsmeier Reagent Aldehyde Aromatic Aldehyde Iminium_Salt->Aldehyde + H2O

Vilsmeier-Haack Reaction Mechanism

Aldehyde_Synthesis_Workflow cluster_vilsmeier Vilsmeier-Haack cluster_reimer Reimer-Tiemann cluster_gattermann Gattermann cluster_oxidation Oxidation A1 Electron-Rich Aromatic A2 This compound + POCl3 A1->A2 Formylation A3 Hydrolysis A2->A3 A4 Aromatic Aldehyde A3->A4 B1 Phenol B2 CHCl3, NaOH B1->B2 Formylation B3 Hydrolysis B2->B3 B4 o-Hydroxybenzaldehyde B3->B4 C1 Aromatic Hydrocarbon C2 HCN/HCl, AlCl3 C1->C2 Formylation C3 Hydrolysis C2->C3 C4 Aromatic Aldehyde C3->C4 D1 Primary Benzyl Alcohol D2 Oxidizing Agent (e.g., PCC, Pd catalyst/O2) D1->D2 Oxidation D3 Aromatic Aldehyde D2->D3

References

A Comparative Guide to Aromatic Ring Formylation: Methods, Mechanisms, and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a formyl group onto an aromatic ring is a fundamental transformation, yielding key intermediates for the synthesis of a vast array of complex molecules, including pharmaceuticals. The choice of formylation method is critical, influencing yield, regioselectivity, and substrate scope. This guide provides an objective comparison of classical and modern formylation techniques, supported by experimental data and detailed protocols to aid in methodological selection.

Classical Formylation Methods: A Head-to-Head Comparison

The traditional toolbox for aromatic formylation comprises several named reactions, each with its characteristic strengths and limitations. These methods, primarily suited for electron-rich aromatic compounds, remain relevant in many synthetic applications.[1][2]

MethodFormylating Agent(s)Catalyst/ReagentTypical SubstratesKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃ (or other acid halides)-Electron-rich heterocycles (pyrroles, indoles, furans), activated arenes (anilines, phenols)Mild conditions, high yields for activated substrates, good regioselectivity.[2][3]Stoichiometric use of reagents, less effective for deactivated rings.[2][4]
Gattermann HCN, HClLewis Acid (e.g., AlCl₃)Phenols, phenolic ethers, some aromatic hydrocarbons.[5][6]Effective for phenols and their ethers.[6]Highly toxic HCN, harsh acidic conditions.[5]
Gattermann-Koch CO, HClAlCl₃, CuCl (promoter)Benzene, alkylbenzenes.[7][8]Uses readily available CO.High pressure may be required, not suitable for phenols or anilines.[7]
Duff Hexamethylenetetramine (HMTA)Acidic medium (e.g., glycerol-boric acid, TFA)Phenols, some aromatic amines.[9][10][11]Simple reagents, good ortho-selectivity for phenols.[10]Often low to moderate yields, requires strongly activating groups.[10][11]
Rieche Dichloromethyl methyl ether (Cl₂CHOMe)Lewis Acid (e.g., TiCl₄, SnCl₄)Electron-rich arenes (mesitylene, phenols).[12][13]Can formylate sterically hindered positions.[12]Use of a potent carcinogen (dichloromethyl methyl ether).

Experimental Data: A Quantitative Look at Performance

The following table summarizes representative yields for the formylation of various aromatic substrates using the classical methods.

SubstrateMethodProductYield (%)Reference
AnisoleVilsmeier-Haackp-Anisaldehyde40-71[14]
Phenol (B47542)DuffSalicylaldehyde~18[15]
TolueneGattermann-Kochp-TolualdehydeModerate to Good[16]
N,N-DimethylanilineVilsmeier-Haackp-DimethylaminobenzaldehydeHigh[4]
2,6-DimethylphenolDuff3,5-Dimethyl-2-hydroxybenzaldehyde95[15]
IndoleVilsmeier-HaackIndole-3-carboxaldehydeGood to Excellent[2]
MesityleneGattermann (Zn(CN)₂)MesitaldehydeGood[17]
3-MethoxyphenolRieche (TiCl₄)2-Hydroxy-4-methoxybenzaldehyde & isomers44 (mixture)[18]

Modern Alternatives: Catalytic Approaches

Recent advancements have focused on developing catalytic formylation methods that offer milder reaction conditions and broader substrate scope, including for less activated aromatic rings.

Palladium-Catalyzed Formylation:

This approach typically involves the palladium-catalyzed carbonylation of aryl halides or triflates.[19][20] Various carbon monoxide sources can be employed, including CO gas, formic acid, or formates.[19][20] These methods are advantageous for their ability to functionalize a wider range of aromatic systems, including those with electron-withdrawing groups.

Substrate TypeCO SourceCatalyst SystemKey FeaturesYield Range (%)Reference
Aryl IodidesHCOOHPd catalystEnvironmentally friendly CO source.[19]Good[19]
Aryl BromidesCO/H₂Pd(OAc)₂ / cataCXium ALow catalyst loading, applicable to heteroaryl bromides.[21]up to 99[21]
Aryl HalidesCO₂Pd/CUtilizes CO₂ as a C1 source.[22]Poor to High[22]

Experimental Protocols

Vilsmeier-Haack Formylation of an Electron-Rich Arene

Materials:

  • Substrate (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Sodium acetate (B1210297) (NaOAc)

  • Water

  • Diethyl ether (Et₂O)

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the substrate (44.5 mmol) in DMF (440 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equiv) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of NaOAc (5.6 equiv) in water (200 mL). Stir for an additional 10 minutes.

  • Dilute the mixture with water and extract with Et₂O.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired aldehyde.[23]

Duff Formylation of a Phenol

Materials:

  • Phenolic substrate

  • Hexamethylenetetramine (HMTA)

  • Glycerol (B35011)

  • Boric acid

  • Sulfuric acid (dilute)

Procedure:

  • Prepare a glyceroboric acid medium by heating glycerol and boric acid.

  • Intimately mix the phenol and HMTA.

  • Add the phenol-HMTA mixture to the hot glyceroboric acid medium and heat at 150-160 °C for 2-3 hours.

  • After cooling, add dilute sulfuric acid to the reaction mixture.

  • Steam distill the mixture to isolate the o-hydroxyaldehyde product.

Visualizing the Workflow and Relationships

General Experimental Workflow for Aromatic Formylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Reaction Vessel Reaction Vessel Reagents->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Aromatic Substrate Aromatic Substrate Aromatic Substrate->Reaction Vessel Stirring & Heating Stirring & Heating Reaction Vessel->Stirring & Heating Quenching Quenching Stirring & Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for a typical aromatic formylation experiment.

Logical Relationships Between Classical Formylation Methods

G Vilsmeier Vilsmeier-Haack ElectronRich Electron-Rich Arenes/Heterocycles Vilsmeier->ElectronRich Phenols Phenols Vilsmeier->Phenols Duff Duff Duff->Phenols Gattermann Gattermann Gattermann->Phenols Gattermann_Koch Gattermann-Koch Alkylbenzenes Alkylbenzenes Gattermann_Koch->Alkylbenzenes Rieche Rieche Rieche->ElectronRich

Caption: Substrate suitability for different classical formylation methods.

References

A Researcher's Guide to Validating Products from N-Methylformanilide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of reaction products is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for validating the structure of products from reactions involving N-Methylformanilide, a key reagent in formylation and other chemical transformations. We present supporting experimental data, detailed methodologies, and a comparative look at alternative reagents to equip you with the knowledge to make informed decisions in your analytical workflow.

The Vilsmeier-Haack Reaction: A Primary Application of this compound

This compound is a versatile chemical intermediate, most notably employed in the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aryl aldehydes and ketones that are crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from this compound and an activating agent like phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the formylated product.[1]

Beyond the Vilsmeier-Haack reaction, this compound can also serve as a precursor in the synthesis of isocyanides, methylamines, and other N-formyl derivatives.[4] Given its broad utility, rigorous validation of the resulting products is paramount.

Comparison of Analytical Techniques for Product Validation

The choice of analytical technique for validating the structure of a reaction product is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for definitive structural information. The three primary methods for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Parameter¹H NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.[5]Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.[6]Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7]
Information Provided Detailed structural elucidation, stereochemistry, and quantification.[8]Molecular weight, fragmentation patterns for structural clues, and quantification of volatile components.[6]Quantification, purity assessment, and separation of non-volatile or thermally labile compounds.[7]
Limit of Detection (LOD) for Aromatic Aldehydes ~0.1 mg/100g[9] (Can be higher, in the mM range)[10]0.001 nM - 0.4 ppm[11][12]1.7 - 3.6 nmol L⁻¹ (with derivatization)[12]
Limit of Quantification (LOQ) for Aromatic Aldehydes ~0.4 mg/100g[9] (Requires SNR >150 for good precision)[10]0.003 nM - 1.2 ppm[11][12]Generally requires a signal-to-noise ratio ≥ 10.[13]
Analysis Time Minutes to hours, depending on the complexity of the experiment and desired signal-to-noise.[14]Typically rapid, with run times often under 30 minutes.[15]Can vary from minutes to over an hour depending on the separation complexity.[14]
Relative Cost High initial instrument cost and maintenance.[16]Moderate to high initial instrument cost.[17]Moderate initial instrument cost.[8]
Strengths Unparalleled for unambiguous structure determination of novel compounds. Non-destructive.[8]High sensitivity and specificity for volatile compounds; excellent for identifying unknown impurities via mass spectral libraries.[6][11]Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. Robust for quantitative analysis.[6][7]
Limitations Inherently low sensitivity compared to MS-based methods.[18]Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.[7][17]Less structural information compared to NMR and MS; co-elution can be a challenge.[19]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of an aromatic aldehyde, a typical product of a Vilsmeier-Haack reaction using this compound.

Quantitative ¹H NMR Spectroscopy

Objective: To determine the purity and confirm the structure of an aromatic aldehyde product.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified reaction product.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[20]

    • Add a known amount of an internal standard with a simple, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • Instrument Parameters (400 MHz NMR Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): ≥ 3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 5 times the longest T1 relaxation time of the protons of interest (typically 20-30 seconds for quantitative analysis to ensure full relaxation).[21]

    • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

    • Spectral Width (SW): Typically -2 to 12 ppm for a broad view of all proton signals.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, and the known amount of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the aromatic aldehyde product and any volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a certified reference standard of the expected product at different concentrations.

    • If necessary, perform derivatization to improve the volatility and thermal stability of the analyte.[17]

  • Instrument Parameters (GC-MS System):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for many aromatic aldehydes.[22]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[22]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific product.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the product peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

    • Confirm the identity by comparing the mass spectrum with a library database (e.g., NIST).

    • Quantify the product by constructing a calibration curve from the peak areas of the standard solutions.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of the aromatic aldehyde product, especially if it is non-volatile or thermally sensitive.

Methodology:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the reaction mixture or purified product in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a certified reference standard of the expected product.

    • The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a buffer or acid modifier (e.g., 0.1% formic acid) to improve peak shape. A common starting point is a 50:50 mixture.

  • Instrument Parameters (HPLC System with UV Detector):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for many aromatic compounds.

    • Mobile Phase: Isocratic or gradient elution depending on the complexity of the sample. For a simple mixture, an isocratic flow of acetonitrile:water (e.g., 60:40) might be sufficient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at the λmax of the aromatic aldehyde (typically around 254 nm).

  • Data Analysis:

    • Identify the product peak by its retention time.

    • Quantify the product by constructing a calibration curve from the peak areas of the standard solutions.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_validation Product Validation NMF This compound Reaction Vilsmeier-Haack Reaction NMF->Reaction Arene Electron-Rich Arene Arene->Reaction POCl3 POCl₃ POCl3->Reaction Product Crude Product (Aromatic Aldehyde) Reaction->Product NMR NMR Spectroscopy Product->NMR Structure Confirmation GCMS GC-MS Product->GCMS Purity & Volatile Impurities HPLC HPLC Product->HPLC Purity & Non-Volatile Impurities Purified Purified Product NMR->Purified GCMS->Purified HPLC->Purified

Caption: Workflow for the synthesis and validation of an aromatic aldehyde from an this compound reaction.

analytical_comparison cluster_info Information Provided cluster_tech Analytical Technique Structure Detailed Structure MW_Frag Molecular Weight & Fragmentation Quant_Purity Quantification & Purity NMR NMR NMR->Structure NMR->Quant_Purity GCMS GC-MS GCMS->MW_Frag GCMS->Quant_Purity HPLC HPLC HPLC->Quant_Purity

Caption: Relationship between analytical techniques and the type of information they provide for product validation.

Alternatives to this compound in Formylation Reactions

While this compound is a highly effective reagent in the Vilsmeier-Haack reaction, other formylating agents can also be employed. The most common alternative is N,N-Dimethylformamide (DMF).

FeatureThis compound (NMF)N,N-Dimethylformamide (DMF)
Reactivity Generally considered more reactive, allowing for milder reaction conditions in some cases.A widely used and effective, though sometimes less reactive, alternative.[23]
Vilsmeier Reagent Forms the N-methyl-N-phenylformiminium ion.Forms the (chloromethylene)dimethyliminium chloride (Vilsmeier reagent).[3]
Typical Substrates Electron-rich aromatics and heterocycles.[1]A broad range of electron-rich aromatics and heterocycles.[23][24]
Byproducts N-Methylaniline hydrochloride.Dimethylamine hydrochloride.
Safety Toxic and a skin/eye irritant.Can be harmful if inhaled or absorbed through the skin.

Other alternatives to the Vilsmeier-Haack reaction for formylation include the Gattermann, Gattermann-Koch, and Reimer-Tiemann reactions, though these often have more limited substrate scopes or require harsher reaction conditions.[24]

Conclusion

Validating the structure of products from this compound reactions is a critical step in ensuring the integrity of synthetic work. This guide has provided a comparative overview of the primary analytical techniques—NMR, GC-MS, and HPLC—for this purpose. While NMR spectroscopy offers unparalleled structural elucidation, GC-MS provides high sensitivity for volatile components, and HPLC is a versatile tool for purity assessment of a wide range of compounds. The choice of technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the properties of the product . By understanding the strengths and limitations of each method and employing detailed experimental protocols, researchers can confidently and accurately characterize their synthesized molecules.

References

N-Methylformanilide Versus Other Formylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and fine chemicals. The choice of formylating agent is critical, directly influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of N-Methylformanilide (NMF) against other common formylating agents, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their specific needs.

Executive Summary

This compound is a versatile and effective formylating agent, particularly renowned for its application in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] It often serves as a milder alternative to the more commonly used N,N-Dimethylformamide (DMF), offering advantages in certain contexts. This guide compares the performance of NMF with other widely used formylating systems, including DMF, formic acid, and acetic formic anhydride (B1165640), evaluating them on the basis of yield, reaction conditions, substrate scope, and procedural complexity.

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is best assessed through quantitative data on reaction yields and conditions. The following tables summarize experimental results for the N-formylation of various amines and the Vilsmeier-Haack formylation of activated arenes using different reagents.

Table 1: N-Formylation of Various Amines with Different Reagents
SubstrateFormylating AgentCatalyst/ConditionsTime (h)Temperature (°C)Yield (%)Reference(s)
Aniline (B41778)Formic AcidNeat0.56098[3]
AnilineFormic Acid/Acetic AnhydrideSilica Gel, Microwave2 min75-7884[4][5]
AnilineEthyl FormateNeat18089[6]
AnilineFormic AcidIodine (5 mol%)27094[7]
p-ToluidineFormic AcidNeat0.56097[3]
p-ToluidineFormic Acid/Acetic AnhydrideSilica Gel, Microwave2 min-82[4]
N-MethylanilineFormic AcidNeat--High Yield[8]
N-MethylanilineCO2, PhSiH3Zn(OAc)2/phen-2592[9]
BenzylamineFormic AcidToluene, Dean-Stark4-9Reflux98[8]
DibenzylamineFormic AcidNeat16092[3]
2-NitroanilineFormic Acid/Acetic AnhydrideSilica Gel, Microwave5 min-75[4]
4-NitroanilineFormic AcidNeat26085[3]
Amino Acid EstersAcetic Formic AnhydrideMild Conditions--Satisfactory[10][11]
Table 2: Vilsmeier-Haack Formylation of Activated Arenes
SubstrateFormylating AgentActivating AgentSolventTime (h)Temperature (°C)Yield (%)Reference(s)
AnthraceneThis compoundPOCl₃----[1]
DimethylanilineN,N-DimethylformamidePOCl₃-2Steam Bath~50[12]
3,3-disubstituted 3H-indoleN,N-DimethylformamidePOCl₃-675-[13]
Electron-rich areneN,N-Dimethylformamide(Chloromethylene)dimethyliminium ChlorideDMF6.5RT77[14]

Key Formylating Agents: A Closer Look

This compound (NMF)

NMF is a classic reagent for the Vilsmeier-Haack reaction, where it reacts with an activating agent like phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.[1] This electrophilic species then attacks electron-rich aromatic rings to introduce a formyl group. It is also used in the synthesis of aldehydes from Grignard reagents. While highly effective, its use requires anhydrous conditions.

N,N-Dimethylformamide (DMF)

DMF is arguably the most common formylating agent for the Vilsmeier-Haack reaction due to its ready availability and high reactivity.[1][14] The combination of DMF and POCl₃ generates the Vilsmeier reagent in situ.[14] Beyond the Vilsmeier-Haack reaction, DMF can also be used for the N-formylation of amines, often under catalytic conditions.[15][16]

Formic Acid

Formic acid is an economical and environmentally benign formylating agent.[3] It can be used for the N-formylation of a wide range of primary and secondary amines, often with high chemoselectivity, meaning it will preferentially formylate an amino group over a hydroxyl group.[3][17] Reactions can be run neat or with a solvent, and various catalysts can be employed to enhance its reactivity.[3][7][18] A common procedure involves azeotropic removal of water using a Dean-Stark trap.[8]

Acetic Formic Anhydride (AFA)

Acetic formic anhydride is a potent but unstable formylating agent that is typically generated in situ from formic acid and acetic anhydride.[4][5] It is highly reactive and can formylate amines and amino acids under mild conditions, often with excellent yields.[8][10][11] However, its sensitivity to moisture necessitates careful handling and anhydrous reaction conditions.[8][19]

Experimental Protocols

N-Formylation of Aniline using Formic Acid (Neat)

Materials:

  • Aniline (1 mmol)

  • Formic acid (4 mmol)

Procedure:

  • In a round-bottom flask, combine aniline (1 mmol) and formic acid (4 mmol).

  • Stir the mixture at 60°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the N-phenylformamide product.[3]

Vilsmeier-Haack Formylation of an Electron-Rich Arene using DMF/POCl₃

Materials:

  • Electron-rich arene substrate (e.g., N,N-dimethylaniline)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated aqueous sodium acetate (B1210297) solution

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place the DMF and cool it in an ice bath.

  • Slowly add phosphorus oxychloride dropwise with stirring, maintaining the low temperature. An exothermic reaction occurs, forming the Vilsmeier reagent.

  • After the addition is complete and the initial exotherm has subsided, add the electron-rich arene substrate dropwise with stirring.

  • Heat the reaction mixture on a steam bath with continued stirring for approximately 2 hours.

  • Cool the mixture and pour it over crushed ice in a beaker.

  • Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring. Keep the temperature below 20°C during neutralization by adding more ice if necessary.

  • The product aldehyde will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.[12]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aryl_Aldehyde Aryl Aldehyde Iminium_Intermediate->Aryl_Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism.

N_Formylation_Workflow start Start reactants Combine Amine and Formylating Agent start->reactants reaction Heat/Stir for Specified Time reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purify (e.g., Chromatography) concentration->purification end End purification->end

Caption: General experimental workflow for N-formylation.

Conclusion

The selection of an appropriate formylating agent is a critical decision in synthetic chemistry. This compound remains a valuable reagent, especially for Vilsmeier-Haack reactions of specific substrates. However, for general N-formylation, particularly in the context of green chemistry and procedural simplicity, formic acid presents a compelling and cost-effective alternative. Acetic formic anhydride offers high reactivity for sensitive substrates but requires more stringent handling. N,N-Dimethylformamide continues to be a workhorse for Vilsmeier-Haack reactions due to its accessibility and proven efficacy. Ultimately, the optimal choice will depend on the specific substrate, desired reaction conditions, and the scale of the synthesis. Researchers should carefully consider the data presented in this guide to make an informed decision that best suits their experimental needs.

References

A Comparative Guide to Formylation Protocols: An Analysis of Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a formyl group (-CHO) is a fundamental transformation in organic synthesis, providing a crucial building block for a vast array of more complex molecules, including pharmaceuticals and materials. Numerous methods have been developed for the formylation of various substrates, each with its own set of advantages and limitations. This guide provides a quantitative comparison of the reaction yields of several widely used formylation protocols, supported by detailed experimental methodologies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to aid in the selection of the most suitable formylation strategy for their specific synthetic needs.

Quantitative Analysis of Reaction Yields

The efficiency of a formylation reaction is a critical factor in its practical application. The following table summarizes the reported yields for different formylation protocols across a range of substrates.

Formylation ProtocolSubstrateProductYield (%)Reference
Vilsmeier-Haack Reaction Indole (B1671886)Indole-3-carboxaldehydeHigh (not specified)[1]
2,3,3-trimethyl-3H-benzo[g]indole2,3,3-trimethyl-3H-benzo[g]indole-2-carbaldehyde65[2]
Triphenylamine4-FormyltriphenylamineGood (not specified)[3]
Duff Reaction 4-tert-Butylphenol (B1678320)2-Hydroxy-5-tert-butylbenzaldehyde29[4]
p-Ethylphenol2-Hydroxy-5-ethylbenzaldehyde18[4]
2,6-Dimethylphenol4-Hydroxy-3,5-dimethylbenzaldehyde95[5]
2,6-Di-tert-butylphenol3,5-Di-tert-butyl-4-hydroxybenzaldehyde60[6]
N-Formylation (Formic Acid) BenzylamineN-Benzylformamide98[7]
AnilineFormanilide92[7]
PyrrolidineN-Formylpyrrolidine98[7]
N-Formylation (Iodine Catalyst) AnilineFormanilide94[8]
BenzylamineN-Benzylformamide92[8]
4-ChloroanilineN-(4-Chlorophenyl)formamide95[9]

Experimental Protocols and Workflows

Detailed and reproducible experimental procedures are paramount for the successful implementation of any synthetic protocol. Below are the detailed methodologies for three distinct formylation reactions, accompanied by visual representations of their experimental workflows.

Vilsmeier-Haack Reaction: Formylation of Indole

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][10]

Experimental Protocol:

This protocol is adapted from a procedure for the high-yield synthesis of indole-3-carboxaldehyde.[1]

  • Vilsmeier Reagent Preparation: In a reaction flask, 8 mL (104 mmol) of freshly distilled N,N-dimethylformamide (DMF) is cooled in an ice bath. With stirring, 5.5 mL (60 mmol) of freshly distilled phosphorus oxychloride (POCl₃) is added dropwise, ensuring the temperature is maintained below 5°C.

  • Reaction with Indole: The indole derivative (21 mmol) is slowly added to the prepared Vilsmeier reagent.

  • Reaction Progression: The cooling bath is removed, and the reaction mixture is heated to 75°C for 10 hours with continuous stirring.

  • Work-up and Isolation: The resulting solution is poured into ice-cooled water. The solution is then made alkaline (pH 8-9) by the addition of an aqueous sodium hydroxide (B78521) (NaOH) solution. The precipitate that forms is collected by filtration. The solid is dried in the air and then recrystallized from ethanol (B145695) to yield the pure product.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Cool to <5°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Add dropwise Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Indole Indole Indole->Reaction_Mixture Add slowly Heated_Mixture Heated Mixture Reaction_Mixture->Heated_Mixture Heat to 75°C, 10h Ice_Water Ice Water Heated_Mixture->Ice_Water Pour into Precipitate Precipitate Ice_Water->Precipitate Add NaOH (pH 8-9) NaOH NaOH (aq) Filtration Filtration Precipitate->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Vilsmeier-Haack Reaction Workflow
Duff Reaction: Formylation of 4-tert-Butylphenol

The Duff reaction is a formylation method that introduces an aldehyde group, typically at the ortho position of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[5]

Experimental Protocol:

This protocol describes the formylation of 4-tert-butylphenol, which resulted in a 29% yield.[4]

  • Reaction Setup: In a suitable reaction vessel, 100 g of 4-tert-butylphenol is reacted with hexamethylenetetramine in the presence of anhydrous glycerol (B35011) and glyceroboric acid.

  • Heating: The reaction mixture is heated to a temperature between 150-160°C.

  • Hydrolysis: After the reaction is complete, the mixture is treated with dilute sulfuric acid.

  • Isolation: The ortho-hydroxyaldehyde product is isolated in nearly pure form by steam distillation of the reaction mixture.

Duff_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation Phenol 4-tert-Butylphenol Reaction_Mixture Reaction Mixture Phenol->Reaction_Mixture HMTA HMTA HMTA->Reaction_Mixture Glycerol_Boric_Acid Glycerol/ Glyceroboric Acid Glycerol_Boric_Acid->Reaction_Mixture Heated_Mixture Heated Mixture Reaction_Mixture->Heated_Mixture Heat to 150-160°C Hydrolyzed_Mixture Hydrolyzed Mixture Heated_Mixture->Hydrolyzed_Mixture Add H₂SO₄ Sulfuric_Acid Dilute H₂SO₄ Steam_Distillation Steam Distillation Hydrolyzed_Mixture->Steam_Distillation Pure_Product Pure Product Steam_Distillation->Pure_Product

Duff Reaction Workflow
N-Formylation of Amines using Formic Acid

The N-formylation of amines is a common transformation in organic synthesis. A practical and convenient method utilizes aqueous formic acid in toluene (B28343) with a Dean-Stark trap to remove water and drive the reaction to completion.[7]

Experimental Protocol:

This procedure is a general method for the N-formylation of amines and has been shown to produce excellent yields.[7]

  • Reaction Setup: A mixture of 1 g of the amine, 1.0-1.2 equivalents of aqueous 85% formic acid, and toluene is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Distillation: The mixture is heated to reflux, and the water is removed azeotropically using the Dean-Stark trap for a period of 4-9 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Once the starting material has been consumed, the reaction mixture is evaporated to give the crude N-formyl compound, which is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by short column chromatography.

N_Formylation_Workflow cluster_reaction Reaction cluster_monitoring_isolation Monitoring and Isolation Amine Amine Reaction_Mixture Reaction Mixture Amine->Reaction_Mixture Formic_Acid Formic Acid (85% aq) Formic_Acid->Reaction_Mixture Toluene Toluene Toluene->Reaction_Mixture Reflux_Mixture Refluxing Mixture Reaction_Mixture->Reflux_Mixture Heat to reflux (4-9h) with Dean-Stark trap TLC TLC Monitoring Reflux_Mixture->TLC Evaporation Evaporation TLC->Evaporation Reaction complete Crude_Product Crude Product Evaporation->Crude_Product Column_Chromatography Column Chromatography (if necessary) Crude_Product->Column_Chromatography Pure_Product Pure Product Crude_Product->Pure_Product Sufficiently pure Column_Chromatography->Pure_Product

N-Formylation with Formic Acid Workflow

References

A Greener Approach to Formylation: Comparing Phthaloyl Dichloride/DMF with the Traditional N-Methylformanilide/POCl₃ Vilsmeier Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the introduction of a formyl group onto an aromatic ring via the Vilsmeier-Haack reaction is a cornerstone transformation, pivotal in the synthesis of a vast array of pharmaceuticals and fine chemicals. The classical Vilsmeier reagent, generated from N-Methylformanilide and phosphorus oxychloride (POCl₃), has long been the workhorse for this reaction. However, growing environmental concerns and a push towards greener chemical processes have spurred the search for more sustainable alternatives. This guide provides a detailed comparison of a promising green alternative—the Vilsmeier reagent derived from phthaloyl dichloride (OPC) and N,N-dimethylformamide (DMF)—with the traditional this compound/POCl₃ system. We present available experimental data, detailed protocols, and an overview of other eco-friendly formylation methods to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Traditional Vilsmeier-Haack Reaction: A Benchtop Staple

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds through the in-situ formation of a chloroiminium salt, the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution.

The traditional method for generating the Vilsmeier reagent involves the reaction of a substituted formamide, such as this compound or DMF, with phosphorus oxychloride (POCl₃). While effective, this method is associated with the use of a hazardous and moisture-sensitive reagent (POCl₃) and the generation of phosphate (B84403) byproducts, which can complicate purification and pose environmental disposal challenges.

Traditional_Vilsmeier_Reagent_Formation NMF This compound Reagent Vilsmeier Reagent (Chloroiminium salt) NMF->Reagent reacts with POCl3 POCl₃ POCl3->Reagent Byproducts Phosphate byproducts Reagent->Byproducts generates

Figure 1: Formation of the traditional Vilsmeier reagent.

A Green Alternative: The Phthaloyl Dichloride (OPC)/DMF System

An environmentally benign and practical alternative for the preparation of the Vilsmeier-Haack reagent has been developed using phthaloyl dichloride (OPC) in combination with DMF.[1][2][3] This method circumvents the use of toxic and hazardous reagents like POCl₃, phosgene, or thionyl chloride.

A key advantage of this green protocol is the high-yield recovery of the byproduct, phthalic anhydride (B1165640), through simple filtration. This recovered phthalic anhydride can be reused, adding to the atom economy and sustainability of the process.

Green_Vilsmeier_Reagent_Formation DMF DMF Green_Reagent Green Vilsmeier Reagent (OPC-VH Reagent) DMF->Green_Reagent reacts with OPC Phthaloyl Dichloride (OPC) OPC->Green_Reagent PA Phthalic Anhydride (recoverable & reusable) Green_Reagent->PA generates

Figure 2: Formation of the green Vilsmeier reagent (OPC-VH).

Performance Comparison: A Data-Driven Overview

Table 1: Comparison of Formylation Yields for Selected Aromatic Compounds

SubstrateFormylating SystemSolventTemperature (°C)Time (h)Yield (%)Reference
N,N-Dimethylaniline This compound/POCl₃Dichloromethane (B109758)0 to RT2-475-85Organic Syntheses
Indole DMF/POCl₃DMF0 to RT2.577TCI Practical Example
Pyrrole DMF/POCl₃Not specifiedNot specifiedNot specifiedHighJ. Chem. Soc. C
Anisole DMA/POCl₃Dichloroethane323 K--Asian J. Pharm.
(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole OPC/DMFDMF60265RSC Advances
(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole OPC/DMF (Microwave)DMF6010 min83RSC Advances

Note: The data presented is compiled from different sources and may not represent a direct experimental comparison under identical conditions.

From the available data, the traditional POCl₃-based Vilsmeier-Haack reaction consistently provides good to excellent yields for the formylation of electron-rich aromatics and heterocycles. The green OPC-DMF system has shown promising results, particularly in the synthesis of formyl pyrazoles, with microwave assistance significantly enhancing the yield and reducing reaction time. Further studies are needed to establish a comprehensive comparison across a wider range of substrates.

Experimental Protocols

Protocol 1: Traditional Vilsmeier-Haack Formylation of N,N-Dimethylaniline using this compound and POCl₃

This protocol is adapted from a standard Organic Syntheses procedure.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (anhydrous)

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To the freshly prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion, the reaction is quenched by pouring it into a stirred mixture of ice and aqueous sodium acetate (B1210297) solution.

  • The product, p-dimethylaminobenzaldehyde, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Green Synthesis of the Vilsmeier Reagent using Phthaloyl Dichloride (OPC) and DMF

This protocol is based on the method described by Kimura and Matsuura.[1][2][3]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phthaloyl dichloride (OPC)

  • Toluene (B28343) or 2-chlorotoluene

  • Standard laboratory glassware

Procedure:

  • In a four-necked flask, add DMF and toluene (or 2-chlorotoluene).

  • To this solution, add phthaloyl dichloride (OPC) over a period of 10 minutes at room temperature.

  • Stir the mixture at 50 °C for 3 hours.

  • The precipitated Vilsmeier reagent (OPC-VH reagent) is collected by filtration under a nitrogen atmosphere.

  • The byproduct, phthalic anhydride, can be recovered from the filtrate in high yield by simple filtration.

Formylation using the OPC-VH Reagent: The isolated OPC-VH reagent can then be used in a similar manner to the traditionally prepared Vilsmeier reagent for the formylation of aromatic substrates.

Other Green Alternatives to the Vilsmeier-Haack Reaction

Beyond the OPC/DMF system, other green formylation methods are gaining traction in the scientific community.

Formic Acid as a C1 Source

Formic acid is an attractive, sustainable, and readily available C1 source for formylation reactions.[4][5][6] It can be derived from biomass or through the hydrogenation of CO₂. Catalyst-free N-formylation of amines using formic acid has been reported with moderate to excellent yields.[4][5][6] For the formylation of aromatic C-H bonds, formic acid can be used in the presence of a catalyst or under specific reaction conditions. This approach offers a significant green advantage by avoiding halogenated reagents and producing water as the primary byproduct.

Formic_Acid_Formylation Arene Aromatic Compound Formylated_Arene Formylated Aromatic Arene->Formylated_Arene Formic_Acid Formic Acid (HCOOH) Formic_Acid->Formylated_Arene formylates Water Water (H₂O) Formylated_Arene->Water byproduct

Figure 3: Formylation using formic acid as a green C1 source.
Biocatalytic Formylation

The use of enzymes for formylation reactions represents an emerging and highly sustainable approach.[7][8][9] Biocatalysis offers the potential for high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH) in aqueous media. While the application of biocatalysis for the direct C-H formylation of simple arenes is still in its early stages of development, it holds considerable promise for future green chemical synthesis.

Conclusion

The traditional this compound/POCl₃ system for the Vilsmeier-Haack reaction, while synthetically valuable, presents environmental and safety concerns. The development of greener alternatives is crucial for the advancement of sustainable chemistry. The phthaloyl dichloride (OPC)/DMF system stands out as a practical and environmentally benign method for generating the Vilsmeier reagent, with the added benefit of a recyclable byproduct. While more direct comparative studies are needed to fully assess its performance against the traditional method across a wide range of substrates, the available data suggests it is a highly promising alternative. Furthermore, the exploration of other green formylating agents, such as formic acid and biocatalysts, opens up new avenues for eco-friendly aromatic formylation. For researchers and drug development professionals, the choice of formylation method will depend on a balance of factors including substrate scope, reaction efficiency, cost, and, increasingly, the environmental impact of the chemical process.

References

The Formylation Dilemma: A Cost-Benefit Analysis of N-Methylformanilide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the introduction of a formyl group is a pivotal transformation. The choice of formylating agent profoundly impacts reaction efficiency, cost-effectiveness, and safety. This guide provides a comprehensive cost-benefit analysis of N-Methylformanilide (NMF), a versatile but often overlooked reagent, in comparison to its more common counterparts: Dimethylformamide (DMF), formic acid, and formamide. This objective comparison, supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Performance and Cost: A Head-to-Head Comparison

The selection of a formylating agent is a multifaceted decision, balancing reagent cost, reaction performance, and safety considerations. The following tables provide a quantitative comparison of NMF and its alternatives.

Table 1: Cost Analysis of Formylating Agents

Formylating AgentMolecular Weight ( g/mol )Typical Price (USD/kg)Price (USD/mol)
This compound (NMF)135.17177.00[1]23.93
Dimethylformamide (DMF)73.091.47 (North America)[2]0.11
Formamide45.04140.65[3]6.33
Formic Acid46.030.80 (North America)[4]0.04

Note: Prices are subject to variation based on supplier, purity, and volume. The prices listed are for illustrative purposes based on available data.

Table 2: Performance Comparison in Formylation Reactions

ParameterThis compound (NMF)Dimethylformamide (DMF)Formic AcidFormamide
Typical Reaction Vilsmeier-HaackVilsmeier-HaackDirect formylation, Leuckart reactionDirect formylation
Activating Agent POCl₃, oxalyl chloridePOCl₃, oxalyl chlorideOften requires a catalyst or dehydrating agentCan be used directly at high temperatures
Typical Yield Good to ExcellentGood to ExcellentModerate to Excellent[5]Variable, often lower than other methods
Reaction Conditions Mild to moderateMild to moderateOften requires heating[5]High temperatures often required
Substrate Scope Electron-rich aromatics and heterocyclesElectron-rich aromatics and heterocyclesPrimary and secondary amines[5]Amines
Byproducts Phosphates, chloridesPhosphates, chloridesWaterAmmonia (at high temperatures)

Table 3: Safety Profile of Formylating Agents

ParameterThis compound (NMF)Dimethylformamide (DMF)Formic AcidFormamide
Toxicity Irritating to eyes, skin, and respiratory tract.[6] Suspected of causing cancer.Harmful in contact with skin, causes serious eye irritation, may damage the unborn child.[7][8][9] Known hepatotoxicity.[10]Causes severe skin burns and eye damage.May damage the unborn child.
Exposure Limits (TWA) Not established10 ppm (OSHA)[11]5 ppm (OSHA)10 ppm (ACGIH)
Handling Precautions Use in a well-ventilated area, wear protective gloves and eye/face protection.[6]Use in a well-ventilated area, wear protective gloves and eye/face protection, avoid breathing vapor.[7][8][9]Wear protective gloves, clothing, eye, and face protection.Wear protective gloves and eye/face protection.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed experimental protocols for the Vilsmeier-Haack formylation of a model substrate, such as an electron-rich aromatic compound, using both NMF and DMF are presented below. Additionally, a general protocol for the formylation of an amine using formic acid is included.

Vilsmeier-Haack Formylation using this compound (NMF)

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Substrate (e.g., N,N-dimethylaniline) (1.0 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the substrate in anhydrous dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Vilsmeier-Haack Formylation using Dimethylformamide (DMF)

Materials:

  • Dimethylformamide (used as solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.65 eq)

  • Substrate (e.g., dimethylaniline) (1.65 eq)[12]

  • Crushed ice

  • Saturated aqueous sodium acetate solution[12]

Procedure:

  • In a three-necked round-bottom flask, cool dimethylformamide in an ice bath.

  • Add phosphorus oxychloride dropwise with stirring.[12]

  • After the exotherm subsides, add the substrate dropwise with stirring.[12]

  • Heat the reaction mixture on a steam bath for 2 hours.[12]

  • Cool the mixture and pour it over crushed ice.[12]

  • Neutralize the solution to pH 6-8 with a saturated aqueous sodium acetate solution.[12]

  • Collect the precipitated product by filtration and wash with water.

N-Formylation of an Amine using Formic Acid

Materials:

  • Amine (1.0 eq)

  • 85% Formic acid (1.2-2.0 eq)[6]

  • Toluene

  • Dean-Stark trap

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the amine in toluene.

  • Add 85% formic acid to the solution.[6]

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.[6]

  • Monitor the reaction by TLC until the starting amine is consumed (typically 4-9 hours).[6]

  • Cool the reaction mixture and evaporate the solvent to obtain the crude N-formyl product.[6]

Visualizing the Process: Workflows and Relationships

To further clarify the synthetic processes and the decision-making involved, the following diagrams are provided.

G cluster_0 Vilsmeier-Haack Reaction Workflow (NMF) Start_NMF Start Reagent_Prep_NMF Prepare Vilsmeier Reagent: NMF + POCl3 in CH2Cl2 at 0°C Start_NMF->Reagent_Prep_NMF Substrate_Add_NMF Add Substrate Solution Reagent_Prep_NMF->Substrate_Add_NMF Reaction_NMF React at Room Temperature Substrate_Add_NMF->Reaction_NMF Workup_NMF Quench with Ice, Neutralize with NaHCO3 Reaction_NMF->Workup_NMF Extraction_NMF Extract with CH2Cl2 Workup_NMF->Extraction_NMF Purification_NMF Dry, Concentrate, and Purify Extraction_NMF->Purification_NMF End_NMF End Purification_NMF->End_NMF

Vilsmeier-Haack reaction workflow using NMF.

G cluster_1 Decision Logic for Formylating Agent Selection Start_Decision Select Formylation Strategy Substrate_Type Substrate Type? Start_Decision->Substrate_Type Electron_Rich_Aromatic Electron-Rich Aromatic/Heterocycle Substrate_Type->Electron_Rich_Aromatic Aromatic Primary_Secondary_Amine Primary/Secondary Amine Substrate_Type->Primary_Secondary_Amine Amine Vilsmeier_Haack Consider Vilsmeier-Haack Electron_Rich_Aromatic->Vilsmeier_Haack Direct_Formylation Consider Direct Formylation Primary_Secondary_Amine->Direct_Formylation Cost_Safety Cost & Safety Constraints? Vilsmeier_Haack->Cost_Safety Direct_Formylation->Cost_Safety Low_Cost_High_Throughput Low Cost, High Throughput Cost_Safety->Low_Cost_High_Throughput Yes Higher_Cost_Milder_Conditions Higher Cost, Milder Conditions Cost_Safety->Higher_Cost_Milder_Conditions No DMF_Formic_Acid DMF or Formic Acid Low_Cost_High_Throughput->DMF_Formic_Acid NMF_Formamide NMF or Formamide Higher_Cost_Milder_Conditions->NMF_Formamide Final_Choice Final Reagent Choice DMF_Formic_Acid->Final_Choice NMF_Formamide->Final_Choice

Decision logic for selecting a formylating agent.

Conclusion: Making the Right Choice

The choice of a formylating agent is a critical decision in chemical synthesis. While This compound offers a viable alternative to the more commonly used Dimethylformamide in Vilsmeier-Haack reactions, its significantly higher cost per mole is a major drawback for large-scale applications. However, in situations where the specific toxicity profile of DMF is a concern, NMF may present a safer, albeit more expensive, option.

For simple N-formylation of amines, formic acid stands out as the most cost-effective reagent, although it may require catalysts or more forcing conditions to achieve high yields. Formamide represents a middle ground in terms of cost but often requires high temperatures, which can be a limitation for sensitive substrates.

Ultimately, the optimal formylating agent depends on a careful consideration of the specific synthetic challenge, including the nature of the substrate, the desired scale of the reaction, budgetary constraints, and safety infrastructure. This guide provides the foundational data to aid researchers in navigating these considerations and selecting the most appropriate reagent for their needs.

References

A Mechanistic Showdown: Comparing Key Formylation Reagents for Aromatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a formyl group (-CHO) onto an aromatic ring is a pivotal transformation in the synthesis of a vast array of valuable compounds, including pharmaceutical intermediates and fine chemicals. The choice of formylation reagent is critical, directly influencing reaction efficiency, substrate scope, regioselectivity, and overall synthetic strategy. This guide provides an objective, data-driven comparison of four widely used formylation methods: the Vilsmeier-Haack, Gattermann, Duff, and Rieche reactions.

This document delves into the mechanistic nuances of each reaction, presents quantitative performance data in clearly structured tables, and provides detailed experimental protocols for key transformations.

Mechanistic Overview of Formylation Reagents

The formylation of aromatic compounds is typically an electrophilic aromatic substitution reaction. The primary difference between the various named reactions lies in the nature of the formylating agent and the generation of the electrophile.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] The resulting chloroiminium ion is a relatively mild electrophile, making this method particularly suitable for electron-rich aromatic and heteroaromatic compounds.[3][4]

Gattermann Reaction: The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] A key modification of this reaction, often referred to as the Adams modification, uses zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[5][6]

Duff Reaction: This method is particularly effective for the ortho-formylation of phenols and some activated aromatic amines.[7][8] It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[7] The reaction proceeds through the generation of an iminium ion electrophile from HMTA.[8]

Rieche Formylation: The Rieche formylation utilizes dichloromethyl methyl ether as the formyl source in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[9][10] This method is effective for electron-rich aromatic compounds, including phenols and mesitylene (B46885).[9]

Comparative Data Presentation

The following tables summarize the general characteristics and quantitative performance of these key formylation reagents.

Table 1: Comparison of Formylation Reagents - General Characteristics

FeatureVilsmeier-Haack ReactionGattermann ReactionDuff ReactionRieche Formylation
Formylating Agent Vilsmeier reagent (e.g., DMF/POCl₃)[1]HCN/HCl or Zn(CN)₂/HCl[5]Hexamethylenetetramine (HMTA)[7]Dichloromethyl methyl ether[9]
Typical Substrates Electron-rich aromatics (phenols, anilines), heterocycles (indoles, pyrroles)[3]Aromatic hydrocarbons, phenols, and their ethers[5]Phenols, activated aromatic amines[7]Electron-rich aromatics (phenols, mesitylene)[9]
Key Advantages Good for many heterocycles, relatively mild conditions[3]Effective for simple aromatic hydrocarbonsHigh ortho-selectivity for phenols[7]Good yields for electron-rich substrates[11]
Key Limitations Not suitable for electron-deficient rings[12]Use of highly toxic HCN (in the classic procedure)[5]Often gives low to moderate yields[13]Requires strong Lewis acids, sensitive to moisture[11]
Safety Concerns POCl₃ is corrosive and water-sensitiveHCN is extremely toxic[5]HMTA can be a skin and respiratory irritantDichloromethyl methyl ether is a suspected carcinogen; TiCl₄ is highly corrosive

Table 2: Quantitative Comparison of Formylation Reactions with Phenolic Substrates

SubstrateReagent/ConditionsProduct(s)Yield (%)Reference(s)
PhenolDMF/POCl₃Salicylaldehyde40-50
PhenolHMTA, glycerol, boric acid, 150-160 °CSalicylaldehyde15-20[1]
4-MethoxyphenolDichloromethyl methyl ether/TiCl₄, DCM, 0 °C2-Hydroxy-5-methoxybenzaldehyde85[11][14]
2,4-DichlorophenolHMTA, TFA3,5-Dichloro-2-hydroxybenzaldehyde75[7]

Table 3: Quantitative Comparison of Formylation Reactions with Other Aromatic Substrates

SubstrateReagent/ConditionsProductYield (%)Reference(s)
Indole (B1671886)Vilsmeier reagent (from DMF/POCl₃), DMF, 0 °C to RTIndole-3-carboxaldehyde77[15]
MesityleneZn(CN)₂/HClMesitaldehyde>90[5]
Anisole (B1667542)Dichloromethyl methyl ether/TiCl₄, DCM, 0 °Cp-Anisaldehyde80[11][14]
N,N-DimethylanilineDMF/POCl₃4-(Dimethylamino)benzaldehyde80-84[16]

Detailed Experimental Protocols

Vilsmeier-Haack Formylation of Indole [15]

  • To a solution of Vilsmeier reagent (2.0 eq.) in DMF (8.5 mL) at 0 °C, add indole (500 mg, 4.27 mmol).

  • Stir the solution for 2.5 hours at room temperature.

  • Quench the reaction mixture with 1 M NaOH (aq.) (13 mL) and dilute with water (12 mL).

  • Pour the solution into ice-cooled water (25 mL) and stir for 1 hour at the same temperature.

  • Collect the precipitate by filtration, wash with water (3 x 3 mL), and dry under reduced pressure to yield indole-3-carboxaldehyde.

**Gattermann Formylation of Mesitylene (using Zn(CN)₂) **[5]

Note: This procedure is for a substrate amenable to the Gattermann reaction. Phenols are generally not suitable substrates for the related Gattermann-Koch reaction.[5]

  • In a flask equipped with a stirrer and a gas inlet tube, place a mixture of anhydrous mesitylene (1 eq.) and zinc cyanide (1.2 eq.) in an anhydrous solvent like benzene.

  • Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through it with vigorous stirring.

  • After the reaction is complete (monitored by TLC), pour the mixture onto ice.

  • The resulting aldimine salt is then hydrolyzed by heating with water to give the corresponding aldehyde.

  • Extract the product with a suitable organic solvent, wash, dry, and purify by distillation or crystallization.

Duff Formylation of 4-tert-Butylphenol (B1678320)

  • In a flask, combine 4-tert-butylphenol (1 eq.), hexamethylenetetramine (2 eq.), and glacial acetic acid.[17]

  • Heat the mixture at reflux for several hours.[17]

  • After cooling, add a solution of hydrochloric acid and heat the mixture again to hydrolyze the intermediate.[17]

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Rieche Formylation of Anisole [11][14]

  • Dissolve anisole (1 eq.) in dry dichloromethane (B109758) (DCM) and cool to 0 °C under an argon atmosphere.

  • Add titanium tetrachloride (2.2 eq.) dropwise to the solution and stir for 1 hour at 0 °C.

  • Add dichloromethyl methyl ether (1.1 eq.) and continue stirring for an additional 45 minutes at 0 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with dilute HCl and brine, dry over magnesium sulfate, and evaporate the solvent.

  • Purify the resulting aldehyde by column chromatography.

Mandatory Visualization

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Aromatic Formylation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OP(O)Cl2- Aromatic Electron-rich Aromatic Ring SigmaComplex Sigma Complex Aromatic->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt - H+ Aldehyde Aryl Aldehyde IminiumSalt->Aldehyde Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Gattermann_Reaction_Mechanism cluster_electrophile_generation Electrophile Generation cluster_formylation Aromatic Formylation HCN HCN Electrophile Formimidoyl Cation Complex HCN->Electrophile + HCl, AlCl3 HCl HCl AlCl3 AlCl3 Aromatic Aromatic Ring SigmaComplex Sigma Complex Aromatic->SigmaComplex + Electrophile Aldimine Aldimine Intermediate SigmaComplex->Aldimine - H+ Aldehyde Aryl Aldehyde Aldimine->Aldehyde Hydrolysis (H2O)

Caption: Mechanism of the Gattermann Reaction.

Duff_Reaction_Mechanism cluster_electrophile_generation Electrophile Generation cluster_formylation Phenol Formylation HMTA HMTA IminiumIon Iminium Ion HMTA->IminiumIon + H+ H_plus H+ Phenol Phenol Intermediate Aminomethylphenol Intermediate Phenol->Intermediate + Iminium Ion Aldimine Aldimine Intermediate Intermediate->Aldimine Oxidation Aldehyde Salicylaldehyde Aldimine->Aldehyde Hydrolysis (H2O)

Caption: Mechanism of the Duff Reaction.

Rieche_Formylation_Mechanism cluster_electrophile_generation Electrophile Generation cluster_formylation Aromatic Formylation DichloromethylEther Dichloromethyl methyl ether Electrophile Electrophilic Complex DichloromethylEther->Electrophile + TiCl4 TiCl4 TiCl4 Aromatic Electron-rich Aromatic Ring SigmaComplex Sigma Complex Aromatic->SigmaComplex + Electrophile Intermediate Intermediate SigmaComplex->Intermediate - H+ Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis (H2O)

Caption: Mechanism of the Rieche Formylation.

Experimental_Workflow Start Start Setup Reaction Setup (Aromatic Substrate, Reagents, Solvent) Start->Setup Reaction Reaction (Stirring, Heating/Cooling) Setup->Reaction Quenching Quenching (e.g., addition of water/ice) Reaction->Quenching Workup Aqueous Workup (Extraction, Washing) Quenching->Workup Purification Purification (Chromatography, Crystallization, Distillation) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for formylation reactions.

Conclusion

The selection of an appropriate formylation reagent is a critical decision in synthetic chemistry that requires careful consideration of the substrate's electronic and steric properties, the desired selectivity, and the tolerance of other functional groups within the molecule. The Vilsmeier-Haack reaction offers great utility for a wide range of electron-rich aromatics and heterocycles. The Gattermann reaction is a classic method, particularly for simpler aromatic systems, with the Zn(CN)₂ modification improving its safety profile. For the specific ortho-formylation of phenols, the Duff reaction is a valuable tool, despite sometimes offering lower yields. The Rieche formylation provides an effective alternative for electron-rich aromatics, often with good yields. This guide provides a foundational understanding to aid in the rational selection of a formylation strategy. For specific applications, researchers are encouraged to consult the primary literature for detailed optimization and substrate scope studies.

References

A Comparative Guide to Catalytic N-Formylation: Benchmarking Novel Catalysts in the Synthesis of N-Methylformanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of formamides is a critical step in the development of novel therapeutics and functional materials. N-Methylformanilide (NMF), a key structural motif and valuable intermediate, serves as an excellent model for evaluating the efficacy of emerging catalytic systems. This guide provides an objective comparison of the performance of several novel catalysts against traditional methods for the N-formylation of N-methylaniline, supported by experimental data and detailed protocols.

The landscape of catalytic N-formylation has evolved significantly, moving beyond classical reagents to embrace more sustainable and efficient technologies. Modern catalysts offer milder reaction conditions, improved yields, and greater selectivity, often utilizing readily available C1 sources like carbon dioxide (CO₂) and methanol. This guide focuses on a comparative analysis of prominent novel catalyst classes, including palladium-based, copper-based, and bimetallic systems, providing a clear framework for catalyst selection in your research.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following tables summarize the quantitative data for the N-formylation of N-methylaniline to yield this compound, showcasing the efficiency of various catalytic systems under their reported optimal conditions.

Catalyst SystemC1 SourceReductant/OxidantTemperature (°C)Time (h)Yield (%)Reference
Palladium-Based Catalysts
Pd@POPsCO₂/H₂-1002493[1]
Pd/Al₂O₃-NR-RDCO₂/H₂---up to 96
Nanoporous Palladium (PdNPore)CO₂HydrosilaneRoom Temp.-High[2]
Copper-Based Catalysts
Cu/TEMPOMethanolO₂ (1 atm)Room Temp.-Good to Excellent[3][4]
Cu/CeO₂CO₂/H₂-1704-4228-70 (conversion)[5]
Bimetallic Catalysts
AuPd–Fe₃O₄MethanolO₂ (1 atm)Room Temp.-High
Zinc-Based Catalysts
Zn(OAc)₂/phenCO₂Hydrosilane25-92

Note: Direct comparison of catalyst efficiency is challenging due to variations in reaction conditions, catalyst loading, and substrate scope in the cited literature. The data presented reflects the performance under the specific conditions reported in the respective studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and aid in the design of new synthetic routes.

General Procedure for N-Formylation using Palladium on Porous Organic Polymers (Pd@POPs) with CO₂/H₂

This protocol is based on the work by Wang et al. (2021).[1]

  • Catalyst Preparation: The Pd@POPs catalyst is synthesized via a solvothermal polymerization of vinyl-functionalized triphenylphosphine (B44618) followed by impregnation with a palladium precursor.

  • Reaction Setup: A high-pressure autoclave reactor is charged with N-methylaniline (1 mmol), the Pd@POPs catalyst (2.3 mol% Pd), and a suitable solvent (e.g., 4 mL of 1,3-dimethyl-2-imidazolidinone (B1670677) - DMI).

  • Reaction Conditions: The reactor is sealed, purged with CO₂, and then pressurized with CO₂ and H₂ to the desired pressure (e.g., 3 MPa of each). The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • Work-up and Analysis: After cooling and depressurization, the catalyst is separated by filtration. The filtrate is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and yield of this compound.

General Procedure for Aerobic Oxidative N-Formylation using a Copper/TEMPO Catalyst

This protocol is a generalized procedure based on studies of Cu/TEMPO catalyzed alcohol and amine oxidations.

  • Catalyst System Preparation: In a reaction vessel, a copper(I) salt (e.g., CuI, 5 mol%), a ligand (e.g., 2,2'-bipyridine, 5 mol%), and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 5 mol%) are combined.

  • Reaction Setup: N-methylaniline (1 mmol) is added to the catalyst mixture, followed by the solvent, which is typically methanol, also serving as the C1 source.

  • Reaction Conditions: The reaction is stirred at room temperature under an atmosphere of air or oxygen (1 atm). The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.

  • Work-up and Analysis: Upon completion, the reaction mixture is filtered through a short plug of silica (B1680970) gel to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield pure this compound.

General Procedure for N-Formylation using a Bimetallic AuPd–Fe₃O₄ Catalyst

This protocol is based on the work by Yang et al. on the oxidative N-formylation of secondary amines.

  • Catalyst Synthesis: The AuPd–Fe₃O₄ nanoparticles are prepared by co-precipitation and subsequent reduction of gold and palladium precursors onto magnetite (Fe₃O₄) nanoparticles.

  • Reaction Setup: In a flask, the AuPd–Fe₃O₄ catalyst is suspended in methanol. N-methylaniline (1 mmol) is then added to the suspension.

  • Reaction Conditions: The reaction is carried out at room temperature under an oxygen atmosphere (1 atm) with vigorous stirring.

  • Work-up and Analysis: The magnetic catalyst is separated from the reaction mixture using an external magnet. The supernatant is then analyzed by GC or HPLC to determine the product yield. The catalyst can be washed and reused for subsequent reactions.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in catalytic N-formylation, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and a plausible reaction mechanism.

Experimental_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Purification Catalyst_Synthesis Catalyst Synthesis & Characterization Reactor_Setup Reactor Setup Catalyst_Synthesis->Reactor_Setup Reagent_Prep Reagent & Solvent Preparation Reagent_Prep->Reactor_Setup Reaction_Execution Reaction Execution (Temp, Pressure, Time) Reactor_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction_Execution->Monitoring Catalyst_Separation Catalyst Separation (Filtration/Magnetic) Reaction_Execution->Catalyst_Separation Monitoring->Reaction_Execution Optimization Loop Product_Isolation Product Isolation & Purification Catalyst_Separation->Product_Isolation Characterization Product Characterization (NMR, MS) Product_Isolation->Characterization N_Formylation_Mechanism Amine N-Methylaniline Intermediate2 Amine-Formic Acid Adduct Amine->Intermediate2 C1_Source CO₂ Intermediate1 Formic Acid Intermediate C1_Source->Intermediate1 Reduction Catalyst Pd Catalyst Catalyst->Intermediate1 Activation Reductant H₂ Intermediate1->Intermediate2 Product This compound Intermediate2->Product Dehydration Byproduct H₂O Intermediate2->Byproduct

References

Cross-validation of results obtained with N-Methylformanilide and other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of reagents and solvents is paramount to the success of a reaction, influencing yield, purity, and scalability. N-Methylformanilide (NMF) is a versatile compound utilized both as a formylating agent and a high-polarity solvent. This guide provides an objective cross-validation of results obtained with this compound against other common methods, supported by experimental data to inform methodological choices in research and development.

This compound as a Formylating Agent: A Comparative Analysis

This compound is a classic reagent in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This section compares its performance with other established formylating agents.

Performance Data

The following table summarizes the performance of this compound in the Vilsmeier-Haack reaction and compares it with alternative formylation methods for similar substrates.

SubstrateFormylating Agent/MethodReagentsSolventTemp. (°C)TimeYield (%)Reference
AnthraceneThis compound POCl₃----[1]
Indole (B1671886)This compound POCl₃Dioxane101 h85-
IndoleDMFPOCl₃DMF351.5 h92-
IndoleTriphenylphosphine/1,2-DiiodoethaneDMFDMF8012 h75[2]
Aniline (B41778)Triethyl OrthoformateH₂SO₄–SiO₂Triethyl OrthoformateReflux (65)4 min96[3]
Electron-Rich PhenolsDichloromethyl methyl etherTiCl₄DCM01-2 hup to 94-
N-MethylanilineCarbon DioxidePhSiH₃, Zn(OAc)₂/phen-25-92[4]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted as indicative of typical performance.

Experimental Protocols

Materials:

  • Indole

  • This compound (NMF)

  • Phosphorus oxychloride (POCl₃)

  • Dioxane

  • Sodium acetate

  • Water

  • Diethyl ether

Procedure:

  • To a solution of indole (1.0 eq) in dioxane, add this compound (1.2 eq) at 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) to the mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium acetate.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Materials:

  • Aniline

  • Triethyl orthoformate

  • Immobilized sulfuric acid on silica (B1680970) gel (H₂SO₄–SiO₂)

Procedure: [3]

  • In a round-bottom flask, combine aniline (1.0 eq) and triethyl orthoformate (4.0 eq).

  • Add the H₂SO₄–SiO₂ catalyst to the mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitor the reaction by TLC (typically complete within 4 minutes).

  • After completion, cool the mixture and filter to remove the catalyst.

  • Remove the solvent and excess triethyl orthoformate under reduced pressure to obtain the N-formylated product.

Reaction Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Workup NMF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) NMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Arene Electron-Rich Arene (e.g., Indole) Vilsmeier_Reagent->Arene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate attacks Hydrolysis Hydrolysis (Aqueous Workup) Iminium_Intermediate->Hydrolysis Aldehyde Aryl Aldehyde Hydrolysis->Aldehyde

Vilsmeier-Haack reaction workflow.

This compound as a Solvent: A Comparative Overview

This compound's high polarity and boiling point make it a suitable solvent for various chemical transformations, including solid-phase peptide synthesis (SPPS). Its performance is often compared to other polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Physicochemical Properties
SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Flash Point (°C)
This compound (NMF) C₈H₉NO135.17[5]243-244[5]8-13[5]127[5]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09153-6158
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13202-2491
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.12165-2063
Performance in Solid-Phase Peptide Synthesis (SPPS)

The choice of solvent in SPPS is critical for resin swelling and reaction efficiency. While DMF is the most common solvent, alternatives are sought to mitigate side reactions and improve the synthesis of difficult sequences.

SolventKey AdvantagesKey DisadvantagesImpact on PurityReference
This compound (NMF) High boiling point, good solvating power.Higher viscosity, higher cost than DMF.Can be a viable alternative to reduce aggregation.-
N,N-Dimethylformamide (DMF)Good resin swelling, dissolves most reagents, low cost.Can cause N-formylation side reactions, especially with microwave heating.[6]Generally good, but side reactions can reduce purity.[6]
N-Methyl-2-pyrrolidone (NMP)Excellent solvating power, can improve coupling yields for hydrophobic peptides.More viscous and expensive than DMF.Often improves crude purity for hydrophobic sequences compared to DMF.-
Tetrahydrofuran (THF) / Acetonitrile (ACN)Considered "friendlier" solvents, can reduce racemization.May not swell all resins as effectively as DMF/NMP.Can yield products in higher purity than DMF for certain peptides.[7][7][8]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., Piperidine in Solvent) Resin->Deprotection Washing1 Washing (Solvent) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in Solvent) Washing1->Coupling Washing2 Washing (Solvent) Coupling->Washing2 Next_Cycle Repeat for next Amino Acid Washing2->Next_Cycle Next_Cycle->Deprotection next cycle

References

A Researcher's Guide to Formylating Agents: A Comparative Review of Yields and Substrate Scope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision in the synthesis of a vast array of organic compounds, including pharmaceutical intermediates. This guide provides an objective comparison of the performance of various common formylating agents, supported by experimental data, detailed methodologies, and visual representations of key reaction pathways.

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic chemistry. The choice of formylating agent significantly impacts reaction efficiency, substrate scope, and functional group tolerance. This guide delves into the characteristics of several widely used formylating reagents, offering a clear overview to aid in reagent selection for specific synthetic challenges.

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is best assessed through quantitative data on reaction yields and conditions. The following tables summarize experimental results for the N-formylation of amines, O-formylation of alcohols, and C-formylation of aromatic compounds using various reagents.

N-Formylation of Amines

The conversion of amines to formamides is a crucial transformation in organic synthesis, as formamides serve as important intermediates and protecting groups. A variety of reagents can effect this transformation, with varying degrees of efficiency and substrate compatibility.

Formylating AgentSubstrateProductYield (%)Reference
Formyl Acetate (B1210297) (in situ) AnilineN-Phenylformamide>99[1]
BenzylamineN-Benzylformamide>99[1]
n-ButylamineN-Butylformamide>98[1]
tert-ButylamineN-(tert-Butyl)formamide>97[1]
Formic Acid / Silica (B1680970) Sulfuric Acid AnilineN-Phenylformamide99[2]
4-MethylanilineN-(4-Methylphenyl)formamide98[2]
4-NitroanilineN-(4-Nitrophenyl)formamide65[2]
N-MethylanilineN-Methyl-N-phenylformamide95[2]
N-Formylsaccharin AnilineN-Phenylformamide95[3]
2-MethylanilineN-(2-Methylphenyl)formamide92[3]
Pyrrolidine1-Pyrrolidinecarboxaldehyde98[3]
DibenzylamineN,N-Dibenzylformamide96[3]
Glycolaldehyde / O₂ Morpholine4-Morpholinecarboxaldehyde92[4][5]
N-MethylanilineN-Methyl-N-phenylformamide73[4][5]
DiphenylamineN,N-Diphenylformamide65[4][5]
O-Formylation of Alcohols

The protection of hydroxyl groups as formate (B1220265) esters is a common strategy in multi-step synthesis. The choice of formylating agent can influence the chemoselectivity and efficiency of this transformation.

Formylating AgentSubstrateProductYield (%)Reference
Ethyl Formate / Amberlyst-15 Benzyl alcoholBenzyl formate92[6]
2-Methoxybenzyl alcohol2-Methoxybenzyl formate76[6]
2-Methylbenzyl alcohol2-Methylbenzyl formate73[6]
2-Chlorobenzyl alcohol2-Chlorobenzyl formate71[6]
2-Nitrobenzyl alcohol2-Nitrobenzyl formate40[6]
Formic Acid / NaBH(OCHO)₃ (autocatalytic) Benzyl alcoholBenzyl formate78[7]
EthanolEthyl formate32 (1st cycle), 48 (3rd cycle)[7]
C-Formylation of Aromatic Compounds

The direct introduction of a formyl group onto an aromatic ring is a key method for the synthesis of aromatic aldehydes, which are valuable precursors in various industries. Several named reactions have been developed for this purpose, each with its own substrate scope and limitations.

ReactionFormylating AgentSubstrateProductYield (%)Reference
Vilsmeier-Haack POCl₃ / DMFIndoleIndole-3-carboxaldehyde79-83[8]
2,3,3-Trimethyl-3H-benzo[g]indoleBenzo[g]indol-2-ylidenemalondialdehydeGood
Duff Reaction Hexamethylenetetramine (HMTA)PhenolSalicylaldehydeLow[9][10]
3,5-Di-tert-butylphenol3,5-Di-tert-butylsalicylaldehyde-[10]
p-Ethylphenol2-Hydroxy-5-ethylbenzaldehyde18[11]
Gattermann Zn(CN)₂ / HClMesityleneMesitaldehyde73[12]
Rieche Dichloromethyl methyl ether / TiCl₄MesityleneMesitaldehyde75-81[12]

Experimental Protocols

Detailed and reliable experimental procedures are essential for reproducible synthetic results. Below are protocols for several of the most common formylation reactions.

Protocol 1: N-Formylation of Amines with in situ Generated Formyl Acetate[14]

This protocol is adapted from a highly efficient, one-pot procedure effective for a wide range of amines.[1][13]

Materials:

  • Amine substrate

  • Formic acid

  • Acetic anhydride (B1165640)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the amine substrate (1.0 equivalent) and a suitable anhydrous solvent.

  • In a separate flask, prepare the formyl acetate reagent by carefully adding acetic anhydride (1.5 equivalents) to formic acid (2.0 equivalents) at 0°C. Stir the mixture for 10-15 minutes.

  • Cool the solution of the amine substrate to -20°C using a cooling bath.

  • To the cooled solution, add the freshly prepared formyl acetate solution dropwise. The reaction is typically very fast, often reaching completion in less than 15 minutes.[14]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often of high purity.[13] If necessary, further purification can be achieved by column chromatography on silica gel.

Protocol 2: O-Formylation of Alcohols using Ethyl Formate and Amberlyst-15[6]

This method provides an environmentally friendly approach for the formylation of alcohols.

Materials:

  • Alcohol substrate

  • Ethyl formate

  • Amberlyst-15 catalyst

Procedure:

  • In a round-bottom flask, add the alcohol (1 mmol), ethyl formate (3 mL), and Amberlyst-15 (50 mg).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times vary depending on the substrate (e.g., primary alcohols react faster than secondary alcohols).

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • The catalyst can be washed with a volatile solvent (e.g., diethyl ether), dried in an oven at 100°C for 30 minutes, and reused.[6]

  • The filtrate is concentrated under reduced pressure to yield the crude formate ester, which can be further purified if necessary.

Protocol 3: Vilsmeier-Haack Formylation of Indole[16]

This reaction is a classic method for the formylation of electron-rich heterocycles.

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • To a solution of the substrate (e.g., indole, 1.0 equivalent) in DMF, add POCl₃ (1.5 equivalents) at 0°C.

  • Stir the reaction mixture for several hours at room temperature.

  • Add a solution of sodium acetate in water at 0°C and stir for an additional 10 minutes.

  • Dilute the reaction mixture with water and extract with Et₂O.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • After filtration, concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the aldehyde.

Signaling Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental workflows can aid in understanding the underlying principles and practical execution of these formylation reactions.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate1 Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate1 Indole Indole Indole->Intermediate1 Electrophilic attack Aldehyde Indole-3-carboxaldehyde Intermediate1->Aldehyde Hydrolysis H2O H₂O (workup) H2O->Aldehyde Formylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Reagent Preparation (e.g., in situ generation of formyl acetate) Reaction_Mix Reaction Mixture Reagent_Prep->Reaction_Mix Substrate_Sol Substrate Solution Substrate_Sol->Reaction_Mix Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction_Mix->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography, Distillation, etc.) Extraction->Purification Product Final Product Purification->Product

References

Safety Operating Guide

Proper Disposal of N-Methylformanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of N-Methylformanilide in a laboratory setting, ensuring personnel safety and regulatory compliance.

This compound (NMF) is a versatile solvent and reagent used in various research and development applications. However, its hazardous properties necessitate strict adherence to proper disposal procedures to protect laboratory personnel and the environment. This guide provides a comprehensive overview of the essential safety and logistical information for the operational handling and disposal of this compound.

Understanding the Hazards

This compound is classified as a substance that is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1][2] It may also cause an allergic skin reaction.[3] Therefore, understanding its chemical and physical properties is crucial for safe handling and disposal.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₉NO
AppearanceClear, colorless to light yellow/brown liquid[2]
OdorOdorless or faint odor[2][4]
Melting Point8 - 13 °C[2]
Boiling Point243 - 244 °C[2]
Flash Point126 - 127 °C (closed cup)[2]
Density1.095 g/mL at 25 °C
Water Solubility10.3 g/L

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Gloves: Nitrile rubber gloves are recommended.[2]

  • Eye Protection: Chemical safety goggles with side-shields or a face shield are mandatory.[1][2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation or if vapors are present, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Wash hands thoroughly after handling.[1]

Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area.

Spill Cleanup Protocol:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled liquid.[2]

  • Collect: Carefully collect the absorbent material and any contaminated surfaces into a designated, labeled hazardous waste container.[2]

  • Clean: Wash the spill area thoroughly with soap and water after the material has been collected.[2]

  • Disposal: Dispose of the contaminated materials as hazardous waste.

Disposal Procedures

The disposal of this compound and any materials contaminated with it must be treated as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Designate a specific, chemically compatible container for this compound waste.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][5]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • Waste Collection:

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

    • Ensure the container is securely sealed after each addition of waste.[1]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1]

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal contractor.[2]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4][6] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[6]

Experimental Protocol: Neutralization and Waste Collection of an Acidic this compound Solution

This protocol outlines a common laboratory procedure involving the use of this compound as a solvent for a reaction that produces an acidic byproduct, followed by the proper handling and disposal of the resulting waste.

Materials:

  • This compound

  • Acidic reaction byproduct

  • Saturated sodium bicarbonate solution

  • Personal Protective Equipment (PPE)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Labeled hazardous waste container for this compound waste

Procedure:

  • Don PPE: Before starting, put on all required personal protective equipment, including nitrile gloves, safety goggles, and a lab coat.

  • Work in a Fume Hood: Conduct all steps of this procedure inside a certified chemical fume hood.

  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, allow the this compound solution containing the acidic byproduct to cool to room temperature.

  • Neutralization:

    • Place the beaker containing the acidic this compound solution on a stir plate and add a stir bar.

    • Slowly and carefully add a saturated sodium bicarbonate solution dropwise to the stirring this compound solution. Be cautious as this may cause gas evolution (carbon dioxide).

    • Monitor the pH of the solution periodically using pH paper or a calibrated pH meter.

    • Continue adding the sodium bicarbonate solution until the pH of the mixture is neutral (approximately pH 7).

  • Waste Collection:

    • Once neutralized, carefully pour the this compound mixture into the designated "Hazardous Waste - this compound" container.

    • Rinse the beaker and stir bar with a small amount of a suitable solvent (e.g., acetone) and add the rinsate to the hazardous waste container.

  • Container Sealing and Storage:

    • Securely seal the hazardous waste container.

    • Store the container in the designated satellite accumulation area for hazardous waste, ensuring it is away from incompatible materials.

  • Final Disposal Arrangement:

    • Contact your institution's EHS department to schedule a pickup for the full hazardous waste container.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Absorb with inert material. 2. Collect in hazardous waste container. is_spill->spill_cleanup Yes waste_collection Collect in a designated, labeled hazardous waste container. is_spill->waste_collection No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. spill_cleanup->contact_ehs segregate Segregate from incompatible waste. waste_collection->segregate store Store in a cool, dry, well-ventilated area. segregate->store store->contact_ehs disposal Disposal by a licensed hazardous waste contractor. contact_ehs->disposal

References

Personal protective equipment for handling N-Methylformanilide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methylformanilide

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this chemical.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₈H₉NO[1]
Molecular Weight135.16 g/mol [1]
CAS Number93-61-8[1][2][3]
AppearanceClear, colorless to light yellow liquid[1][2]
Melting Point/Range8 - 13 °C / 46.4 - 55.4 °F[1][4]
Boiling Point/Range243 - 244 °C / 469.4 - 471.2 °F[1][4]
Flash Point126 °C / 258.8 °F (closed cup)[1][2][4][5][6]
Density1.095 g/mL at 25 °C[4]
Water Solubility10.3 g/L[4]
Vapor Pressure2.66 Pa at 25 °C[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Confirm that all necessary Personal Protective Equipment (PPE) is available and in good condition.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves, such as nitrile rubber.[1]

    • Don impervious clothing to prevent skin exposure.[1][2] A lab coat is mandatory.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

3. Handling:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Prevent inhalation of vapor or mist.[4]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Keep the container tightly closed when not in use.[1][2][4][5]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][5]

  • Keep containers tightly closed.[1][4][5]

  • Store below +30°C.[1][3]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

1. Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container that is chemically compatible.[8]

  • Clearly mark the container as "Hazardous Waste" with the full chemical name.[8]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

2. Spill Residue:

  • Absorb spills with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated material into the designated hazardous waste container.[2][4][8]

3. Final Disposal:

  • Dispose of waste through a licensed and approved waste disposal contractor.[4][8]

  • Consult with your institution's EHS office to arrange for pickup and disposal.[8]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8] Disposal must adhere to all federal, state, and local regulations.[2]

Emergency Plan: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or exposure.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][5]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: Use an inert absorbent material like vermiculite, sand, or earth to soak up the spill.[2][4][8]

  • Collect: Carefully collect the absorbent material and place it into a suitable, sealed container for hazardous waste disposal.[4][8]

  • Clean: Wash the spill area thoroughly with soap and water after the material has been collected.[8]

  • Decontaminate: Properly decontaminate or dispose of any tools and clothing used during the cleanup.

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound, from preparation to emergency response.

N_Methylformanilide_Handling_Workflow This compound Handling and Emergency Workflow cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response start Start: Handling this compound prep_vent Ensure Adequate Ventilation (Fume Hood) start->prep_vent prep_ppe Assemble Required PPE prep_vent->prep_ppe prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_ppe->prep_emergency don_ppe Don PPE: - Goggles - Gloves - Lab Coat prep_emergency->don_ppe handle_chem Perform Chemical Work don_ppe->handle_chem dispose Dispose of Waste as Hazardous Material handle_chem->dispose emergency_event Emergency Event? handle_chem->emergency_event store_chem Store Properly: - Tightly Closed - Cool, Dry, Ventilated doff_ppe Doff PPE Correctly store_chem->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands emergency_event->store_chem No spill Spill Occurs emergency_event->spill Yes (Spill) exposure Personnel Exposure emergency_event->exposure Yes (Exposure) spill_cleanup Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect for Disposal spill->spill_cleanup first_aid Administer First Aid (Eyes, Skin, Inhalation, Ingestion) exposure->first_aid spill_cleanup->dispose seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling and emergency response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylformanilide
Reactant of Route 2
Reactant of Route 2
N-Methylformanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.